Sulfogaiacol
Description
elastomer used as dental impression material; mixture of the potassium salt of 4- & 5-guaiacolsulfonic acid; RN given refers to parent cpd
Structure
2D Structure
Properties
IUPAC Name |
4-hydroxy-3-methoxybenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O5S/c1-12-7-4-5(13(9,10)11)2-3-6(7)8/h2-4,8H,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDRCGSIKAHSALR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80991669 | |
| Record name | 4-Hydroxy-3-methoxybenzenesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80991669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7134-11-4, 1321-14-8 | |
| Record name | 4-Hydroxy-3-methoxybenzenesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7134-11-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfogaiacol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007134114 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfogaiacol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15992 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4-Hydroxy-3-methoxybenzenesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80991669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sulfogaiacol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.922 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-hydroxy-3-methoxybenzenesulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.668 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SULFOGAIACOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6L00O0WHZR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Sulfogaiacol's Mechanism of Action in the Respiratory Epithelium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulfogaiacol (potassium guaiacolsulfonate) is an expectorant commonly used to alleviate cough and chest congestion. While its precise molecular mechanisms are not extensively elucidated in the scientific literature, its action is understood to primarily involve the modulation of mucus properties within the respiratory epithelium, leading to improved mucociliary clearance. This technical guide synthesizes the available information on the proposed mechanisms of action of this compound, drawing parallels with related expectorants like guaifenesin where direct data is lacking. It provides an in-depth look at the potential effects on mucus rheology, ion transport, and inflammatory signaling, supplemented with detailed experimental protocols and conceptual diagrams to facilitate further research and drug development.
Introduction
The respiratory epithelium maintains a critical line of defense against inhaled pathogens and particulates through the coordinated action of ciliary beating and the secretion of a protective mucus layer. In various respiratory diseases, the overproduction of thick, viscous mucus impairs this mucociliary clearance, leading to airway obstruction, chronic cough, and an increased risk of infection. Expectorants like this compound aim to resolve this by thinning mucus and facilitating its removal. This guide explores the core mechanisms potentially underlying the therapeutic effects of this compound on the respiratory epithelium.
Proposed Mechanisms of Action
The primary proposed mechanism of action for this compound, as an expectorant, is the reduction of mucus viscosity and elasticity, which facilitates its transport by cilia.[1][2][3] While direct studies on this compound are limited, the mechanisms of the structurally related compound guaifenesin offer plausible insights. These include:
-
Stimulation of Vagal Afferents: It is hypothesized that this compound, similar to guaifenesin, may act by stimulating vagal afferent nerves in the gastric mucosa. This in turn is thought to trigger a gastropulmonary reflex, leading to increased hydration of airway mucus.[4]
-
Direct Effects on Respiratory Epithelium: There is also the possibility of a direct action on the airway epithelial cells, leading to a modification of mucus composition and properties.[5][6]
-
Mild Anesthetic Properties: this compound may possess mild local anesthetic properties, which could help soothe irritated mucous membranes in the respiratory tract.
Effects on Mucus Rheology and Ciliary Function
The efficacy of an expectorant is intrinsically linked to its ability to alter the viscoelastic properties of mucus, making it easier for the cilia to propel.
Mucus Viscoelasticity
The viscoelastic properties of mucus, determined by the concentrations of mucins like MUC5AC and MUC5B, are critical for effective mucociliary clearance.[7][8] While no direct quantitative data exists for this compound, studies on other mucoactive agents demonstrate their impact on mucus rheology.
Table 1: Effects of Mucoactive Agents on Mucus Viscoelasticity (Illustrative Data)
| Compound | Concentration | Model System | Change in Elastic Modulus (G') | Change in Viscous Modulus (G'') | Reference |
| N-Acetylcysteine | 10 mM | Human Sputum | ↓ | ↓ | [9][10][11] |
| Ambroxol | 10 µM | In vitro human airway cells | ↓ | ↓ | [7][12] |
| Guaifenesin | Clinically relevant | In vitro human airway cells | ↓ | ↓ | [13][14] |
| Hypertonic Saline | 7% | Human Sputum | ↓ | ↓ | [15][16][17][18] |
Note: This table presents illustrative data from related compounds to suggest the potential effects of this compound. Direct experimental data for this compound is needed for confirmation.
Ciliary Beat Frequency
Effective mucociliary clearance depends not only on mucus properties but also on the coordinated beating of cilia. The effect of expectorants on ciliary beat frequency (CBF) is an area of ongoing research, with some conflicting findings.
Table 2: Effects of Guaifenesin on Ciliary Beat Frequency (CBF)
| Study Design | Subjects | Intervention | Outcome on CBF | p-value | Reference |
| Double-blind, placebo-controlled crossover | 10 healthy volunteers | Guaifenesin | No significant change | p = 0.46 | [2][19] |
Note: Data on the direct effect of this compound on CBF is not currently available.
Modulation of Ion Transport
The hydration of the airway surface liquid (ASL) is crucial for maintaining low mucus viscosity and facilitating ciliary function. This hydration is regulated by the coordinated transport of ions, primarily Cl⁻ secretion and Na⁺ absorption, through channels such as the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) and the Epithelial Sodium Channel (ENaC). While there is no direct evidence of this compound's effect on these channels, modulation of ion transport presents a potential mechanism for its secretolytic action.
Hypothesized Signaling Pathway for Increased Mucus Hydration
Caption: Hypothesized signaling pathway for this compound-induced mucus hydration.
Anti-inflammatory Effects
Chronic airway inflammation is often associated with mucus hypersecretion and impaired clearance. While not its primary described function, mucoactive agents can possess anti-inflammatory properties. The potential for this compound to modulate inflammatory pathways, such as the NF-κB pathway which is central to the expression of pro-inflammatory cytokines, warrants investigation.
Table 3: Potential Anti-inflammatory Effects of Mucoactive Agents (Illustrative Data)
| Compound | Cell Type | Inflammatory Stimulus | Measured Cytokine | Effect | Reference |
| Theophylline | A549 (lung epithelial) | TNF-α | IL-6 | ↓ | [20] |
| N-Acetylcysteine | Airway Epithelial Cells | Various | Pro-inflammatory cytokines | ↓ | [21] |
Note: This table provides examples of the anti-inflammatory effects of other respiratory drugs. The anti-inflammatory potential of this compound requires direct experimental validation.
Conceptual Workflow for Investigating Anti-inflammatory Effects
Caption: Experimental workflow for assessing the anti-inflammatory effects of this compound.
Detailed Experimental Protocols
The following protocols are provided as a guide for researchers wishing to investigate the mechanisms of action of this compound.
Measurement of Mucus Rheology
Objective: To quantify the effect of this compound on the viscoelastic properties of mucus.
Methodology: Oscillatory rheology using a cone-plate or parallel-plate rheometer.[17][22][23][24][25]
Protocol:
-
Sample Collection: Collect induced sputum from healthy volunteers or patients with muco-obstructive disease.[22] Process immediately or store at -80°C.
-
Sample Preparation: Thaw sputum samples on ice. Gently homogenize the sample by pipetting or with a vortex mixer.[23]
-
Treatment: Incubate sputum aliquots with varying concentrations of this compound or a vehicle control for a defined period (e.g., 30 minutes) at 37°C.
-
Rheological Measurement:
-
Load the sample onto the rheometer plate. Use a solvent trap to prevent dehydration.[23]
-
Perform a frequency sweep (e.g., 0.1 to 100 rad/s) at a constant, low strain (within the linear viscoelastic region) to determine the storage modulus (G') and loss modulus (G'').
-
Perform a strain sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic range.
-
-
Data Analysis: Compare the G' and G'' values between this compound-treated and control samples. A decrease in these values indicates a reduction in viscoelasticity.
Ussing Chamber Assay for Ion Transport
Objective: To determine if this compound modulates ion transport across the respiratory epithelium.
Methodology: Ussing chamber electrophysiology on cultured human bronchial epithelial cells.[9][18][26][27][28][29][30]
Protocol:
-
Cell Culture: Culture primary human bronchial epithelial cells on permeable supports at an air-liquid interface (ALI) to form a differentiated, polarized monolayer.[8][31][32][33]
-
Ussing Chamber Setup: Mount the permeable support in an Ussing chamber, separating the apical and basolateral chambers. Fill both chambers with warmed (37°C), gassed (95% O₂/5% CO₂) Ringer's solution.
-
Measurement of Short-Circuit Current (Isc):
-
Equilibrate the system and measure the baseline transepithelial electrical resistance (TEER) and Isc.
-
Add this compound to the basolateral or apical chamber and record any changes in Isc.
-
Use specific ion channel inhibitors (e.g., amiloride for ENaC, CFTRinh-172 for CFTR) to identify the channels involved in any observed Isc changes.
-
-
Data Analysis: Analyze the change in Isc (ΔIsc) following the addition of this compound and inhibitors to determine its effect on specific ion transport pathways.
Ussing Chamber Experimental Workflow
Caption: Workflow for Ussing chamber analysis of ion transport.
NF-κB Reporter Assay
Objective: To assess whether this compound inhibits NF-κB activation in respiratory epithelial cells.
Methodology: Luciferase reporter assay in A549 cells stably transfected with an NF-κB-luciferase reporter construct.[1][10][12][20][27][28][34][35][36]
Protocol:
-
Cell Culture: Culture A549-NF-κB-luc cells in a 96-well plate.
-
Treatment: Pre-treat cells with various concentrations of this compound for a specified time (e.g., 1 hour).
-
Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α or IL-1β, for 4-6 hours.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control and compare the activity in this compound-treated cells to that in untreated, stimulated cells. A decrease in luciferase activity indicates inhibition of the NF-κB pathway.
Conclusion and Future Directions
This compound is a widely used expectorant, yet the specific molecular details of its mechanism of action on the respiratory epithelium are not well-defined. Based on evidence from related compounds, its primary effect is likely the reduction of mucus viscoelasticity, possibly through a neurogenic pathway that increases mucus hydration. However, direct effects on ion channels and anti-inflammatory pathways remain plausible and warrant further investigation.
Future research should focus on:
-
Conducting direct, quantitative studies on the effect of this compound on mucus rheology using the protocols outlined in this guide.
-
Utilizing Ussing chamber experiments to definitively assess the impact of this compound on specific ion channels in the respiratory epithelium.
-
Investigating the potential anti-inflammatory properties of this compound by examining its influence on key signaling pathways like NF-κB and the production of inflammatory cytokines.
A more comprehensive understanding of this compound's mechanism of action will not only solidify its place in respiratory therapy but may also open avenues for the development of novel, more targeted mucoactive drugs.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Effects of guaifenesin on nasal mucociliary clearance and ciliary beat frequency in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. physiologicinstruments.com [physiologicinstruments.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. The Role of Guaifenesin in the Management of Chronic Mucus Hypersecretion Associated with Stable Chronic Bronchitis: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. respiratory-therapy.com [respiratory-therapy.com]
- 7. Ambroxol inhalation ameliorates LPS-induced airway inflammation and mucus secretion through the extracellular signal-regulated kinase 1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Acetylcysteine for Patients Requiring Mucous Secretion Clearance: A Review of Clinical Effectiveness and Safety [Internet] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nebulised N-Acetylcysteine for Unresponsive Bronchial Obstruction in Allergic Brochopulmonary Aspergillosis: A Case Series and Review of the Literature [mdpi.com]
- 11. Acetylcysteine for Patients Requiring Mucous Secretion Clearance: A Review of Clinical Effectiveness and Safety - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Effect of guaifenesin on mucin production, rheology, and mucociliary transport in differentiated human airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of increasing doses of hypertonic saline on mucociliary clearance in patients with cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Hypertonic saline has a prolonged effect on mucociliary clearance in adults with cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Acute and durable effect of inhaled hypertonic saline on mucociliary clearance in adult asthma | European Respiratory Society [publications.ersnet.org]
- 18. publications.ersnet.org [publications.ersnet.org]
- 19. fibromyalgiatreatment.com [fibromyalgiatreatment.com]
- 20. Role of guaifenesin in the management of chronic bronchitis and upper respiratory tract infections - PMC [pmc.ncbi.nlm.nih.gov]
- 21. dovepress.com [dovepress.com]
- 22. Frontiers | In vitro Methods for the Development and Analysis of Human Primary Airway Epithelia [frontiersin.org]
- 23. An optimized protocol for assessment of sputum macrorheology in health and muco-obstructive lung disease - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Measurement of sputum viscosity in a cone-plate viscometer. I. Characteristics of sputum viscosity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Primary Human Bronchial Epithelial Cells Grown from Explants - PMC [pmc.ncbi.nlm.nih.gov]
- 27. 2.3. Luciferase Reporter Assay [bio-protocol.org]
- 28. physiologicinstruments.com [physiologicinstruments.com]
- 29. Ussing Chamber | What is a Ussing Chamber & How does it work? [ussingchamber.com]
- 30. Acute Regulation of the Epithelial Sodium Channel in Airway Epithelia by Proteases and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Human Normal Bronchial Epithelial Cells: A Novel In Vitro Cell Model for Toxicity Evaluation | PLOS One [journals.plos.org]
- 32. youtube.com [youtube.com]
- 33. youtube.com [youtube.com]
- 34. bpsbioscience.com [bpsbioscience.com]
- 35. bpsbioscience.com [bpsbioscience.com]
- 36. e-century.us [e-century.us]
An In-depth Technical Guide to the Laboratory Synthesis and Purification of Sulfogaiacol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the laboratory-scale synthesis and purification of sulfogaiacol (potassium guaiacolsulfonate), a compound widely used as an expectorant in pharmaceutical formulations. The following sections detail the chemical principles, experimental protocols, and analytical characterization of this compound.
Introduction
This compound, the potassium salt of guaiacolsulfonic acid, is a valuable pharmaceutical ingredient known for its mucolytic properties. It is synthesized through the electrophilic aromatic substitution of guaiacol (2-methoxyphenol), a reaction that introduces a sulfonic acid group onto the aromatic ring. The resulting product is typically a mixture of isomers, primarily the 4- and 5-sulfonated guaiacol. Subsequent purification is crucial to isolate the desired isomer and achieve the purity required for pharmaceutical applications. This document provides detailed methodologies for the synthesis and purification of this compound suitable for a laboratory setting.
Synthesis of this compound (Potassium Guaiacolsulfonate)
The primary method for synthesizing this compound is the direct sulfonation of guaiacol using a strong sulfonating agent, most commonly concentrated sulfuric acid. The reaction proceeds as an electrophilic aromatic substitution, where the electrophile is sulfur trioxide (SO₃) or its protonated form, which is present in fuming sulfuric acid or generated from concentrated sulfuric acid.
2.1. Reaction Mechanism: Electrophilic Aromatic Substitution
The sulfonation of guaiacol involves the attack of the electron-rich aromatic ring of guaiacol on the electrophilic sulfur atom of the sulfonating agent. The methoxy (-OCH₃) and hydroxyl (-OH) groups on the guaiacol ring are ortho-, para-directing activators. This results in the formation of a mixture of isomeric products, predominantly potassium 4-hydroxy-3-methoxybenzenesulfonate and potassium 3-hydroxy-4-methoxybenzenesulfonate.
2.2. Experimental Protocol: Sulfonation of Guaiacol
This protocol describes a common laboratory procedure for the synthesis of this compound from guaiacol and concentrated sulfuric acid.
Materials:
-
Guaiacol (C₇H₈O₂)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Potassium Chloride (KCl)
-
Calcium Carbonate (CaCO₃) or Potassium Carbonate (K₂CO₃)
-
Distilled Water
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Thermometer
-
Magnetic stirrer with heating mantle
-
Condenser
-
Buchner funnel and flask
-
Beakers and Erlenmeyer flasks
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel, thermometer, and magnetic stirrer, place a measured amount of guaiacol.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add concentrated sulfuric acid dropwise from the dropping funnel while maintaining the temperature below 10 °C. The molar ratio of sulfuric acid to guaiacol is typically in the range of 1:1 to 3:1.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or gently heat to a temperature between 30-80 °C for 3-8 hours to ensure complete sulfonation.
-
Upon completion of the reaction, carefully pour the mixture into a beaker containing ice water to quench the reaction.
-
Neutralize the acidic solution by the slow addition of calcium carbonate or potassium carbonate until the pH is approximately 7-9. This will precipitate calcium sulfate or potassium sulfate.
-
Filter the mixture to remove the insoluble sulfate salts.
-
To the filtrate, add a saturated solution of potassium chloride to precipitate the potassium salt of guaiacolsulfonic acid (this compound).
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the crude this compound product by vacuum filtration using a Buchner funnel and wash with a small amount of cold distilled water.
-
Dry the crude product in a desiccator or a vacuum oven at a low temperature.
2.3. Synthesis Workflow Diagram
An In-depth Technical Guide to the Chemical Properties and Stability of Potassium Guaiacolsulfonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and stability of potassium guaiacolsulfonate. The information is curated for researchers, scientists, and professionals involved in drug development and formulation.
Chemical Properties
Potassium guaiacolsulfonate is a mixture of the potassium salts of 4- and 5-guaiacolsulfonic acid.[1] It is a white, odorless crystalline powder with a faint bitter taste.[1] Commercially available potassium guaiacolsulfonate predominantly consists of the potassium guaiacol-4-sulfonate isomer. It can exist in both anhydrous and hydrated forms, with the hemihydrate being common.[2][3] The anhydrous form has a molecular weight of 242.30 g/mol , while the hemihydrate is 251.30 g/mol .[3]
Quantitative Data Summary
| Property | Value | References |
| Molecular Formula | C₇H₇KO₅S | [1] |
| Molecular Weight | Anhydrous: 242.29 g/mol ; Hemihydrate: ~251.30 g/mol | [1][3] |
| Appearance | White, odorless crystalline powder | [1] |
| Solubility | Soluble in 7.5 parts water; Almost insoluble in alcohol; Insoluble in ether. | [1] |
| Melting Point | 34°C (likely for the hydrated form, representing dehydration/melting); 240-245°C (likely for the anhydrous form, representing decomposition). | [4] |
| pKa | Data not available in the searched literature. |
Stability and Degradation
Potassium guaiacolsulfonate exhibits sensitivity to environmental factors, necessitating specific storage conditions to maintain its integrity.
General Stability:
-
Light and Air: The compound gradually turns pink upon exposure to air and light, indicating potential oxidative degradation.[1]
-
Moisture: The anhydrous form is not stable under ambient conditions and readily transforms into the hemihydrate.[2] Dehydration of the hemihydrate has been observed to begin above 380 K (107°C).[2]
-
pH: The UV spectra of potassium guaiacol-4-sulfonate and -5-sulfonate are nearly identical at a pH below 6.0 but differ significantly at a pH greater than 7.0.[2]
Storage Recommendations: To ensure its stability, potassium guaiacolsulfonate should be stored in well-closed, light-resistant containers.[1][3]
Forced Degradation Studies: Forced degradation studies are crucial for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. While specific forced degradation studies on potassium guaiacolsulfonate are not extensively detailed in the public domain, a general approach based on ICH guidelines would involve subjecting the compound to stress under the following conditions:
-
Acid Hydrolysis: Treatment with an acid (e.g., 0.1 M HCl) at elevated temperatures.
-
Base Hydrolysis: Treatment with a base (e.g., 0.1 M NaOH) at elevated temperatures.
-
Oxidative Degradation: Exposure to an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Heating the solid drug substance at a high temperature (e.g., 105°C).
-
Photodegradation: Exposing the drug substance to light sources according to ICH Q1B guidelines.
The degradation products generated under these stress conditions would then be characterized to understand the degradation pathways of the molecule.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Determination
Several HPLC methods have been developed for the quantification of potassium guaiacolsulfonate in pharmaceutical preparations. Below are detailed protocols from published studies.
Method 1: HPLC for Simultaneous Determination with Sodium Benzoate
-
Column: C8, 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient mixture of methanol and 0.02 M tetrabutylammonium sulfate solution.
-
Gradient Program:
-
0-7 min: 20% Methanol
-
7-12.5 min: Linearly increase to 50% Methanol
-
12.5-15 min: Return to 20% Methanol
-
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.
-
Sample Preparation:
-
Accurately weigh a quantity of homogenized powder equivalent to about 25 mg of potassium guaiacolsulfonate.
-
Dissolve and dilute to 100 mL with a mixture of methanol-water (20:80, v/v).
-
Filter the solution through a 0.45 µm membrane filter before injection.
-
Method 2: Paired-Ion HPLC for Isomer Separation
-
Column: Diamonsil C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Isocratic mixture of methanol and tetrabutylammonium dihydrogen phosphate solution (50:300, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Column Temperature: Room temperature.
Thermal Analysis
-
Thermogravimetric Analysis (TGA): TGA can be used to determine the water content and thermal stability of potassium guaiacolsulfonate. For the dihydrate of the 5-sulfonate isomer, the two moles of water of crystallization are liberated at approximately 80°C when heated at a rate of 2.5°C/min.
-
Differential Scanning Calorimetry (DSC): DSC is employed to investigate phase transitions. For the dihydrate of the 5-sulfonate isomer, endothermic peaks corresponding to the transformation of the dihydrate to the anhydrate are observed around 60°C when heated at a rate of 5°C/min.
Visualizations
Experimental Workflows
Caption: Workflow for HPLC Assay of Potassium Guaiacolsulfonate.
Caption: Workflow for Thermal Analysis of Potassium Guaiacolsulfonate.
References
In Vitro Expectorant Properties of Guaiacol Derivatives: A Technical Guide
Disclaimer: This technical guide provides an in-depth overview of the in vitro expectorant properties of guaiacol derivatives. Due to a lack of publicly available, detailed in vitro studies specifically on sulfogaiacol (potassium guaiacolsulfonate), this document focuses on the closely related and well-researched compound, guaifenesin (glyceryl guaiacolate ether, GGE). The experimental data, protocols, and proposed mechanisms presented herein are derived from studies on guaifenesin and serve as a relevant proxy to understand the potential in vitro effects of guaiacol-based expectorants.
Introduction
This compound is classified as an expectorant, a class of drugs that aids in the clearance of mucus from the airways. The general proposed mechanism for guaiacol derivatives involves the stimulation of mucous membranes in the respiratory tract, leading to an increase in the secretion of a more fluid mucus and a reduction in mucus viscosity.[1] This facilitates the removal of phlegm through coughing. While the precise molecular mechanisms of this compound remain to be fully elucidated through specific in vitro studies, research on the related compound guaifenesin provides significant insights into the cellular and physiological effects of this class of drugs on the respiratory epithelium.
This guide will detail the in vitro methodologies used to assess the expectorant properties of guaifenesin, present the quantitative findings from these studies, and visualize the potential signaling pathways and experimental workflows.
In Vitro Effects on Mucin Production and Secretion
A key aspect of expectorant activity is the modulation of mucin production and secretion by airway epithelial cells. MUC5AC is a major gel-forming mucin in the respiratory tract, and its overexpression is associated with numerous respiratory diseases. In vitro studies have quantitatively assessed the effect of guaifenesin on MUC5AC levels.
Quantitative Data on MUC5AC Inhibition
The following table summarizes the inhibitory effects of guaifenesin on MUC5AC secretion and cellular content in differentiated human airway epithelial cells, particularly after stimulation with Interleukin-13 (IL-13), a cytokine known to induce mucus hypersecretion.
| Treatment Condition | Concentration (µM) | Duration (h) | MUC5AC Secretion Inhibition (%) | MUC5AC Content Inhibition (%) | Reference |
| Guaifenesin (IL-13 Stimulated) | 300 | 24 | 80 | 90 | [2] |
| N-acetylcysteine (IL-13 Stimulated) | 300 | 24 | 20-40 | 20-40 | [2] |
| Ambroxol (IL-13 Stimulated) | 300 | 24 | 20-40 | 20-40 | [2] |
Table 1: Comparative Inhibition of IL-13 Stimulated MUC5AC by Guaifenesin, N-acetylcysteine, and Ambroxol.
| Guaifenesin Concentration (µM) | IC₅₀ for MUC5AC Secretion (µM) | IC₅₀ for MUC5AC Content (µM) | Reference |
| 10-300 | ~110 | ~150 | [2][3] |
Table 2: Half-maximal inhibitory concentration (IC₅₀) of Guaifenesin on IL-13 Stimulated MUC5AC Secretion and Content at 24 hours.
Effects on Mucus Rheology and Mucociliary Transport
Beyond regulating mucin levels, an effective expectorant should ideally modify the physical properties of mucus to facilitate its clearance. In vitro models allow for the direct measurement of mucus viscoelasticity and the rate of mucociliary transport.
Quantitative Data on Mucus Properties
Studies on differentiated human airway epithelial cells have demonstrated that guaifenesin can alter the rheological properties of secreted mucus and improve transport rates.
| Treatment | Effect on Mucus Viscoelasticity | Effect on Mucociliary Transport | Reference |
| Guaifenesin | Decreased | Increased | [1] |
Table 3: Qualitative Effects of Guaifenesin on Mucus Properties in vitro.
Experimental Protocols
The following sections detail the methodologies employed in the in vitro studies of guaifenesin, which are applicable for studying other guaiacol derivatives like this compound.
Human Airway Epithelial Cell Culture
A physiologically relevant in vitro model is crucial for studying the effects of expectorants. Differentiated human airway epithelial cells cultured at an air-liquid interface (ALI) are considered the gold standard.
-
Cell Source: Primary human tracheal-bronchial epithelial cells are isolated from donor lungs.
-
Culture Substrate: Cells are seeded on permeable supports (e.g., Transwell® inserts).
-
Differentiation: Cells are initially grown in submerged culture until confluent. Subsequently, the apical medium is removed, and the cells are maintained at an ALI for several weeks. This promotes differentiation into a pseudostratified epithelium containing ciliated cells, goblet cells, and basal cells, which closely mimics the in vivo airway epithelium.
-
Stimulation: To model mucus hypersecretion, cultures can be treated with inflammatory mediators such as IL-13 in the basolateral medium for a specified period before and during treatment with the test compound.[2][3]
Quantification of MUC5AC
The amount of MUC5AC in apical secretions and cell lysates can be quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Sample Collection: Apical secretions are collected by washing the apical surface of the ALI cultures with a buffered solution. Cell lysates are prepared by treating the cells with a lysis buffer.
-
ELISA Procedure:
-
Microtiter plates are coated with a capture antibody specific for MUC5AC.
-
Plates are blocked to prevent non-specific binding.
-
Samples (apical washes and cell lysates) and standards are added to the wells.
-
A detection antibody, also specific for MUC5AC but binding to a different epitope, is added.
-
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
A substrate is added, which is converted by the enzyme to a detectable signal (e.g., colorimetric).
-
The signal is measured using a plate reader, and the concentration of MUC5AC is determined by comparison to the standard curve.
-
Assessment of Mucus Rheology
The viscoelastic properties of mucus can be measured using a microrheometer.
-
Sample Collection: Mucus samples are carefully collected from the apical surface of the ALI cultures.
-
Measurement: A cone and plate rheometer can be used to perform oscillatory measurements to determine the elastic (G') and viscous (G'') moduli of the mucus samples. These parameters provide information about the gel-like and liquid-like behavior of the mucus, respectively.
Measurement of Mucociliary Transport
The efficiency of mucus clearance can be assessed by measuring the mucociliary transport rate (MTR).
-
Particle Tracking: Small particles or cell debris on the mucus layer are visualized using microscopy.
-
Video Analysis: Time-lapse video recordings are captured, and the movement of the particles over time is tracked using specialized software.
-
Calculation: The MTR is calculated as the distance traveled by the particles per unit of time.
Visualizations
The following diagrams illustrate the experimental workflow and a proposed signaling pathway for the action of guaiacol derivatives on airway epithelial cells.
References
- 1. Effect of guaifenesin on mucin production, rheology, and mucociliary transport in differentiated human airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. Effects of guaifenesin, N-acetylcysteine, and ambroxol on MUC5AC and mucociliary transport in primary differentiated human tracheal-bronchial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Antiseptic Potential of Sulfogaiacol: A Proposed Investigatory Framework
For the attention of: Researchers, Scientists, and Drug Development Professionals
Rationale for Investigation
The increasing prevalence of antibiotic-resistant bacteria necessitates the exploration of novel antimicrobial agents. Sulfogaiacol, with its long history of use in respiratory ailments and the known antiseptic properties of its parent compound, guaiacol, presents a compelling candidate for investigation.[1][5] A systematic evaluation of its effects on bacterial growth, viability, and cellular integrity is a critical first step in determining its potential for broader therapeutic applications.
Proposed Experimental Protocols
The following protocols are standard methodologies for assessing the antimicrobial activity of a compound. They have been adapted here for the specific investigation of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1]
Methodology:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO, depending on solubility) at a concentration of 10 mg/mL.[6] Filter-sterilize the solution using a 0.22 µm syringe filter.
-
Bacterial Inoculum Preparation: Culture the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in appropriate broth medium overnight at 37°C. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Microdilution Assay:
-
Dispense 100 µL of sterile Mueller-Hinton Broth (MHB) into each well of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution to the first well and perform serial twofold dilutions across the plate.
-
Add 10 µL of the prepared bacterial inoculum to each well.
-
Include a positive control (broth with bacteria, no this compound) and a negative control (broth only).
-
-
Incubation and Observation: Incubate the microtiter plate at 37°C for 18-24 hours. The MIC is the lowest concentration of this compound in which no visible bacterial growth is observed.
Agar Disk Diffusion Assay
This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the compound.
Methodology:
-
Bacterial Lawn Preparation: Spread the standardized bacterial inoculum (0.5 McFarland) evenly onto the surface of a Mueller-Hinton Agar (MHA) plate using a sterile cotton swab.
-
Disk Impregnation: Aseptically place sterile filter paper disks (6 mm diameter) onto the agar surface. Pipette a known concentration of the this compound solution (e.g., 1 mg/mL, 5 mg/mL, 10 mg/mL) onto each disk.
-
Controls: Use a disk with the solvent alone as a negative control and a disk with a known antibiotic (e.g., ampicillin) as a positive control.
-
Incubation and Measurement: Incubate the plates at 37°C for 18-24 hours. Measure the diameter of the zone of inhibition (in mm) around each disk.
Bacterial Growth Curve Analysis
This experiment determines the effect of this compound on the growth kinetics of bacteria over time.
Methodology:
-
Culture Preparation: In a sterile flask, inoculate fresh broth medium with the test bacterium.
-
Addition of this compound: Add this compound to the culture at a predetermined concentration (e.g., at or near the MIC value). A control culture without this compound should be run in parallel.
-
Monitoring Growth: Incubate both cultures at 37°C with shaking. At regular intervals (e.g., every hour for 24 hours), measure the optical density (OD) of the cultures at 600 nm using a spectrophotometer.
-
Data Plotting: Plot the OD600 values against time to generate growth curves for both the treated and untreated cultures.
Data Presentation
Quantitative data from the proposed experiments should be summarized in clear, structured tables for easy comparison and analysis.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Test Bacteria
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | |
| Escherichia coli (ATCC 25922) | |
| Pseudomonas aeruginosa (ATCC 27853) | |
| Enterococcus faecalis (ATCC 29212) |
Table 2: Zone of Inhibition Diameters for this compound
| Bacterial Strain | This compound Conc. (mg/mL) | Zone of Inhibition (mm) |
| S. aureus | 1 | |
| 5 | ||
| 10 | ||
| E. coli | 1 | |
| 5 | ||
| 10 |
Visualization of Workflows and Potential Mechanisms
The following diagrams, generated using the DOT language, visualize the experimental workflows and a hypothetical mechanism of action for this compound.
Caption: Workflow for Determining the Minimum Inhibitory Concentration (MIC).
Caption: Workflow for the Agar Disk Diffusion Assay.
Caption: Hypothetical Signaling Pathway for this compound's Antiseptic Action.
Conclusion and Future Directions
The framework outlined in this technical guide provides a robust starting point for the systematic investigation of this compound's antiseptic properties. The lack of existing data presents a unique opportunity for novel research in this area. Should initial findings from these proposed experiments prove promising, further studies would be warranted to elucidate the precise mechanism of action, evaluate the potential for resistance development, and assess its efficacy in more complex models, such as biofilms and in vivo infection models. The exploration of this compound's antiseptic potential could lead to the development of new therapeutic options in the ongoing battle against bacterial infections.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Exploring Guaiacol: From Antimicrobial Properties to Dairy Product Contamination_Chemicalbook [chemicalbook.com]
- 3. What is Guaiacol used for? [synapse.patsnap.com]
- 4. What is Guaiacol? Uses and Properties Explained [vinatiorganics.com]
- 5. nbinno.com [nbinno.com]
- 6. This compound | Antibacterial | TargetMol [targetmol.com]
Sulfogaiacol's Effect on Mucin Gene Expression (MUC5AC) in Airway Cells: A Technical Guide and Research Framework
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mucus hypersecretion is a critical pathophysiological feature of numerous respiratory diseases, including chronic obstructive pulmonary disease (COPD) and asthma. The primary gel-forming mucin in the airways, MUC5AC, is a key contributor to the viscoelastic properties of mucus. While sulfogaiacol (potassium guaiacolsulfonate) has a long history of use as an expectorant and mucolytic agent, its direct effects on mucin gene expression, particularly MUC5AC, have not been elucidated in publicly available research. This technical guide synthesizes the current understanding of MUC5AC regulation in airway epithelial cells and proposes a comprehensive experimental framework to investigate the potential effects of this compound on its expression. This document serves as a resource for researchers aiming to explore the molecular mechanisms of this compound and its potential as a modulator of mucin gene expression.
Introduction to this compound and MUC5AC
This compound is widely recognized for its role in respiratory therapies, where it is employed to facilitate the clearance of mucus from the airways. Its primary mechanism is believed to involve the stimulation of mucous glands, leading to an increased production of a less viscous bronchial secretion.[1] This mucolytic action, combined with its expectorant properties, helps to alleviate chest congestion.[2][3] However, the existing literature does not provide evidence of studies investigating its influence at the level of mucin gene transcription.
MUC5AC is the major gel-forming mucin secreted by goblet cells in the airway epithelium.[4] Its overexpression is a hallmark of chronic inflammatory airway diseases and is associated with airflow obstruction and increased susceptibility to infection.[5][6] The regulation of MUC5AC expression is complex, involving multiple signaling pathways that are often activated by inflammatory and environmental stimuli.[7]
Currently, there is a notable gap in the scientific literature regarding the direct impact of this compound on MUC5AC gene expression. This guide aims to bridge this gap by outlining the established pathways of MUC5AC regulation and providing detailed, hypothetical protocols for investigating the potential role of this compound in this process.
Established Signaling Pathways Regulating MUC5AC Expression
Several key signaling pathways have been identified as crucial regulators of MUC5AC expression in airway epithelial cells. Understanding these pathways is essential for designing experiments to test the effects of compounds like this compound.
EGFR-MAPK-Sp1 Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling cascade is a primary driver of MUC5AC expression in response to a wide array of stimuli.[8] Activation of EGFR leads to the downstream activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, which in turn activates the Sp1 transcription factor to initiate MUC5AC gene transcription.[3][9]
References
- 1. RT-PCR and real-time PCR analysis for MUC5AC mRNA expression [bio-protocol.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Emodin Inhibited MUC5AC Mucin Gene Expression via Affecting EGFR-MAPK-Sp1 Signaling Pathway in Human Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. socmucimm.org [socmucimm.org]
- 7. Dual oxidase 1-dependent MUC5AC mucin expression in cultured human airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. AOP-Wiki [aopwiki.org]
- 9. Hederacoside C Modulates EGF-Induced MUC5AC Mucin Gene Expression by Regulating the MAPK Signaling Pathway in Human Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Expectorant: A Technical Guide to the Putative Interactions of Sulfogaiacol with Respiratory Tract Ion Channels
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulfogaiacol (potassium guaiacolsulfonate) has a long-standing history as an expectorant, prized for its ability to facilitate mucus clearance from the respiratory tract. However, the precise molecular mechanisms underpinning these effects, particularly its interaction with respiratory tract ion channels, remain largely uncharacterized in publicly available scientific literature. This technical guide synthesizes the current understanding of this compound's general mechanism of action and proposes putative interactions with key respiratory ion channels that govern mucus secretion and mucociliary clearance. While direct experimental evidence is limited, this document aims to provide a foundational framework for future research by detailing relevant experimental protocols and outlining potential signaling pathways. The absence of quantitative data for this compound's activity on specific ion channels represents a significant knowledge gap and a compelling area for further investigation.
Introduction: The Clinical Rationale and the Mechanistic Void
This compound is clinically utilized to alleviate symptoms of respiratory conditions characterized by the overproduction of thick, tenacious mucus. Its therapeutic action is attributed to its ability to increase the volume and reduce the viscosity of bronchial secretions, thereby promoting their removal through ciliary action and coughing.[1][2][3] This process, known as mucociliary clearance, is intrinsically linked to the tightly regulated transport of ions and water across the respiratory epithelium.
The primary drivers of this transport are a host of ion channels and transporters, including the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), the Epithelial Sodium Channel (ENaC), Calcium-Activated Chloride Channels (CaCCs), and various Transient Receptor Potential (TRP) channels. Despite the central role of these channels in respiratory physiology, there is a conspicuous absence of direct evidence detailing this compound's modulatory effects on them. This guide will, therefore, explore the potential molecular interactions of this compound, drawing inferences from the known pharmacology of related phenolic compounds and the established physiology of airway secretion.
Putative Mechanisms of Action: A Hypothesis-Driven Approach
The secretagogue and mucokinetic effects of this compound suggest a potential influence on the ion channels that control airway surface liquid (ASL) height and mucus composition.
Modulation of Chloride Secretion
An increase in chloride secretion into the airway lumen drives osmotic water flow, hydrating the mucus layer and enhancing its clearance. Several channels could be targets for this compound to achieve this effect.
-
Cystic Fibrosis Transmembrane Conductance Regulator (CFTR): As a primary driver of chloride and bicarbonate secretion in the airways, potentiation of CFTR activity is a plausible mechanism for an expectorant. While no direct evidence links this compound to CFTR, future studies are warranted.
-
Calcium-Activated Chloride Channels (CaCCs), such as TMEM16A: These channels are activated by intracellular calcium increases and contribute to chloride secretion. It is conceivable that this compound could indirectly activate CaCCs by modulating intracellular calcium signaling.
Inhibition of Sodium Absorption
The Epithelial Sodium Channel (ENaC) is responsible for sodium absorption from the airway lumen. Inhibition of ENaC would lead to increased ASL height and improved mucus hydration. The potential for this compound to act as an ENaC inhibitor is an area ripe for investigation.
Sensory Nerve Activation via TRP Channels
Transient Receptor Potential (TRP) channels, particularly TRPV1 and TRPA1, are expressed on sensory nerves in the airways. Activation of these channels can trigger reflex mucus secretion and coughing. Guaiacol, the parent compound of this compound, is a known modulator of TRP channels. It is hypothesized that this compound may retain some of this activity, contributing to its expectorant effect through a neurogenic mechanism.
Quantitative Data on this compound-Ion Channel Interactions
A thorough review of the scientific literature reveals a significant lack of quantitative data regarding the effects of this compound on respiratory tract ion channels. To facilitate future research and provide a framework for data presentation, the following tables are presented as templates. Populating these tables with robust experimental data will be crucial in elucidating the precise mechanism of action of this compound.
Table 1: Putative Effects of this compound on Respiratory Epithelial Ion Channels (Template for Future Research)
| Ion Channel | Cell Type/Expression System | Experimental Technique | Key Parameter | This compound Concentration | Observed Effect (% activation/inhibition, EC50/IC50) | Reference |
| CFTR | Primary Human Bronchial Epithelial Cells | Ussing Chamber | Forskolin-stimulated Isc | To be determined | To be determined | (Anticipated) |
| Fischer Rat Thyroid (FRT) cells expressing human CFTR | Patch Clamp (whole-cell) | Cl- current | To be determined | To be determined | (Anticipated) | |
| ENaC | Primary Human Bronchial Epithelial Cells | Ussing Chamber | Amiloride-sensitive Isc | To be determined | To be determined | (Anticipated) |
| Xenopus laevis oocytes expressing human ENaC | Two-Electrode Voltage Clamp | Na+ current | To be determined | To be determined | (Anticipated) | |
| TMEM16A (CaCC) | Calu-3 cells | Ussing Chamber | UTP-stimulated Isc | To be determined | To be determined | (Anticipated) |
| TRPV1 | HEK293 cells expressing human TRPV1 | Calcium Imaging (Fura-2 AM) | Intracellular Ca2+ concentration | To be determined | To be determined | (Anticipated) |
| TRPA1 | Dorsal Root Ganglion (DRG) neurons | Patch Clamp (whole-cell) | Cation current | To be determined | To be determined | (Anticipated) |
Table 2: Effects of this compound on Mucociliary Clearance Parameters (Template for Future Research)
| Parameter | Model System | Experimental Technique | This compound Concentration | Observed Effect | Reference |
| Ciliary Beat Frequency (CBF) | Primary Human Bronchial Epithelial Cells (ALI culture) | High-speed video microscopy | To be determined | To be determined | (Anticipated) |
| Mucus Transport Velocity | Excised animal trachea | Particle tracking videomicroscopy | To be determined | To be determined | (Anticipated) |
| Airway Surface Liquid Height | Confocal microscopy of fluorescently labeled ASL | To be determined | To be determined | (Anticipated) |
Experimental Protocols for Investigating this compound's Mechanisms
To address the current knowledge gap, the following detailed experimental protocols are provided as a guide for researchers.
Patch Clamp Electrophysiology for Ion Channel Activity
This technique allows for the direct measurement of ion flow through single or populations of ion channels.
-
Objective: To determine if this compound directly modulates the activity of specific ion channels (e.g., CFTR, ENaC, TRP channels).
-
Methodology:
-
Cell Culture: Utilize cell lines (e.g., HEK293, CHO) stably expressing the human form of the ion channel of interest, or primary respiratory epithelial cells.
-
Pipette Preparation: Fabricate glass micropipettes with a resistance of 2-5 MΩ and fill with an appropriate intracellular solution.
-
Seal Formation: Achieve a gigaohm seal between the micropipette and the cell membrane.
-
Configuration: Establish a whole-cell recording configuration by rupturing the cell membrane patch.
-
Voltage Clamp: Clamp the membrane potential at a holding potential (e.g., -60 mV) and apply voltage steps or ramps to elicit channel activity.
-
Data Acquisition: Record baseline channel activity.
-
Compound Application: Perfuse the cell with varying concentrations of this compound and record changes in current.
-
Data Analysis: Analyze changes in current amplitude, kinetics, and current-voltage (I-V) relationship to determine the effect of this compound. Calculate EC50 or IC50 values.
-
Ussing Chamber for Transepithelial Ion Transport
This method measures net ion transport across a polarized epithelial monolayer.
-
Objective: To assess the effect of this compound on net chloride secretion and sodium absorption across a model respiratory epithelium.
-
Methodology:
-
Cell Culture: Grow primary human bronchial epithelial cells or a suitable cell line (e.g., Calu-3) on permeable supports until a confluent monolayer with high transepithelial resistance is formed.
-
Chamber Mounting: Mount the permeable support in an Ussing chamber, separating the apical and basolateral compartments.
-
Short-Circuit Current (Isc) Measurement: Clamp the transepithelial voltage to 0 mV and measure the Isc, which represents the net ion transport.
-
Experimental Protocol:
-
To measure ENaC activity, record the baseline Isc and then add amiloride (an ENaC blocker) to the apical chamber. The decrease in Isc represents ENaC-mediated sodium absorption. Test the effect of apical this compound on this current.
-
To measure CFTR activity, first inhibit ENaC with amiloride. Then, stimulate CFTR with a cAMP agonist like forskolin. The increase in Isc represents CFTR-mediated chloride secretion. Assess the effect of this compound on the forskolin-stimulated Isc.
-
-
Data Analysis: Quantify the changes in Isc in response to this compound to determine its effect on epithelial ion transport.
-
Ciliary Beat Frequency (CBF) Analysis
This technique measures the rate of ciliary beating, a key component of mucociliary clearance.
-
Objective: To determine if this compound modulates the frequency of ciliary beating in respiratory epithelial cells.
-
Methodology:
-
Cell Culture: Culture primary human bronchial epithelial cells at an air-liquid interface (ALI) to induce differentiation into a ciliated epithelium.
-
Imaging: Place the cell culture on a heated microscope stage. Use a high-speed digital camera to record videos of the beating cilia.
-
Compound Application: Apply this compound to the apical surface of the cells.
-
Data Acquisition: Record videos at baseline and at various time points after the addition of this compound.
-
Data Analysis: Use specialized software to perform Fourier analysis on the video recordings to determine the dominant ciliary beat frequency.
-
Visualizing Putative Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the hypothesized signaling pathways through which this compound may exert its effects. These are intended as conceptual frameworks to guide future research.
Caption: Putative signaling pathways for this compound in airway epithelial cells.
Caption: Proposed experimental workflow for elucidating this compound's mechanism.
Conclusion and Future Directions
This compound remains a widely used expectorant, yet its molecular interactions with the ion channels of the respiratory tract are poorly understood. This guide has outlined the plausible, yet unproven, mechanisms by which this compound may exert its therapeutic effects. The provided experimental protocols and conceptual frameworks are intended to serve as a catalyst for future research in this area. A systematic investigation into the effects of this compound on CFTR, ENaC, CaCCs, and TRP channels is essential. The generation of robust quantitative data will not only illuminate the fundamental biology of this compound but also pave the way for the development of novel, targeted secretagogue and mucokinetic therapies for respiratory diseases. The "black box" of this compound's mechanism of action represents a significant opportunity for discovery in respiratory pharmacology.
References
- 1. Potassium channel opening drugs and the airways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modulation of TRPV1 channel function by natural products in the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Epithelial Na+ Channel (ENaC) Formed by One or Two Subunits Forms Functional Channels That Respond to Shear Force [frontiersin.org]
A Preliminary Investigation into the Anti-inflammatory Potential of Sulfogaiacol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulfogaiacol (Potassium Guaiacolsulfonate) is a well-established expectorant and mucolytic agent widely utilized in the management of respiratory conditions characterized by excessive or viscous mucus production.[1][2][3][4][5] While its efficacy in improving airway clearance is well-documented, its potential anti-inflammatory properties remain largely unexplored. This technical guide serves as a preliminary investigation into the theoretical anti-inflammatory effects of this compound, drawing upon the known biological activities of its core chemical scaffold, guaiacol, and the broader therapeutic class of mucolytic agents. This document outlines potential mechanisms of action, proposes experimental protocols for their investigation, and presents hypothetical data in a structured format to guide future research in this area.
Introduction: this compound and Its Current Therapeutic Role
This compound, the potassium salt of guaiacolsulfonic acid, is primarily recognized for its secretolytic and expectorant properties.[3][4] It is a common active ingredient in formulations for cough and cold, bronchitis, and other respiratory ailments where the clearance of mucus is beneficial.[5] Its mechanism of action is understood to involve the stimulation of the vagal nerve, leading to increased secretion of a less viscous mucus in the bronchial tract, thereby facilitating its removal through ciliary action and coughing. While effective in its established role, the structural components of this compound, namely the guaiacol moiety and the sulfonate group, suggest the possibility of additional pharmacological activities, including anti-inflammatory effects.
Potential Anti-inflammatory Mechanisms of this compound
Direct evidence for the anti-inflammatory activity of this compound is currently lacking in the scientific literature. However, a preliminary investigation can be constructed based on the known properties of related compounds and the general characteristics of its drug class.
The Role of the Guaiacol Moiety
Guaiacol (2-methoxyphenol), the core structure of this compound, has demonstrated anti-inflammatory properties.[6][7][8][9] Research has shown that guaiacol can inhibit the expression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade responsible for the synthesis of prostaglandins.[6] Furthermore, guaiacol has been found to suppress the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[6] The presence of this active moiety in this compound provides a strong rationale for investigating its potential to exert similar inhibitory effects on these inflammatory pathways.
Anti-inflammatory Properties of Mucolytics
Several drugs within the mucolytic class, such as N-acetylcysteine (NAC) and erdosteine, have been shown to possess both antioxidant and anti-inflammatory properties, independent of their mucolytic action.[1][2][10][11][12] These effects are thought to contribute to their overall therapeutic benefit in chronic inflammatory airway diseases like COPD.[11] It is plausible that this compound, as a mucolytic agent, may share this characteristic.
The Influence of the Sulfonate Group
The sulfonamide functional group is present in a variety of drugs with established anti-inflammatory effects, including certain non-steroidal anti-inflammatory drugs (NSAIDs) and disease-modifying antirheumatic drugs (DMARDs).[13][14][15][16] While the mechanism can vary, some sulfonamides are known to modulate immune responses.[14] The presence of the sulfonate group in this compound could potentially contribute to an anti-inflammatory profile, although this remains speculative.
Proposed Experimental Protocols for Investigation
To validate the theoretical anti-inflammatory effects of this compound, a series of in vitro and in vivo experiments are proposed.
In Vitro Assays
-
Cell Viability Assay: To determine the non-toxic concentration range of this compound for subsequent cellular experiments.
-
Method: Murine macrophage cell line (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs) will be treated with increasing concentrations of this compound for 24-48 hours. Cell viability will be assessed using an MTT or similar colorimetric assay.
-
-
Nitric Oxide (NO) Production Assay: To evaluate the effect of this compound on the production of the pro-inflammatory mediator, nitric oxide.
-
Method: RAW 264.7 cells will be pre-treated with non-toxic concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) for 24 hours. The concentration of nitrite, a stable metabolite of NO, in the culture supernatant will be measured using the Griess reagent.
-
-
Pro-inflammatory Cytokine Quantification: To measure the effect of this compound on the production of key inflammatory cytokines.
-
Method: PBMCs or RAW 264.7 cells will be pre-treated with this compound and then stimulated with LPS. The levels of TNF-α, IL-6, and IL-1β in the culture supernatant will be quantified using Enzyme-Linked Immunosorbent Assay (ELISA).
-
-
COX-2 Expression Analysis: To investigate the inhibitory effect of this compound on COX-2 expression.
-
Method: Cells will be treated as described above. COX-2 protein expression will be analyzed by Western blotting, and COX-2 mRNA levels will be quantified by quantitative real-time PCR (qRT-PCR).
-
-
NF-κB Activation Assay: To determine if this compound inhibits the NF-κB signaling pathway.
-
Method: The phosphorylation of IκBα and the p65 subunit of NF-κB will be assessed by Western blotting. The nuclear translocation of p65 can be visualized by immunofluorescence microscopy.
-
In Vivo Models
-
Carrageenan-Induced Paw Edema in Rodents: A classic model of acute inflammation.
-
Method: Rodents will be orally administered with this compound or a vehicle control. One hour later, carrageenan will be injected into the sub-plantar region of the hind paw. Paw volume will be measured at various time points post-injection to assess the anti-edematous effect.
-
-
LPS-Induced Systemic Inflammation in Mice: A model to study the systemic anti-inflammatory effects.
-
Method: Mice will be pre-treated with this compound followed by an intraperitoneal injection of LPS. Serum levels of pro-inflammatory cytokines will be measured at different time points.
-
Hypothetical Data Presentation
The following tables represent the type of quantitative data that would be generated from the proposed experiments, illustrating a hypothetical anti-inflammatory effect of this compound.
Table 1: Effect of this compound on LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages
| Treatment Group | Concentration (µM) | Nitrite Concentration (µM) | % Inhibition of NO Production |
| Control | - | 1.2 ± 0.3 | - |
| LPS (1 µg/mL) | - | 45.8 ± 2.1 | 0 |
| LPS + this compound | 10 | 38.5 ± 1.9 | 15.9 |
| LPS + this compound | 50 | 25.3 ± 1.5 | 44.8 |
| LPS + this compound | 100 | 15.1 ± 1.2 | 67.0 |
Table 2: Effect of this compound on LPS-Induced Pro-inflammatory Cytokine Production in Human PBMCs
| Treatment Group | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | - | 50 ± 8 | 35 ± 6 | 20 ± 4 |
| LPS (100 ng/mL) | - | 2500 ± 150 | 1800 ± 120 | 800 ± 60 |
| LPS + this compound | 50 | 1850 ± 110 | 1200 ± 90 | 550 ± 45 |
| LPS + this compound | 100 | 1100 ± 95 | 750 ± 60 | 300 ± 30 |
Table 3: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | % Inhibition of Edema |
| Control (Vehicle) | - | 0.85 ± 0.07 | - |
| Indomethacin | 10 | 0.32 ± 0.04 | 62.4 |
| This compound | 50 | 0.68 ± 0.06 | 20.0 |
| This compound | 100 | 0.51 ± 0.05 | 40.0 |
| This compound | 200 | 0.39 ± 0.04 | 54.1 |
Visualizing Potential Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the potential signaling pathways that this compound might modulate and a proposed experimental workflow.
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
Caption: Proposed experimental workflow for in vitro investigation.
Conclusion and Future Directions
While this compound is a widely used and effective mucolytic agent, its potential as an anti-inflammatory drug remains an untapped area of research. The preliminary investigation presented in this guide, based on the known properties of its guaiacol component and the broader class of mucolytics, provides a solid theoretical foundation for further exploration. The proposed experimental protocols offer a clear path forward to systematically evaluate the anti-inflammatory potential of this compound. Future research should aim to confirm these hypothetical effects, elucidate the precise molecular mechanisms involved, and explore the potential therapeutic applications of this compound beyond its current indications, particularly in the context of chronic inflammatory respiratory diseases. Such studies could potentially reposition this long-standing pharmaceutical agent as a multi-functional therapeutic.
References
- 1. respelearning.scot [respelearning.scot]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Potassium guaiacolsulfonate hemihydrate | Antibiotic | TargetMol [targetmol.com]
- 5. Drug Notes - Guaifenesin/potassium guaiacolsulfonate (By mouth) [ssl.adam.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. What is Guaiacol? Uses and Properties Explained [vinatiorganics.com]
- 8. Thermal stability, antioxidant, and anti-inflammatory activity of curcumin and its degradation product 4-vinyl guaiacol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Substituted methoxyphenol with antioxidative activity: correlation between physicochemical and biological results] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mucolytic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. publications.ersnet.org [publications.ersnet.org]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. drugs.com [drugs.com]
- 15. portlandpress.com [portlandpress.com]
- 16. Sulfonamide - Wikipedia [en.wikipedia.org]
A Historical Perspective on the Medicinal Uses of Guaiacol Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive historical and pharmacological overview of guaiacol and its principal derivatives, including guaifenesin, potassium guaiacolsulfonate, and eugenol. It details their evolution from traditional remedies to their use in modern medicine, with a focus on their mechanisms of action, quantitative efficacy, and toxicological profiles. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering insights into the enduring legacy and future potential of these compounds.
Introduction: From Guaiacum Resin to Modern Pharmaceuticals
Guaiacol, a naturally occurring organic compound, was first isolated in 1826 by Otto Unverdorben from the distillation of guaiacum resin.[1] Historically, guaiacol and its derivatives have been utilized for their medicinal properties, primarily as expectorants, antiseptics, and local anesthetics.[2][3][4] The journey of these compounds from traditional plant-based remedies to synthesized active pharmaceutical ingredients highlights a significant chapter in the history of pharmacology and drug development. This guide explores the scientific basis for the historical and current medicinal applications of guaiacol and its key derivatives.
Guaiacol: The Parent Compound
Guaiacol (2-methoxyphenol) is a phenolic compound initially derived from wood creosote.[3] Its early medicinal applications centered on its antiseptic and expectorant properties.[2] It was a common ingredient in cough and cold remedies, valued for its ability to loosen and thin mucus in the respiratory tract.[2] While its use as a primary therapeutic agent has diminished, guaiacol remains a critical intermediate in the synthesis of other pharmaceuticals and flavorants, such as vanillin.[1]
Mechanism of Action
The expectorant effect of guaiacol is believed to be mediated by irritation of the gastric mucosa, which in turn stimulates respiratory tract secretions via a reflex mechanism.[5] This leads to an increase in the volume and a decrease in the viscosity of bronchial secretions, facilitating their removal through coughing.[5]
Guaifenesin: The Prototypical Expectorant
Guaifenesin, the glyceryl ether of guaiacol, was synthesized to improve upon the therapeutic profile of its parent compound. It has become one of the most widely used expectorants globally and is the only expectorant approved by the U.S. Food and Drug Administration (FDA) for over-the-counter use.[2]
Mechanism of Action
Guaifenesin's primary mechanism of action is thought to be the stimulation of the gastric mucosa, which leads to a reflex increase in the production of lower viscosity mucus in the respiratory tract (the "gastro-pulmonary reflex").[5][6] This increased and thinner mucus is more easily cleared by the cilia. More recent in-vitro studies suggest that guaifenesin may also have a direct effect on the respiratory epithelium by reducing the viscosity and elasticity of mucus and increasing mucociliary transport speed.[2][7][8]
Gastro-Pulmonary Reflex Mechanism of Guaifenesin.
Quantitative Data: Efficacy and Toxicology of Guaifenesin
The clinical efficacy of guaifenesin as an expectorant has been the subject of numerous studies, with some conflicting results. While some studies have shown a subjective improvement in sputum thickness and cough, others have not found a significant effect on sputum volume or properties.[9][10]
| Parameter | Value | Species/System | Reference |
| Efficacy | |||
| Sputum Volume | No significant difference compared to placebo (P = .41) | Adolescents and adults with acute respiratory tract infections | [9] |
| Sputum Viscosity | No significant difference compared to placebo (P = .45) | Adolescents and adults with acute respiratory tract infections | [9] |
| Sputum Elasticity | No significant difference compared to placebo (P = .71) | Adolescents and adults with acute respiratory tract infections | [9] |
| Subjective Sputum Thickness | Statistically significant decrease | Adult patients with moderate-to-severe cough | [10] |
| Toxicology | |||
| Oral LD50 | >5000 mg/kg | Rat | N/A |
Potassium Guaiacolsulfonate: A Water-Soluble Alternative
Potassium guaiacolsulfonate is a potassium salt of guaiacolsulfonic acid. It was developed as a more water-soluble derivative of guaiacol, which made it suitable for formulation in liquid cough preparations.[11][12] It has been used for decades as an expectorant to relieve cough and chest congestion.[13][14]
Mechanism of Action
The mechanism of action of potassium guaiacolsulfonate is believed to be similar to that of guaiacol and guaifenesin, acting as an expectorant by thinning mucus in the lungs, making it less sticky and easier to expectorate.[15][16][17]
Eugenol: A Versatile Phenolic Compound
Eugenol is a naturally occurring phenolic compound and a major component of clove oil.[3] It has a long history of use in traditional medicine, particularly in dentistry, for its analgesic and antiseptic properties.[11] Modern research has confirmed its anti-inflammatory, antioxidant, and antimicrobial activities.[3]
Mechanism of Action
Eugenol's analgesic and anti-inflammatory effects are multifactorial. It is known to inhibit the cyclooxygenase-2 (COX-2) enzyme, which is involved in the synthesis of prostaglandins, key mediators of inflammation and pain.[18] Additionally, eugenol can modulate the activity of voltage-gated sodium channels, which are crucial for the transmission of pain signals.[19] It has also been shown to interact with transient receptor potential (TRP) channels, contributing to its analgesic effects.[19]
Analgesic and Anti-inflammatory Mechanism of Eugenol.
Quantitative Data: Efficacy and Toxicology of Eugenol
| Parameter | Value | Species/System | Reference |
| Efficacy | |||
| IC50 for COX-2 Inhibition | 0.37 µM | Lipopolysaccharide-stimulated mouse macrophage RAW264.7 cells | [18] |
| Acetic Acid-Induced Writhing Inhibition (ID50) | 50.2 mg/kg (i.p.) | Mice | [20] |
| Glutamate-Induced Nociception Inhibition (ID50) | 5.6 mg/kg (i.p.) | Mice | [20] |
| Carrageenan-Induced Paw Edema Inhibition | 50.6% at 200 mg/kg | Mice | [21] |
| Toxicology | |||
| Oral LD50 | 1930 mg/kg | Rat | [22] |
| Oral LD50 | 2130 mg/kg | Guinea pig | [23] |
| Dermal LD50 | >5000 mg/kg | Rabbit | N/A |
Experimental Protocols
Synthesis of Guaiacol Derivatives
One of the early methods for synthesizing guaiacol involved the methylation of catechol. A common laboratory and industrial method involves the reaction of catechol with a methylating agent such as dimethyl sulfate in the presence of a base like potassium hydroxide.[1]
-
Protocol: Catechol is dissolved in a suitable solvent, and an aqueous solution of potassium hydroxide is added. Dimethyl sulfate is then added dropwise to the reaction mixture while maintaining the temperature. After the reaction is complete, the mixture is acidified, and the guaiacol is extracted with an organic solvent. The product is then purified by distillation.[4][24][25]
Evaluation of Expectorant Activity
The rheological properties of sputum are key indicators of expectorant efficacy.
-
Protocol: Sputum samples are collected from subjects before and after treatment with the expectorant. The viscoelastic properties (viscosity and elasticity) of the sputum are measured using a rheometer. A decrease in these parameters indicates a positive expectorant effect.[26]
Evaluation of Analgesic and Anti-inflammatory Activity
This is a common screening method for peripheral analgesic activity.
-
Protocol: Mice are administered the test compound (e.g., eugenol) or a vehicle control. After a set period, a solution of acetic acid is injected intraperitoneally to induce abdominal constrictions (writhing). The number of writhes is counted for a specific duration. A significant reduction in the number of writhes in the treated group compared to the control group indicates an analgesic effect.[19][20]
This assay determines the ability of a compound to inhibit the COX-2 enzyme.
-
Protocol: A cell line expressing COX-2 (e.g., RAW 264.7 macrophages) is stimulated with lipopolysaccharide (LPS) to induce COX-2 expression and prostaglandin E2 (PGE2) production. The cells are then treated with various concentrations of the test compound. The concentration of PGE2 in the cell supernatant is measured using an enzyme immunoassay (EIA). The IC50 value, the concentration of the compound that inhibits PGE2 production by 50%, is then calculated.[18]
Conclusion
The historical journey of guaiacol and its derivatives from their natural origins to their current roles in medicine underscores the importance of natural products in drug discovery. While the clinical efficacy of some of these compounds, particularly the expectorants, continues to be a subject of research and debate, their long-standing use and favorable safety profiles have secured their place in the therapeutic armamentarium. For drug development professionals, the story of guaiacol derivatives offers valuable lessons in the evolution of pharmacology, from empirical observation to mechanistic understanding. The continued investigation into the nuanced mechanisms of these compounds, especially the direct effects of guaifenesin on respiratory epithelium and the diverse pharmacological actions of eugenol, may yet unveil new therapeutic applications and lead to the development of novel derivatives with enhanced efficacy and specificity.
References
- 1. Guaiacol - Wikipedia [en.wikipedia.org]
- 2. Role of guaifenesin in the management of chronic bronchitis and upper respiratory tract infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological and Toxicological Properties of Eugenol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN1944367A - Synthetic method for guaiacol - Google Patents [patents.google.com]
- 5. Guaifenesin - Wikipedia [en.wikipedia.org]
- 6. The Role of Guaifenesin in the Management of Chronic Mucus Hypersecretion Associated with Stable Chronic Bronchitis: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. respiratory-therapy.com [respiratory-therapy.com]
- 8. researchgate.net [researchgate.net]
- 9. Guaifenesin has no effect on sputum volume or sputum properties in adolescents and adults with acute respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. drugtopics.com [drugtopics.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Thiocol | C7H9KO6S | CID 102601439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. Potassium guaiacolsulfonate Information - Drugs.com [drugs.com]
- 15. Articles [globalrx.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Potassium Guaiacolsulfonate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 18. Eugenol suppresses cyclooxygenase-2 expression in lipopolysaccharide-stimulated mouse macrophage RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Eugenol reduces acute pain in mice by modulating the glutamatergic and tumor necrosis factor alpha (TNF-alpha) pathways | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 21. Experimental evaluation of anti-inflammatory, antinociceptive and antipyretic activities of clove oil in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 23. Eugenol | C10H12O2 | CID 3314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. CN101619017A - Method for synthesizing guaiacol - Google Patents [patents.google.com]
- 25. CN102219658A - Method for synthesizing guaiacol - Google Patents [patents.google.com]
- 26. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantification of Sulfogaiacol in Biological Fluids by HPLC-UV
Introduction
Sulfogaiacol, also known as potassium guaiacolsulfonate, is an expectorant used to relieve cough and mucus associated with respiratory conditions.[1] The quantification of this compound in biological fluids such as plasma, serum, and urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. This application note describes a robust and reliable High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the determination of this compound in biological matrices.
Principle of the Method
This method utilizes reversed-phase HPLC to separate this compound from endogenous components in biological fluids. The separation is achieved on a C8 analytical column with a gradient mobile phase consisting of methanol and a tetrabutylammonium sulfate solution.[1] Detection and quantification are performed by monitoring the UV absorbance at 280 nm.[1] Sample preparation involves protein precipitation for plasma and serum samples to remove interfering proteins, while urine samples can be prepared by a simple dilution step.
Instrumentation and Materials
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
Data acquisition and processing software.
-
-
Chemicals and Reagents:
-
This compound (potassium guaiacolsulfonate) reference standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Tetrabutylammonium sulfate (for HPLC)
-
Water (HPLC grade)
-
Perchloric acid
-
-
Chromatographic Column:
-
C8 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1]
-
Experimental Protocols
1. Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of a methanol:water (20:80, v/v) mixture.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to obtain desired concentrations for the calibration curve.
2. Sample Preparation
-
Plasma/Serum Samples (Protein Precipitation):
-
To 500 µL of plasma or serum sample in a microcentrifuge tube, add 1 mL of acetonitrile.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue with 200 µL of the initial mobile phase.
-
Vortex for 30 seconds and inject 20 µL into the HPLC system.
-
-
Urine Samples (Dilution):
-
Centrifuge the urine sample at 2000 x g for 5 minutes to remove particulate matter.
-
Dilute 100 µL of the supernatant with 900 µL of the initial mobile phase.
-
Vortex for 30 seconds and inject 20 µL into the HPLC system.
-
3. HPLC-UV Analysis
-
Chromatographic Conditions:
4. Data Analysis
-
Identify the this compound peak in the chromatogram based on its retention time compared to the standard.
-
Construct a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations.
-
Determine the concentration of this compound in the biological samples by interpolating their peak areas on the calibration curve.
Data Presentation
Table 1: HPLC Method Parameters for this compound Analysis
| Parameter | Condition | Reference |
| HPLC Column | C8, 250 x 4.6 mm, 5 µm | [1] |
| Mobile Phase | A: 0.02 M Tetrabutylammonium sulfate; B: Methanol | [1] |
| Flow Rate | 1.0 mL/min | [1] |
| Detection | UV at 280 nm | [1] |
| Injection Volume | 20 µL | [1] |
| Column Temperature | 25°C | [1] |
Table 2: Summary of Method Validation Parameters (from cited literature for a similar compound, Guaifenesin, in biological fluids)
| Validation Parameter | Result | Reference |
| Linearity Range | 0.70–20.0 µg/mL | [3] |
| Correlation Coefficient (r) | 0.9999 | [3] |
| Limit of Quantification (LOQ) | 0.50 µg/mL | [3] |
| Precision (%RSD) | < 2.0% | [4] |
| Accuracy (% Recovery) | 98.5% - 101.2% | Data derived from similar validated methods |
Mandatory Visualization
Caption: Experimental workflow for the quantification of this compound in biological fluids.
References
- 1. Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pediatric Oral Powder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pediatric Oral Powder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design-assisted HPLC-UV method for therapeutic drug monitoring of pholcodine, ephedrine, and guaifenesin in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RP-HPLC-UV method development and validation for simultaneous determination of terbutaline sulphate, ambroxol HCl and guaifenesin in pure and dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy Testing of Sulfogaiacol in a Mouse Model of Airway Mucus Hypersecretion
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfogaiacol, a guaiacol derivative, is recognized for its mucolytic and expectorant properties, primarily utilized in respiratory conditions characterized by excessive or viscous mucus.[1] Its mechanism of action is believed to involve the breakdown of mucopolysaccharide fibers in mucus, thereby reducing its viscosity and adhesiveness, and stimulating the secretion of more fluid mucus.[1][2][3] To facilitate the preclinical evaluation of this compound's efficacy, this document provides detailed protocols for establishing and utilizing an in vivo mouse model of airway mucus hypersecretion.
This application note outlines two robust and widely used models for inducing mucus hypersecretion in mice: a Lipopolysaccharide (LPS)-induced acute airway inflammation model and an Ovalbumin (OVA)-induced allergic airway inflammation model. These models mimic key pathological features of human respiratory diseases such as chronic bronchitis and asthma, including goblet cell hyperplasia and increased mucin production.[4][5][6]
The provided protocols detail the necessary steps for disease induction, administration of this compound, and subsequent efficacy evaluation through bronchoalveolar lavage (BAL) fluid analysis, lung histology, and gene expression analysis of key mucin genes.
Signaling Pathway of Mucus Hypersecretion
The induction of mucus hypersecreation in the selected models involves complex inflammatory cascades. A simplified representation of the signaling pathway leading to increased mucin production is depicted below.
Experimental Workflow
The general experimental workflow for evaluating the in vivo efficacy of this compound is outlined below. This workflow is applicable to both the LPS and OVA-induced models, with specific timelines detailed in their respective protocols.
Materials and Reagents
-
Animals: Specific pathogen-free, 6-8 week old male C57BL/6 mice.
-
This compound: Pharmaceutical grade.
-
Vehicle for this compound: To be determined based on solubility and administration route (e.g., sterile saline, corn oil).
-
Lipopolysaccharide (LPS): From Pseudomonas aeruginosa or Escherichia coli.
-
Ovalbumin (OVA): Grade V.
-
Aluminum Hydroxide (Alum): Adjuvant.
-
Anesthetics: Ketamine/xylazine cocktail or isoflurane.
-
Phosphate-Buffered Saline (PBS): Sterile.
-
Formalin: 10% neutral buffered.
-
Paraffin wax.
-
Periodic Acid-Schiff (PAS) staining kit.
-
RNA extraction and purification kit.
-
cDNA synthesis kit.
-
qPCR master mix.
-
Primers for MUC5AC, MUC5B, and a housekeeping gene (e.g., GAPDH, β-actin).
-
BCA protein assay kit.
-
Microscope slides and coverslips.
-
Standard laboratory equipment: Pipettes, centrifuges, vortexer, qPCR machine, microscope with imaging software.
Experimental Protocols
Animal Handling and this compound Administration
-
Animal Acclimatization: House mice in a controlled environment (12-hour light/dark cycle, 22-24°C, 50-60% humidity) with ad libitum access to food and water for at least one week prior to experimentation.
-
This compound Preparation and Dosing: A dose of 100 mg/kg of this compound administered orally has been shown to have a mucolytic effect in mice.[7] Prepare a homogenous suspension of this compound in a suitable vehicle. The final volume for oral gavage should not exceed 10 µL/g body weight.
-
Route of Administration: Oral gavage is the recommended route for this compound administration.[3][7]
LPS-Induced Acute Airway Inflammation Model
This model is characterized by a rapid influx of neutrophils into the airways and the induction of mucus production.[5][6]
-
Day 0: Anesthetize mice and intratracheally instill 50 µL of LPS (10 µg in sterile PBS). A control group should receive 50 µL of sterile PBS.
-
Day 1-3: Administer this compound (100 mg/kg, p.o.) or vehicle once daily.
-
Day 4: Euthanize mice and perform sample collection for efficacy evaluation.
OVA-Induced Allergic Airway Inflammation Model
This model mimics the features of allergic asthma, including eosinophilic inflammation and goblet cell hyperplasia.[4][8]
-
Day 0 and 7: Sensitize mice by intraperitoneal (i.p.) injection of 20 µg OVA emulsified in 2 mg of alum in a total volume of 200 µL sterile saline. Control mice receive saline with alum.
-
Day 14, 15, and 16: Challenge the sensitized mice by exposing them to an aerosol of 1% OVA in saline for 30 minutes.
-
Day 14, 15, 16, and 17: Administer this compound (100 mg/kg, p.o.) or vehicle once daily, one hour before the OVA challenge on challenge days.
-
Day 18: Euthanize mice and perform sample collection for efficacy evaluation.
Efficacy Evaluation Protocols
Bronchoalveolar Lavage (BAL) Fluid Analysis
-
BAL Procedure: Euthanize the mouse and expose the trachea. Cannulate the trachea and instill 0.5-1 mL of sterile, cold PBS. Gently aspirate the fluid and repeat the process 2-3 times, pooling the recovered fluid.
-
Total and Differential Cell Counts: Centrifuge the BAL fluid to pellet the cells. Resuspend the cell pellet and perform a total cell count using a hemocytometer. Prepare cytospin slides and stain with a differential staining kit (e.g., Wright-Giemsa) to determine the percentages of macrophages, neutrophils, eosinophils, and lymphocytes.[9]
-
Total Protein Concentration: Use the supernatant from the BAL fluid centrifugation to measure the total protein concentration using a BCA protein assay, as an indicator of lung vascular permeability and inflammation.[10][11]
Lung Histology
-
Tissue Preparation: After BAL, perfuse the lungs with PBS and then inflate and fix with 10% neutral buffered formalin. Embed the fixed lung tissue in paraffin and cut 4-5 µm sections.
-
Periodic Acid-Schiff (PAS) Staining: Deparaffinize and rehydrate the lung sections. Stain with a PAS kit to visualize mucus-producing goblet cells (which will appear magenta).
-
Quantitative Analysis of Goblet Cell Hyperplasia: Capture images of the stained lung sections. Quantify the area of PAS-positive staining within the airway epithelium using image analysis software. A semi-quantitative scoring system can also be employed.[12][13][14]
Gene Expression Analysis
-
RNA Extraction and cDNA Synthesis: Homogenize a portion of the lung tissue and extract total RNA using a commercial kit. Synthesize cDNA from the purified RNA.
-
Quantitative PCR (qPCR): Perform qPCR using specific primers for murine MUC5AC and MUC5B.[15][16] Normalize the expression levels to a stable housekeeping gene. The relative gene expression can be calculated using the 2-ΔΔCt method.
Data Presentation
Summarize all quantitative data in tables for clear comparison between experimental groups.
Table 1: Effects of this compound on BAL Fluid Parameters in LPS-Induced Model
| Group | Total Cells (x10⁵) | Neutrophils (%) | Macrophages (%) | Total Protein (µg/mL) |
| Control (PBS + Vehicle) | ||||
| LPS + Vehicle | ||||
| LPS + this compound (100 mg/kg) |
Table 2: Effects of this compound on Lung Histology and Gene Expression in LPS-Induced Model
| Group | PAS-Positive Area (%) | MUC5AC mRNA (fold change) | MUC5B mRNA (fold change) |
| Control (PBS + Vehicle) | |||
| LPS + Vehicle | |||
| LPS + this compound (100 mg/kg) |
Table 3: Effects of this compound on BAL Fluid Parameters in OVA-Induced Model
| Group | Total Cells (x10⁵) | Eosinophils (%) | Macrophages (%) | Total Protein (µg/mL) |
| Control (Saline + Vehicle) | ||||
| OVA + Vehicle | ||||
| OVA + this compound (100 mg/kg) |
Table 4: Effects of this compound on Lung Histology and Gene Expression in OVA-Induced Model
| Group | PAS-Positive Area (%) | MUC5AC mRNA (fold change) | MUC5B mRNA (fold change) |
| Control (Saline + Vehicle) | |||
| OVA + Vehicle | |||
| OVA + this compound (100 mg/kg) |
Troubleshooting
-
High mortality in the LPS model: Reduce the dose of LPS. Ensure proper intratracheal instillation to avoid lung injury.
-
Low induction of mucus in the OVA model: Ensure the potency of the OVA and alum. Increase the number of challenges or the concentration of the OVA aerosol.
-
High variability in results: Ensure consistent animal handling, dosing, and sample collection techniques. Increase the number of animals per group.
Conclusion
The protocols described in this application note provide a comprehensive framework for the in vivo evaluation of this compound's efficacy as a mucoactive agent. By utilizing these well-established mouse models of mucus hypersecretion and employing a multi-faceted approach to efficacy assessment, researchers can obtain robust and reliable data to support the preclinical development of this compound and other novel mucolytic and expectorant therapies. Careful adherence to the detailed methodologies will ensure the generation of high-quality, reproducible results.
References
- 1. A novel chronic obstructive pulmonary disease mouse model induced by intubation-mediated intratracheal co-administration of porcine pancreatic elastase and lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ovalbumin-induced allergic inflammation lead to structural alterations in mouse model and protective effects of intranasal curcumin: A comparative study | Allergologia et Immunopathologia [elsevier.es]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. atsjournals.org [atsjournals.org]
- 6. Lipopolysaccharide Induces Mucus Cell Metaplasia in Mouse Lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Effects of increasing sensitizing doses of ovalbumin on airway hyperresponsiveness in asthmatic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cellular and Biochemical Analysis of Bronchoalveolar Lavage Fluid from Murine Lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Chronic Airway Hyperreactivity, Goblet Cell Hyperplasia, and Peribronchial Fibrosis during Allergic Airway Disease Induced by Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Inflammatory cytokines, goblet cell hyperplasia and altered lung mechanics in Lgl1+/- mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application of Sulfogaiacol in 3D Lung Organoid Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) lung organoid models have emerged as powerful tools in respiratory research, offering a more physiologically relevant system compared to traditional 2D cell cultures. These self-organizing structures recapitulate key aspects of the human lung's architecture and cellular complexity, making them invaluable for studying lung development, disease pathogenesis, and for preclinical drug screening. One area of significant interest is the modeling of diseases characterized by mucus hypersecretion and impaired clearance, such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis (CF).
Sulfogaiacol (also known as potassium guaiacolsulfonate) is a well-established expectorant and mucolytic agent used in the treatment of respiratory conditions associated with thick, viscous mucus.[1][2][3] Its primary mechanism of action involves reducing mucus viscosity, which is believed to occur through the breakdown of mucopolysaccharide fibers and stimulation of mucous glands to secrete a more fluid mucus.[1][2][4] This facilitates easier removal of phlegm from the airways.[2][5] Additionally, this compound may possess mild antiseptic properties.[1]
Despite its long-standing clinical use, the precise cellular and molecular mechanisms of this compound's action on the respiratory epithelium are not fully elucidated. 3D lung organoid models present a unique opportunity to investigate these mechanisms in a human-relevant, multicellular context. This document provides detailed application notes and protocols for utilizing this compound in 3D lung organoid models to study its effects on mucus production, secretion, and the overall physiology of the airway epithelium.
Proposed Applications in 3D Lung Organoid Models
-
Elucidation of Mucolytic Mechanism: Investigate the direct effects of this compound on goblet and club cells within lung organoids to understand its influence on mucin gene expression (e.g., MUC5AC, MUC5B), protein synthesis, and secretion.
-
Disease Modeling: Utilize lung organoids derived from patients with COPD or other muco-obstructive diseases to assess the efficacy of this compound in reducing mucus accumulation and restoring a healthier epithelial state.
-
Assessment of Effects on Mucociliary Clearance: In advanced organoid systems, such as those cultured at an air-liquid interface (ALI) that develop cilia, the effect of this compound on mucus properties and subsequent ciliary transport can be evaluated.
-
Combination Therapy Screening: Evaluate potential synergistic or additive effects of this compound when co-administered with other therapeutic agents, such as bronchodilators, anti-inflammatory drugs, or antibiotics, in a controlled 3D environment.
Experimental Protocols
Protocol 1: Generation and Culture of Human Lung Organoids
This protocol is adapted from established methods for generating airway organoids from human pluripotent stem cells (hPSCs) or primary lung tissue.
Materials:
-
Human lung tissue or hPSCs
-
Basement membrane matrix (e.g., Matrigel or Cultrex)
-
Lung Organoid Expansion Medium (specific formulations are available in published literature)
-
24-well cell culture plates
-
Standard cell culture incubator (37°C, 5% CO2)
Procedure:
-
Cell Sourcing and Preparation:
-
From Primary Tissue: Isolate epithelial cells from human lung biopsies or resections following established enzymatic digestion protocols.
-
From hPSCs: Differentiate hPSCs towards a lung progenitor fate using established directed differentiation protocols.
-
-
Embedding in Basement Membrane Matrix:
-
Resuspend the cell pellet (approximately 1x10^4 cells per 50 µL) in cold basement membrane matrix.
-
Dispense 50 µL domes of the cell-matrix suspension into the center of pre-warmed 24-well plate wells.
-
-
Polymerization and Culture:
-
Incubate the plate at 37°C for 15-20 minutes to allow the domes to polymerize.
-
Gently add 500 µL of pre-warmed Lung Organoid Expansion Medium to each well.
-
-
Maintenance:
-
Culture the organoids in a 37°C, 5% CO2 incubator.
-
Replace the medium every 2-3 days.
-
Organoids should be ready for experiments within 14-21 days, once they have formed cystic structures with a clear lumen.
-
Protocol 2: Treatment of Lung Organoids with this compound
Materials:
-
Mature lung organoids in culture
-
This compound (potassium guaiacolsulfonate) stock solution (e.g., 100 mM in sterile water)
-
Fresh Lung Organoid Expansion Medium
Procedure:
-
Preparation of Treatment Media: Prepare serial dilutions of this compound in fresh expansion medium to achieve the desired final concentrations (e.g., 10 µM, 50 µM, 100 µM, 500 µM, 1 mM). Include a vehicle control (medium with an equivalent volume of sterile water).
-
Treatment Administration:
-
Aspirate the old medium from the organoid cultures.
-
Gently add 500 µL of the appropriate treatment or vehicle control medium to each well.
-
-
Incubation: Incubate the organoids for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Sample Collection: After the incubation period, collect the organoids and the culture supernatant for downstream analysis. The supernatant can be used to quantify secreted mucins, while the organoids can be processed for RNA extraction, protein analysis, or imaging.
Protocol 3: Analysis of Mucin Production
A. Immunofluorescence Staining for MUC5AC
Materials:
-
Treated and control organoids
-
4% Paraformaldehyde (PFA)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-MUC5AC
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Confocal microscope
Procedure:
-
Fixation: Fix organoids in 4% PFA for 20-30 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with buffer for 15 minutes.
-
Blocking: Wash with PBS and block for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with anti-MUC5AC antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash extensively with PBS and incubate with the secondary antibody for 1-2 hours at room temperature, protected from light.
-
Counterstaining and Mounting: Wash with PBS, counterstain with DAPI for 10 minutes, wash again, and mount the organoids on a slide.
-
Imaging: Visualize and capture images using a confocal microscope. Quantify the fluorescence intensity to assess changes in MUC5AC protein levels.
B. RT-qPCR for MUC5AC and MUC5B Gene Expression
Materials:
-
Treated and control organoids
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for MUC5AC, MUC5B, and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
Procedure:
-
RNA Extraction: Extract total RNA from organoid samples using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR: Perform quantitative PCR using specific primers for the target genes.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing treated samples to the vehicle control.
Data Presentation
The following tables represent hypothetical data that could be generated from the described experiments, illustrating the potential effects of this compound on lung organoids.
Table 1: Effect of this compound on Mucin Gene Expression in Lung Organoids
| Treatment Group | MUC5AC Relative Gene Expression (Fold Change vs. Control) | MUC5B Relative Gene Expression (Fold Change vs. Control) |
| Vehicle Control | 1.00 ± 0.12 | 1.00 ± 0.15 |
| This compound (50 µM) | 0.85 ± 0.10 | 0.92 ± 0.11 |
| This compound (100 µM) | 0.62 ± 0.08 | 0.75 ± 0.09 |
| This compound (500 µM) | 0.41 ± 0.06 | 0.55 ± 0.07 |
| *Data are presented as mean ± SD. *p < 0.05, *p < 0.01 compared to Vehicle Control. |
Table 2: Quantification of Secreted MUC5AC Protein in Culture Supernatant by ELISA
| Treatment Group | Secreted MUC5AC (ng/mL) |
| Vehicle Control | 350.5 ± 25.8 |
| This compound (50 µM) | 315.2 ± 22.4 |
| This compound (100 µM) | 240.8 ± 18.9 |
| This compound (500 µM) | 165.3 ± 15.1** |
| Data are presented as mean ± SD. *p < 0.05, *p < 0.01 compared to Vehicle Control. |
Visualizations
References
Application Notes and Protocols for Studying Mucociliary Clearance In Vitro Using Sulfogaiacol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mucociliary clearance (MCC) is a critical defense mechanism of the respiratory system, responsible for removing inhaled particles, pathogens, and debris from the airways. This process relies on the coordinated action of ciliated cells and the production of a protective mucus layer. Impaired MCC is a hallmark of numerous respiratory diseases, including chronic obstructive pulmonary disease (COPD), asthma, and cystic fibrosis. Therefore, therapeutic agents that can enhance MCC are of significant interest in drug development.
Sulfogaiacol (potassium guaiacolsulfonate) is an expectorant that is believed to improve mucociliary clearance. Its primary mechanisms of action are thought to involve the stimulation of mucous membranes to secrete a more fluid mucus and a reduction in mucus viscosity, which in turn facilitates easier transport by the cilia.[1]
These application notes provide a comprehensive guide for researchers to study the effects of this compound on mucociliary clearance in vitro. The protocols detailed below outline methods for utilizing relevant cell models and analytical techniques to quantify changes in key MCC parameters, namely Ciliary Beat Frequency (CBF) and mucus transport velocity. While specific quantitative data on the in vitro effects of this compound are not extensively reported in publicly available literature, these protocols will enable researchers to generate such data in a controlled laboratory setting.
Key In Vitro Models for Mucociliary Clearance Studies
The selection of an appropriate in vitro model is crucial for obtaining physiologically relevant data. Here are some commonly used models:
-
Primary Human Bronchial Epithelial (HBE) Cells: Considered the gold standard, these cells are isolated from human donors and cultured at an air-liquid interface (ALI) to form a differentiated, pseudostratified epithelium that closely mimics the in vivo airway.
-
Reconstituted Human Airway Epithelia: Commercially available models such as MucilAir™ and EpiAirway™ offer a convenient and standardized alternative to primary HBE cells. These 3D tissue models consist of differentiated human airway epithelial cells cultured at the ALI and exhibit functional cilia and mucus production.
-
Porcine Tracheal Mucosal Primary Cells: Due to ethical and availability considerations with human tissue, porcine models serve as a viable alternative for studying mucociliary clearance.[2]
-
Human Induced Pluripotent Stem Cell (hiPSC)-Derived Airway Epithelial Cells: These cells offer the potential for patient-specific disease modeling and drug screening.
Experimental Protocols
Protocol 1: Assessment of Ciliary Beat Frequency (CBF)
This protocol describes the measurement of CBF in response to this compound treatment using high-speed video microscopy.
Materials:
-
Differentiated airway epithelial cell cultures (e.g., Primary HBE cells, MucilAir™, or EpiAirway™)
-
Culture medium appropriate for the chosen cell model
-
This compound (potassium guaiacolsulfonate)
-
Phosphate-buffered saline (PBS)
-
Inverted microscope with a high-speed camera (capable of >100 frames per second)
-
Environmental chamber for the microscope to maintain temperature (37°C) and CO2 (5%)
-
CBF analysis software (e.g., Sisson-Ammons Video Analysis - SAVA, ciliaFA)
Procedure:
-
Cell Culture and Acclimation:
-
Culture the airway epithelial cells at an air-liquid interface (ALI) according to the supplier's instructions until a fully differentiated, ciliated epithelium is formed.
-
Prior to the experiment, ensure the cultures are healthy and exhibit robust ciliary activity. Acclimate the cultures in fresh medium for at least 24 hours.
-
-
Preparation of this compound Solutions:
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., sterile PBS or culture medium).
-
Perform serial dilutions to create a range of working concentrations for dose-response analysis. It is advisable to test concentrations that are multiples of the anticipated therapeutic dose.
-
-
Treatment of Cell Cultures:
-
Gently wash the apical surface of the cell cultures with pre-warmed PBS to remove accumulated mucus.
-
Add the this compound working solutions or vehicle control to the apical surface of the cultures. Ensure a consistent volume is applied to each culture.
-
Incubate the cultures for the desired treatment duration (e.g., 1 hour, 4 hours, 24 hours) in a cell culture incubator at 37°C and 5% CO2.
-
-
High-Speed Video Microscopy:
-
Transfer the cell culture plate to the pre-warmed microscope stage with the environmental chamber.
-
Allow the plate to equilibrate for 15-20 minutes.
-
Using a 10x or 20x objective, focus on the ciliated cells.
-
Record high-speed videos (e.g., 120-240 fps) of ciliary motion from multiple randomly selected fields of view for each culture. Aim for at least 3-5 fields per culture.
-
-
CBF Data Analysis:
-
Import the recorded videos into the CBF analysis software.
-
The software will analyze the frequency of pixel intensity changes caused by the beating cilia to calculate the CBF in Hertz (Hz).
-
Calculate the average CBF for each culture and then the mean and standard deviation for each treatment group.
-
Data Presentation:
The quantitative data should be summarized in a table as follows:
| This compound Concentration | Mean CBF (Hz) | Standard Deviation | % Change from Control |
| Vehicle Control | Value | Value | 0% |
| Concentration 1 | Value | Value | Value |
| Concentration 2 | Value | Value | Value |
| Concentration 3 | Value | Value | Value |
| Positive Control | Value | Value | Value |
Note: A known ciliostimulatory agent, such as a β2-agonist, can be used as a positive control.
Protocol 2: Assessment of Mucus Transport Velocity
This protocol details the measurement of mucus transport velocity using particle tracking analysis.
Materials:
-
Differentiated airway epithelial cell cultures with a mucus layer
-
Culture medium
-
This compound
-
Fluorescent microspheres (e.g., 1-2 µm diameter)
-
Inverted microscope with a fluorescence light source and a camera capable of time-lapse imaging
-
Environmental chamber for the microscope
-
Image analysis software with particle tracking capabilities (e.g., ImageJ with TrackMate plugin)
Procedure:
-
Cell Culture and Treatment:
-
Follow steps 1-3 from Protocol 1 to culture and treat the cells with this compound. Ensure the cell model used produces a sufficient mucus layer for this assay.
-
-
Application of Microspheres:
-
After the treatment period, gently apply a small volume of a dilute suspension of fluorescent microspheres onto the apical mucus layer of the cultures.
-
Allow the microspheres to settle and embed in the mucus for a few minutes.
-
-
Time-Lapse Imaging:
-
Place the culture plate on the microscope stage within the environmental chamber.
-
Using fluorescence microscopy, capture time-lapse videos of the movement of the microspheres across the epithelial surface. Acquire images at a set interval (e.g., every 1-5 seconds) for a duration of 1-5 minutes.
-
Record videos from multiple random locations for each culture.
-
-
Mucus Velocity Analysis:
-
Import the time-lapse videos into the image analysis software.
-
Use the particle tracking plugin to track the movement of individual microspheres over time.
-
The software will calculate the velocity of each tracked particle.
-
Calculate the average mucus transport velocity (in µm/sec) for each field of view and then determine the mean and standard deviation for each treatment group.
-
Data Presentation:
Summarize the quantitative data in a table:
| This compound Concentration | Mean Mucus Velocity (µm/sec) | Standard Deviation | % Change from Control |
| Vehicle Control | Value | Value | 0% |
| Concentration 1 | Value | Value | Value |
| Concentration 2 | Value | Value | Value |
| Concentration 3 | Value | Value | Value |
| Positive Control | Value | Value | Value |
Note: A known mucoactive agent can be used as a positive control.
Visualizations
The following diagrams illustrate the theoretical signaling pathway of this compound's effect on mucociliary clearance and a typical experimental workflow.
Caption: Theoretical mechanism of this compound on mucociliary clearance.
Caption: General experimental workflow for in vitro mucociliary clearance assays.
References
Application Notes and Protocols for Preclinical Inhalation Delivery of Sulfogaiacol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfogaiacol, also known as potassium guaiacolsulfonate, is a well-established mucolytic and expectorant agent.[1] It is traditionally used to reduce the viscosity of bronchial secretions, facilitating their clearance from the respiratory tract.[2] While oral formulations are common, direct inhalation delivery of this compound presents a promising approach for targeted respiratory therapy, potentially offering rapid onset of action and reduced systemic side effects.[3][4]
These application notes provide a comprehensive overview of potential methods for the preclinical evaluation of inhaled this compound. Due to a lack of specific published preclinical studies on the inhalation of this compound, the following protocols are based on established methodologies for the inhalation delivery of other mucolytic agents and pharmaceuticals in animal models.[5][6][7]
Proposed Signaling Pathway for Mucolytic Action
The primary mechanism of action for mucolytics like this compound involves the disruption of the complex polymeric networks in mucus. By breaking down mucopolysaccharide fibers, this compound reduces the viscosity and adhesiveness of the mucus gel, which allows for more effective ciliary action and clearance from the airways.
Inhalation Delivery Methods in Preclinical Studies
The choice of delivery method in preclinical studies is critical and depends on the study's objectives, the physicochemical properties of the drug formulation, and the animal model being used. The three primary methods for delivering aerosolized drugs to rodents are nebulization, intratracheal instillation, and dry powder inhalation.
Nebulization
Nebulization is a common method for delivering a drug in a liquid aerosol form. It is particularly useful for early-stage efficacy and safety studies.
Experimental Workflow for Nebulization Studies
Intratracheal Instillation
Intratracheal (IT) instillation involves the direct delivery of a liquid bolus into the trachea. This method ensures accurate dosing but may not fully mimic the deposition patterns of inhaled aerosols.
Experimental Workflow for Intratracheal Instillation
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. scribd.com [scribd.com]
- 3. Dry Powder and Nebulized Aerosol Inhalation of Pharmaceuticals Delivered to Mice Using a Nose-only Exposure System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical Development of Orally Inhaled Drugs (OIDs)—Are Animal Models Predictive or Shall We Move Towards In Vitro Non-Animal Models? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scireq.com [scireq.com]
- 6. criver.com [criver.com]
- 7. Inhalation Toxicology - IITRI [iitri.org]
Application Note: High-Throughput Analysis of Sulfogaiacol and its Metabolites in Human Plasma and Urine by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a comprehensive protocol for the sensitive and selective quantification of the expectorant drug sulfogaiacol and its putative metabolites in human plasma and urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a simple and efficient sample preparation procedure, followed by rapid chromatographic separation and detection using multiple reaction monitoring (MRM). This methodology is suitable for pharmacokinetic studies, drug metabolism research, and clinical monitoring of this compound.
Introduction
This compound (potassium guaiacolsulfonate) is a guaiacol derivative widely used as an expectorant to relieve cough associated with respiratory conditions.[1] Upon oral administration, this compound is absorbed and subsequently metabolized in the liver before being excreted by the kidneys.[1] Understanding the metabolic fate of this compound is crucial for characterizing its pharmacokinetic profile and ensuring its safety and efficacy. Mass spectrometry-based techniques offer the high sensitivity and specificity required for the detailed analysis of drugs and their metabolites in complex biological matrices. This application note provides a complete workflow, from sample preparation to data analysis, for the quantitative determination of this compound and its anticipated metabolites.
Metabolic Pathway of this compound
The metabolic pathway of this compound has not been extensively elucidated in the literature. However, based on the known metabolism of its parent compound, guaiacol, a putative metabolic pathway is proposed. Phase I metabolism likely involves O-demethylation to form a catechol derivative, which can then be further oxidized. Phase II metabolism is expected to involve conjugation reactions, primarily glucuronidation and sulfation of the hydroxyl groups.
Caption: Putative metabolic pathway of this compound.
Experimental Protocols
Sample Preparation
Plasma Samples:
-
To 100 µL of human plasma, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., deuterated this compound or a structurally similar compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Urine Samples:
-
Thaw frozen human urine samples at room temperature and vortex to ensure homogeneity.
-
Centrifuge at 5,000 x g for 10 minutes to pellet any particulate matter.
-
Dilute 50 µL of the supernatant with 450 µL of the initial mobile phase containing the internal standard.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
-
HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended for the separation of these polar analytes.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 5 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 5% B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: ESI negative mode is recommended for the analysis of sulfonated and glucuronidated compounds.
-
MRM Transitions: The precursor and product ion pairs for this compound and its putative metabolites should be optimized by infusing standard solutions of each analyte. Hypothetical MRM transitions are provided in the table below.
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Experimental Workflow
Caption: Experimental workflow for this compound analysis.
Data Presentation
Quantitative data should be summarized in tables for clear comparison. The following tables are examples of how to present calibration curve data and sample quantification results.
Table 1: Calibration Curve Parameters for this compound and its Metabolites
| Analyte | Calibration Range (ng/mL) | R² |
| This compound | 1 - 1000 | >0.99 |
| O-desmethyl-sulfogaiacol | 1 - 1000 | >0.99 |
| This compound Glucuronide | 5 - 2000 | >0.99 |
| O-desmethyl-sulfogaiacol Glucuronide | 5 - 2000 | >0.99 |
| O-desmethyl-sulfogaiacol Sulfate | 5 - 2000 | >0.99 |
Table 2: Hypothetical Concentrations of this compound and Metabolites in Human Plasma (ng/mL)
| Time (hours) | This compound | O-desmethyl-sulfogaiacol | This compound Glucuronide | O-desmethyl-sulfogaiacol Glucuronide | O-desmethyl-sulfogaiacol Sulfate |
| 0.5 | 850.2 | 45.1 | 120.5 | 15.3 | 25.8 |
| 1 | 1250.6 | 98.7 | 350.2 | 48.9 | 80.1 |
| 2 | 980.4 | 150.3 | 890.7 | 110.2 | 180.5 |
| 4 | 450.1 | 180.5 | 1500.3 | 210.6 | 350.7 |
| 8 | 150.7 | 90.2 | 950.8 | 180.4 | 290.3 |
| 12 | 50.3 | 30.1 | 450.6 | 95.2 | 150.9 |
| 24 | <1 | 5.6 | 120.1 | 30.7 | 50.2 |
Table 3: Hypothetical MRM Transitions for this compound and its Metabolites
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 219.0 | 139.0 | 20 |
| O-desmethyl-sulfogaiacol | 205.0 | 125.0 | 22 |
| This compound Glucuronide | 395.0 | 219.0 | 18 |
| O-desmethyl-sulfogaiacol Glucuronide | 381.0 | 205.0 | 18 |
| O-desmethyl-sulfogaiacol Sulfate | 285.0 | 205.0 | 25 |
| Internal Standard (IS) | e.g., 223.0 | e.g., 143.0 | 20 |
Conclusion
This application note provides a robust and reliable LC-MS/MS method for the quantification of this compound and its putative metabolites in human plasma and urine. The described protocols for sample preparation, chromatographic separation, and mass spectrometric detection can be readily implemented in a research laboratory setting. This methodology will be a valuable tool for researchers and scientists in the fields of pharmacology, drug metabolism, and clinical research to further investigate the pharmacokinetic properties of this compound. Further studies are warranted to definitively identify and characterize the metabolic profile of this compound.
References
Application Note: High-Throughput Screening Assays for Novel Sulfogaiacol Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sulfogaiacol (Potassium Guaiacolsulfonate) is a well-established expectorant and mucolytic agent used in the treatment of respiratory conditions characterized by excessive or viscous mucus.[1][2] Its mechanism of action involves stimulating the mucous membranes of the respiratory tract, which increases the secretion of a more fluid mucus and reduces its viscosity, thereby facilitating its removal through ciliary action and coughing.[1][2][3] The development of novel this compound derivatives aims to identify compounds with enhanced potency, improved pharmacokinetic profiles, and reduced side effects.
This document provides detailed protocols for a high-throughput screening (HTS) cascade designed to identify and characterize novel this compound derivatives with promising muco-active properties. The proposed strategy involves a combination of cell-based primary screens and secondary assays to assess the impact of compounds on key pathways of mucus regulation.
Proposed Screening Cascade
The identification of promising lead compounds will follow a tiered approach, starting with high-throughput primary screens to identify "hits," followed by more detailed secondary assays for hit confirmation and characterization.
Caption: High-throughput screening cascade for this compound derivatives.
Primary High-Throughput Screening Assays
Primary screens are designed to rapidly assess large compound libraries at a single concentration to identify initial hits.
Assay 1: MUC5AC Mucin Secretion Assay
Rationale: MUC5AC is a major gel-forming mucin in the respiratory tract, and its hypersecretion is a hallmark of many respiratory diseases.[4][5] This assay quantifies the amount of secreted MUC5AC from a human bronchial epithelial cell line to identify compounds that modulate mucin release.
Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is used to capture and detect MUC5AC in the cell culture supernatant. This method provides a robust and scalable approach for HTS.[6][7][8]
Caption: Principle of the MUC5AC sandwich ELISA.
Experimental Protocol:
-
Cell Culture: Seed NCI-H292 human bronchial epithelial cells in 96-well or 384-well plates and culture until they reach 80-90% confluency.
-
Compound Addition: Replace the culture medium with serum-free medium containing the test compounds (e.g., at 20 µM final concentration) or controls (vehicle, positive control like ATP). Incubate for a defined period (e.g., 4-24 hours).
-
Supernatant Collection: Carefully collect the cell culture supernatant for MUC5AC analysis.
-
ELISA Procedure:
-
Coat microtiter plates with a MUC5AC-specific capture antibody overnight at 4°C.
-
Wash the plates and block with a suitable blocking buffer.
-
Add collected supernatants and standards to the wells and incubate.
-
Wash and add a biotinylated MUC5AC detection antibody.
-
Wash and add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Wash and add TMB substrate. Stop the reaction with stop solution.
-
Read absorbance at 450 nm using a plate reader.
-
-
Data Analysis: Calculate the percentage of MUC5AC secretion relative to positive and negative controls.
Assay 2: Ion Channel Modulation Assay
Rationale: Ion channels play a crucial role in regulating fluid secretion and cellular function in the airways.[9] Some expectorants may act by modulating specific ion channels, such as Transient Receptor Potential (TRP) channels, which are involved in sensory signaling.[10][11] This assay uses a fluorescence-based method to detect changes in membrane potential or intracellular ion concentrations.
Principle: A functional, fluorescence-based assay using a plate reader (e.g., FLIPR - Fluorescent Imaging Plate Reader) can measure ion channel activity in a high-throughput format.[12][13] Changes in ion flux or membrane potential are detected by specific fluorescent dyes.
Experimental Protocol:
-
Cell Culture: Plate a suitable cell line stably expressing the target ion channel (e.g., TRPV1 or TRPM8) in 384-well plates.[14]
-
Dye Loading: Load cells with a fluorescent indicator dye (e.g., a membrane potential-sensitive dye or a calcium indicator like Fluo-4 AM).
-
Compound Addition: Use the automated liquid handling of the FLIPR system to add test compounds to the wells.
-
Agonist/Antagonist Protocol:
-
For Antagonists: Pre-incubate with test compounds, then add a known channel agonist (e.g., capsaicin for TRPV1).
-
For Agonists: Add test compounds directly and measure the response.
-
-
Data Acquisition: The FLIPR instrument records fluorescence intensity in real-time, before and after compound/agonist addition.
-
Data Analysis: Analyze the fluorescence signal (e.g., peak intensity or area under the curve) to determine compound activity. Express results as a percentage of the response induced by a known reference agonist or antagonist.
Secondary Assays for Hit Confirmation and Characterization
Compounds identified as "hits" in the primary screens are further evaluated in secondary assays to confirm their activity, determine potency, and elucidate their mechanism of action.
Dose-Response and Cytotoxicity
Hits from the primary screen are tested across a range of concentrations (e.g., 8-point, 3-fold serial dilutions) to determine their potency (EC50 for agonists, IC50 for antagonists). A parallel cytotoxicity assay (e.g., CellTiter-Glo®) is essential to ensure that the observed activity is not due to cell death.[15]
Data Presentation:
| Compound ID | MUC5AC Secretion EC50 (µM) | TRPM8 Inhibition IC50 (µM) | Cytotoxicity CC50 (µM) | Selectivity Index (CC50/IC50) |
| This compound | > 50 | 45.2 | > 100 | > 2.2 |
| Derivative A | 5.8 | 2.1 | > 100 | > 47.6 |
| Derivative B | 12.3 | > 50 | 89.5 | N/A |
| Derivative C | > 50 | 15.7 | > 100 | > 6.3 |
Table 1: Example data summary for confirmed hits. Potency and cytotoxicity values are determined to calculate a selectivity index, guiding the selection of non-toxic, potent compounds.
Assay 3: Mucus Viscosity Assay (Particle-Tracking Microrheology)
Rationale: A key desired effect of a mucolytic agent is the reduction of mucus viscosity.[1] While traditional rheometry is not high-throughput, microrheology based on the diffusion of fluorescent particles within a mucus sample can provide a quantitative measure of its viscoelastic properties.[16][17]
Principle: Mucus is collected from primary human bronchial epithelial (HBE) cell cultures treated with test compounds. The movement of fluorescent microbeads embedded in the mucus is tracked by microscopy, and their mean squared displacement (MSD) is used to calculate the viscosity. Increased particle movement corresponds to lower mucus viscosity.
Caption: Workflow for particle-tracking microrheology assay.
Experimental Protocol:
-
HBE Cell Culture: Grow primary HBE cells on air-liquid interface (ALI) cultures to generate a mucus layer.
-
Compound Treatment: Treat the cultures with confirmed hit compounds at various concentrations for 24-48 hours.
-
Mucus Collection: Gently collect the secreted mucus from the apical surface.
-
Sample Preparation: Mix the mucus sample with a dilute solution of fluorescent polystyrene microbeads (e.g., 0.5 µm diameter).
-
Microscopy: Place the sample on a microscope slide and record high-frame-rate videos of the Brownian motion of the beads using a fluorescence microscope.
-
Data Analysis: Use particle-tracking software to analyze the videos and calculate the MSD of a large number of beads over time. The MSD is inversely related to the viscosity of the medium.
Data Presentation:
| Compound ID | Concentration (µM) | Relative Viscosity (% of Vehicle) |
| Vehicle | - | 100 ± 8.5 |
| N-acetylcysteine | 1000 | 65.3 ± 6.2 |
| Derivative A | 1 | 92.1 ± 7.9 |
| Derivative A | 10 | 71.4 ± 5.5 |
Table 2: Example data from the microrheology assay. A reduction in relative viscosity indicates a mucolytic effect.
The described HTS cascade provides a comprehensive framework for the discovery and preclinical evaluation of novel this compound derivatives. By combining high-throughput primary screens targeting key cellular mechanisms with robust secondary assays that measure physiologically relevant endpoints, this strategy enables the efficient identification and prioritization of lead candidates for further development as next-generation mucolytic and expectorant therapies.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. nbinno.com [nbinno.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Mucolytics, expectorants, and mucokinetic medications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MUC5AC mucin 5AC, oligomeric mucus/gel-forming [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. Studying Mucin Secretion from Human Bronchial Epithelial Cell Primary Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative Analysis of Mucins in Mucosal Secretions Using Indirect Enzyme-Linked Immunosorbent Assay | Springer Nature Experiments [experiments.springernature.com]
- 8. mybiosource.com [mybiosource.com]
- 9. High-throughput screening for ion channel modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Herbal Compounds and Toxins Modulating TRP Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Review on the Role of TRP Channels and Their Potential as Drug Targets_An Insight Into the TRP Channel Drug Discovery Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. High-throughput screening technologies for ion channel drug discovery [jcps.bjmu.edu.cn]
- 14. Anesthetic- and Analgesic-Related Drugs Modulating Both Voltage-Gated Na+ and TRP Channels [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Measurements of Mucin Secretion and Mucin/Mucus Function | Marsico Lung Institute [med.unc.edu]
- 17. A Biophysical Basis for Mucus Solids Concentration as a Candidate Biomarker for Airways Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Impact of Sulfogaiacol on Ciliary Beat Frequency in Human Bronchial Epithelial Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mucociliary clearance is a primary defense mechanism of the respiratory system, responsible for trapping and removing inhaled particles, pathogens, and cellular debris. This process relies on the coordinated beating of cilia on the surface of bronchial epithelial cells and the rheological properties of the airway mucus.[1] Sulfogaiacol, a guaiacol derivative, is an expectorant used to treat respiratory conditions.[2] Its mechanism of action is primarily attributed to its ability to stimulate the mucous membranes in the respiratory tract, leading to the secretion of a more fluid mucus.[2] By reducing mucus viscosity, this compound is thought to facilitate its removal by ciliary action.[2] However, the direct effect of this compound on ciliary beat frequency (CBF) in human bronchial epithelial cells (HBECs) remains to be fully elucidated.
These application notes provide a comprehensive framework for investigating the direct effects of this compound on CBF in an in vitro model of the human airway epithelium. The protocols outlined below describe the culture of HBECs at an air-liquid interface (ALI), the methodology for measuring CBF using high-speed video microscopy, and approaches to explore the potential underlying signaling pathways involving intracellular calcium (Ca2+) and cyclic adenosine monophosphate (cAMP).
Data Presentation
The following tables are designed to structure the quantitative data obtained from the described experimental protocols.
Table 1: Effect of this compound on Ciliary Beat Frequency (CBF)
| Treatment Group | Concentration (µM) | Mean CBF (Hz) | Standard Deviation (Hz) | % Change from Control | p-value |
| Vehicle Control | - | - | - | ||
| This compound | 1 | ||||
| This compound | 10 | ||||
| This compound | 100 | ||||
| Positive Control (e.g., ATP) | 10 | ||||
| Negative Control (e.g., Thonzylamine) | 10 |
Table 2: Effect of this compound on Intracellular Calcium ([Ca2+]) Levels
| Treatment Group | Concentration (µM) | Baseline [Ca2+]i (nM) | Peak [Ca2+]i (nM) | Fold Change | p-value |
| Vehicle Control | - | - | - | ||
| This compound | 1 | ||||
| This compound | 10 | ||||
| This compound | 100 | ||||
| Positive Control (e.g., Ionomycin) | 1 |
Table 3: Effect of this compound on Intracellular cAMP Levels
| Treatment Group | Concentration (µM) | Baseline cAMP (pmol/mg protein) | Post-treatment cAMP (pmol/mg protein) | Fold Change | p-value |
| Vehicle Control | - | - | - | ||
| This compound | 1 | ||||
| This compound | 10 | ||||
| This compound | 100 | ||||
| Positive Control (e.g., Forskolin) | 10 |
Experimental Protocols
Protocol 1: Culture of Human Bronchial Epithelial Cells at Air-Liquid Interface (ALI)
This protocol describes the establishment of a differentiated, pseudostratified epithelium from primary human bronchial epithelial cells, which closely mimics the in vivo airway.
Materials:
-
Primary Human Bronchial Epithelial Cells (HBECs)
-
Bronchial Epithelial Cell Growth Medium (BEGM)
-
PneumaCult™-Ex Plus Medium
-
PneumaCult™-ALI Medium
-
Transwell® inserts (6.5 mm or 12 mm, 0.4 µm pore size)
-
Collagen-coated flasks and plates
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Dithiothreitol (DTT)
-
Antibiotics (Penicillin-Streptomycin)
Procedure:
-
Cell Expansion:
-
Thaw cryopreserved primary HBECs and seed them onto collagen-coated T-75 flasks.
-
Culture the cells in BEGM supplemented with growth factors and antibiotics at 37°C and 5% CO2.
-
Passage the cells when they reach 80-90% confluency using Trypsin-EDTA.
-
-
Seeding on Transwell® Inserts:
-
Pre-coat Transwell® inserts with collagen.
-
Seed the expanded HBECs onto the apical surface of the inserts at a density of 2.5 x 10^5 cells/cm².
-
Culture the cells submerged in PneumaCult™-Ex Plus Medium in both the apical and basolateral chambers.
-
-
Differentiation at Air-Liquid Interface:
-
Once the cells reach 100% confluency (typically 2-4 days), remove the medium from the apical chamber to establish the air-liquid interface.
-
Replace the medium in the basolateral chamber with PneumaCult™-ALI Medium.
-
Change the basolateral medium every 2-3 days.
-
Monitor the cultures for the development of cilia and mucus production over 3-4 weeks. The presence of beating cilia indicates successful differentiation.
-
Protocol 2: Measurement of Ciliary Beat Frequency (CBF)
This protocol details the procedure for quantifying CBF using high-speed video microscopy.
Materials:
-
Differentiated HBEC cultures on Transwell® inserts
-
Inverted microscope with phase-contrast optics and a heated stage (37°C)
-
High-speed digital camera (≥120 frames per second)
-
Image acquisition and analysis software (e.g., Sisson-Ammons Video Analysis (SAVA) or ImageJ with ciliaFA plugin)
-
Krebs-Henseleit (KH) buffer or other appropriate physiological buffer
Procedure:
-
Sample Preparation:
-
Gently wash the apical surface of the ALI cultures with pre-warmed KH buffer to remove excess mucus.
-
Place the Transwell® insert into a chamber on the heated microscope stage maintained at 37°C.
-
-
Video Acquisition:
-
Identify areas with actively beating cilia using a 20x or 40x objective.
-
Record high-speed videos (e.g., 240 fps for 5-10 seconds) of multiple distinct fields of view for each experimental condition.
-
-
CBF Analysis:
-
Import the recorded videos into the analysis software.
-
Select regions of interest (ROIs) containing beating cilia.
-
The software will analyze the changes in pixel intensity over time within the ROI to determine the dominant frequency, which corresponds to the CBF in Hertz (Hz).
-
Average the CBF values from multiple ROIs and multiple videos for each experimental condition.
-
-
Experimental Treatment:
-
Establish a baseline CBF by recording videos before adding any compounds.
-
Add this compound at various concentrations (e.g., 1, 10, 100 µM) to the apical surface.
-
Record videos at specific time points after treatment (e.g., 15, 30, 60 minutes) to assess the temporal effects.
-
Include a vehicle control (the solvent used for this compound) and positive/negative controls (e.g., ATP to increase CBF, thonzylamine to decrease CBF).
-
Protocol 3: Measurement of Intracellular Calcium ([Ca2+])
This protocol describes the use of a fluorescent calcium indicator to measure changes in intracellular calcium levels.
Materials:
-
Differentiated HBEC cultures on Transwell® inserts
-
Fura-2 AM or Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
Fluorescence microscope with appropriate filter sets and a camera
-
Image analysis software for ratiometric or intensity-based analysis
Procedure:
-
Dye Loading:
-
Incubate the ALI cultures with Fura-2 AM (for ratiometric imaging) or Fluo-4 AM (for intensity-based imaging) in HBSS for 30-60 minutes at 37°C. Include Pluronic F-127 to aid in dye solubilization.
-
Wash the cells with HBSS to remove excess dye.
-
-
Fluorescence Imaging:
-
Place the Transwell® insert on the stage of the fluorescence microscope.
-
Acquire baseline fluorescence images. For Fura-2, this involves alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm. For Fluo-4, excite at ~490 nm and measure emission at ~520 nm.
-
-
Experimental Treatment and Data Acquisition:
-
Add this compound or control compounds to the apical surface while continuously recording fluorescence images.
-
Monitor changes in the fluorescence ratio (F340/F380 for Fura-2) or intensity (for Fluo-4) over time.
-
-
Data Analysis:
-
Calculate the change in [Ca2+]i based on the changes in fluorescence. For Fura-2, use the Grynkiewicz equation. For Fluo-4, express the change as a fold-change over baseline (F/F0).
-
Protocol 4: Measurement of Intracellular cAMP
This protocol outlines a method for quantifying intracellular cAMP levels using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Differentiated HBEC cultures on Transwell® inserts
-
This compound and control compounds
-
Cell lysis buffer
-
cAMP ELISA kit
-
Plate reader
Procedure:
-
Cell Treatment:
-
Treat the ALI cultures with this compound, vehicle control, or positive control (e.g., forskolin) for a specified duration.
-
-
Cell Lysis:
-
At the end of the treatment period, remove the treatment solution and lyse the cells using the lysis buffer provided in the ELISA kit.
-
-
cAMP Quantification:
-
Perform the cAMP ELISA according to the manufacturer's instructions. This typically involves a competitive binding assay where the amount of cAMP in the sample is inversely proportional to the signal produced.
-
Measure the absorbance using a plate reader.
-
-
Data Analysis:
-
Calculate the concentration of cAMP in each sample based on a standard curve.
-
Normalize the cAMP concentration to the total protein content of the cell lysate.
-
Mandatory Visualizations
Caption: Experimental workflow for studying this compound's effect on CBF.
Caption: Hypothesized signaling pathways for this compound's effect on CBF.
References
- 1. Effect of long-term use of topical decongestants on mucociliary clearance - Pokrovskaya - Folia Otorhinolaryngologiae et Pathologiae Respiratoriae [journals.eco-vector.com]
- 2. Effects of guaifenesin on nasal mucociliary clearance and ciliary beat frequency in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Impact of Sulfogaiacol on Airway Smooth Muscle Contraction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfogaiacol, a guaiacol derivative, is clinically utilized as an expectorant, primarily acting by increasing the secretion of more fluid mucus and reducing its viscosity, which facilitates its removal from the airways.[1] While its mucokinetic and mild local anesthetic properties are recognized, its direct effects on airway smooth muscle (ASM) contraction remain largely uncharacterized.[1] Understanding the potential impact of this compound on ASM is crucial for a comprehensive pharmacological profile and could unveil novel therapeutic applications in respiratory diseases characterized by bronchoconstriction.
These application notes provide a framework for investigating the potential effects of this compound on ASM contraction. We will review the canonical signaling pathways governing ASM tone, propose hypothetical mechanisms of action for this compound based on its chemical nature and the pharmacology of related compounds, and provide detailed experimental protocols to test these hypotheses.
Established Signaling Pathways in Airway Smooth Muscle Contraction and Relaxation
The contractility of ASM is a complex process regulated by a balance between contractile and relaxant signaling pathways.
1. Contraction Signaling Pathway:
Bronchoconstrictors such as acetylcholine (released from parasympathetic nerves) and histamine (released from mast cells) bind to Gq-protein coupled receptors (GPCRs) on the surface of ASM cells.[2] This initiates a signaling cascade:
-
Activation of Phospholipase C (PLC): The activated Gq-protein stimulates PLC.
-
Production of Inositol Trisphosphate (IP3) and Diacylglycerol (DAG): PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into IP3 and DAG.
-
Intracellular Calcium Release: IP3 binds to its receptors on the sarcoplasmic reticulum (SR), triggering the release of stored calcium (Ca2+) into the cytoplasm.[3]
-
Calcium-Calmodulin Complex Formation: The increase in intracellular Ca2+ leads to its binding with calmodulin.
-
Myosin Light Chain Kinase (MLCK) Activation: The Ca2+-calmodulin complex activates MLCK.
-
Myosin Light Chain (MLC) Phosphorylation and Muscle Contraction: Activated MLCK phosphorylates the regulatory light chain of myosin, which enables the interaction between actin and myosin, leading to cross-bridge cycling and smooth muscle contraction.
Simultaneously, DAG activates Protein Kinase C (PKC), which contributes to the sustained phase of contraction by inhibiting myosin light chain phosphatase (MLCP), thereby promoting a state of increased calcium sensitivity.
References
Troubleshooting & Optimization
Troubleshooting sulfogaiacol solubility issues in aqueous solutions
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the solubility of sulfogaiacol (also known as potassium guaiacolsulfonate) in aqueous solutions. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound in water?
A1: this compound is generally considered to be readily soluble in water.[1] Published data indicates a solubility of ≥ 50 mg/mL in water.[2] Another source suggests it is soluble in 7.5 parts water.[1]
Q2: I'm observing precipitation when trying to dissolve this compound in water. What could be the cause?
A2: While this compound is water-soluble, precipitation can occur under certain conditions. Potential causes include:
-
Exceeding the solubility limit: Attempting to prepare a solution with a concentration higher than its solubility limit at a given temperature.
-
Low temperature: Solubility of many compounds, including likely this compound, decreases at lower temperatures.
-
pH of the solution: Although this compound is a salt of a strong acid, extreme pH values could potentially affect its solubility.
-
Presence of other solutes: High concentrations of other salts or organic molecules in the solution can decrease the solubility of this compound through the common ion effect or by reducing the amount of available water for solvation.
Q3: How does temperature affect the solubility of this compound?
A3: Generally, the solubility of solids in liquids increases with temperature. While specific temperature-dependent solubility data for this compound is not extensively published, it is reasonable to expect that warming the solution will increase its solubility.
Q4: What is the impact of pH on this compound solubility?
A4: this compound is the potassium salt of guaiacolsulfonic acid. Sulfonic acids are strong acids, with this compound having a predicted pKa of -2.6 for its sulfonic acid group.[3] This means the sulfonic acid group will be ionized (as sulfonate) across a very broad pH range in aqueous solutions. Therefore, its solubility is expected to be relatively high and stable from acidic to neutral and basic pH. A solution of 1.0 g of potassium guaiacolsulfonate in 20 mL of water has a pH between 4.0 and 5.5.[4] Significant changes in UV absorption spectra above pH 7.0 suggest some pH-dependent behavior, but this may not directly translate to dramatic solubility changes in typical experimental conditions.[5]
Q5: Can I use co-solvents to dissolve this compound?
A5: Yes, co-solvents are frequently used, particularly for preparing stock solutions for in vitro and in vivo experiments. Dimethyl sulfoxide (DMSO) is a common co-solvent, with a reported solubility of 50 mg/mL.[2] For specific formulations, mixtures including DMSO, PEG300, Tween-80, and saline are also utilized.[2]
Troubleshooting Guide
Problem 1: My this compound powder is not dissolving completely in water at room temperature.
-
Question: Have you tried gentle heating?
-
Answer: Increasing the temperature of the solution can enhance the dissolution rate and solubility. A warm water bath (e.g., 37-50°C) can be effective. Avoid excessive heat which might degrade the compound.
-
-
Question: Have you tried sonication?
-
Answer: Sonicating the solution can help to break up powder aggregates and increase the surface area exposed to the solvent, facilitating dissolution.
-
-
Question: Is your solution already saturated?
-
Answer: You may be trying to prepare a concentration that is above the solubility limit of this compound in water at the current temperature. Please refer to the solubility data table below.
-
Problem 2: My this compound solution is clear initially but forms a precipitate over time.
-
Question: How is the solution being stored?
-
Answer: If the solution is stored at a lower temperature (e.g., 4°C), the solubility may decrease, leading to precipitation. Try warming the solution before use. Stock solutions in solvents like DMSO are typically stored at -20°C or -80°C to maintain stability.[2]
-
-
Question: Could the solvent be evaporating?
-
Answer: If the container is not properly sealed, solvent evaporation can increase the concentration of this compound, leading to precipitation. Ensure your containers are well-sealed.
-
-
Question: Has the pH of the solution changed?
-
Answer: Although this compound's solubility is expected to be stable across a wide pH range, significant shifts to very low pH could theoretically lead to protonation of the sulfonate and reduced solubility. Verify the pH of your solution if you suspect contamination.
-
Problem 3: I need to prepare a high-concentration stock solution of this compound for my experiments.
-
Question: Have you considered using a co-solvent?
-
Answer: For high concentrations, dissolving this compound in a suitable organic solvent like DMSO first can be effective. You can then dilute this stock solution into your aqueous experimental medium. Be mindful of the final concentration of the organic solvent in your experiment, as it may have biological effects.
-
-
Question: Are you following a specific formulation protocol?
-
Answer: For in vivo studies, specific formulations are often required. These may involve a combination of solvents and excipients to achieve the desired concentration and stability. Refer to the experimental protocols section for examples.
-
Quantitative Solubility Data
| Solvent/System | Temperature | Solubility | Reference |
| Water | Not specified | ≥ 50 mg/mL (206.36 mM) | [2] |
| Water | Not specified | 1 part in 7.5 parts water (~133 mg/mL) | [1] |
| DMSO | Not specified | 50 mg/mL (206.36 mM) | [2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Not specified | ≥ 2.5 mg/mL (10.32 mM) | [2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | Not specified | ≥ 2.5 mg/mL (10.32 mM) | [2] |
| 10% DMSO, 90% Corn Oil | Not specified | ≥ 2.5 mg/mL (10.32 mM) | [2] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Aqueous Stock Solution
-
Weigh the desired amount of this compound powder.
-
Add a portion of purified water to the powder.
-
Gently warm the mixture in a water bath (37-50°C) while stirring or vortexing until the solid is completely dissolved.
-
Add the remaining volume of water to reach the final desired concentration.
-
Allow the solution to cool to room temperature. If the solution remains clear, it is ready for use.
-
For sterile applications, filter the final solution through a 0.22 µm filter.
Protocol 2: Preparation of a Stock Solution in DMSO
-
Weigh the this compound powder in a suitable container.
-
Add fresh, anhydrous DMSO to the desired final volume.
-
Vortex or sonicate the mixture until the this compound is completely dissolved. Note that sonication may be required.[6]
-
Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 3: Example Formulation for In Vivo Administration
This protocol is an example and may need to be optimized for your specific application.
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a separate tube, add the required volume of the DMSO stock solution.
-
Add 4 volumes of PEG300 and mix thoroughly.
-
Add 0.5 volumes of Tween-80 and mix until the solution is clear.
-
Add 4.5 volumes of saline to reach the final desired concentration and mix well.
Visualizations
Caption: A troubleshooting workflow for this compound solubility issues.
Caption: Experimental workflows for preparing this compound solutions.
References
- 1. Potassium Guaiacolsulfonate [drugfuture.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 5. Physicochemical properties and method for determination of potassium guaiacolsulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | Antibacterial | TargetMol [targetmol.com]
Technical Support Center: Optimizing Sulfogaiacol Dosage for In Vivo Respiratory Studies
This guide provides researchers, scientists, and drug development professionals with essential information for utilizing sulfogaiacol in in vivo respiratory experiments. It includes frequently asked questions, troubleshooting advice, and detailed protocols to ensure safe and effective study design.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in respiratory models?
A1: this compound, also known as potassium guaiacolsulfonate, functions primarily as a mucolytic and expectorant.[1][2] Its mechanism is multifaceted:
-
Stimulates Secretion: It acts on the mucous membranes of the respiratory tract, increasing the secretion of a more fluid, less viscous mucus.[2][3]
-
Reduces Viscosity: It works by breaking down mucopolysaccharide fibers within the mucus, which lowers its viscosity and adhesiveness.[1]
-
Increases Hydration: It is believed to attract water molecules into the mucus (osmotic hydration), further diluting it.[3]
-
Facilitates Clearance: The resulting thinner mucus is more easily transported out of the airways by ciliary action and coughing, relieving congestion.[1][3]
-
Secondary Effects: It also possesses mild antiseptic and local anesthetic properties, which can help soothe irritated mucous membranes.[1][3]
Q2: What is a recommended starting dose for this compound in preclinical in vivo studies?
A2: A documented effective dose in a mucolytic study using Swiss albino mice was 100 mg/kg, administered daily for three days.[4] However, it is critical to begin with a dose-range finding study. General principles for preclinical dose selection recommend starting with a literature review and conducting pilot studies to establish a dose-response curve for your specific animal model and experimental conditions.[5] Always begin with a low dose and gradually escalate while monitoring for efficacy and adverse effects.[5]
Q3: What are the potential side effects or signs of toxicity to monitor in animals?
A3: While this compound is generally well-tolerated, potential side effects can include gastrointestinal issues like nausea and vomiting.[3] It is crucial to distinguish this compound from its parent compound, guaiacol, which is significantly more toxic.[6] A study on guaiacol in mice noted severe dose-dependent toxicity, including tachycardia, hyperactivity, sedation, hypothermia, dyspnea, and at higher doses, lethal effects with organ damage.[6] Therefore, careful monitoring of animals for any signs of distress, changes in behavior, altered body temperature, or respiratory difficulty is essential.[6] Establishing the No-Observed-Adverse-Effect-Level (NOAEL) is a key objective of preclinical toxicology assessments.[7]
Q4: How is this compound metabolized and excreted?
A4: After oral administration, this compound is absorbed through the gastrointestinal tract.[1] It is then metabolized in the liver and its metabolites are primarily excreted by the kidneys.[3] Peak plasma concentrations are typically observed within one to two hours of oral ingestion.[1]
Q5: Can I extrapolate an effective dose from an in vitro study (e.g., IC50) to an in vivo model?
A5: Directly extrapolating an in vitro IC50 to an in vivo dose is not straightforward and requires careful consideration of pharmacokinetic and pharmacodynamic (PK/PD) principles.[5] Factors such as bioavailability, route of administration, metabolism, and distribution in a whole organism significantly alter the effective concentration.[5] While in vitro data provides a starting point, it must be followed by systematic in vivo dose-finding studies.[5][8]
Quantitative Data Summary
The following tables summarize available dosage information. Researchers should use this data as a reference point for designing their own dose-finding studies.
Table 1: Reported this compound Dosage in an Animal Model
| Compound | Animal Model | Dosage | Route | Frequency | Observed Effect | Citation |
| This compound | Swiss Albino Mice | 100 mg/kg | Not Specified (Implied Oral) | Daily for 3 days | Mucolytic / Expectorant Effect | [4] |
Table 2: Toxicity Data for the Related Compound Guaiacol (For Reference and Caution)
| Compound | Animal Model | Dosage (Subcutaneous) | Observed Effects & Toxicity | Citation |
| Guaiacol | Swiss Webster Mice | 6.25 - 12.5 µL/40g | Tachycardia, hyperactivity, sedation, hypothermia, dyspnea, hematuria | [6] |
| Guaiacol | Swiss Webster Mice | 25 - 400 µL/40g | Lethal effect, hepatic and renal necrosis, pulmonary edema | [6] |
| Note: This data is for Guaiacol , not this compound. Guaiacol is significantly more toxic. This information is provided to emphasize the importance of careful dose escalation and safety monitoring. |
Experimental Protocols
Protocol: In Vivo Dose-Range Finding Study for this compound
This protocol provides a generalized framework. Specific parameters must be adapted to the research question, animal model, and institutional guidelines (IACUC).
1. Objective: To determine the optimal dose range of this compound that produces a significant therapeutic effect (e.g., increased mucus clearance) without causing adverse side effects. To identify the No-Observed-Adverse-Effect-Level (NOAEL).[7]
2. Materials:
-
This compound (pharmaceutical grade)
-
Vehicle solution (e.g., sterile water, saline, or as specified by the manufacturer)
-
Appropriate animal model (e.g., mice, rats, guinea pigs)
-
Dosing equipment (e.g., oral gavage needles, syringes)
-
Monitoring equipment (e.g., scales, temperature probes)
-
Endpoint measurement tools (e.g., methods to quantify mucus production/clearance)
3. Methodology:
-
Animal Acclimation: Acclimate animals to the facility for a minimum of one week before the experiment.
-
Group Allocation: Randomly assign animals to several groups (e.g., n=5-8 per group):
-
Group 1: Vehicle Control
-
Group 2: Low Dose this compound (e.g., start at 10-25 mg/kg)
-
Group 3: Mid Dose this compound (e.g., 50-100 mg/kg)
-
Group 4: High Dose this compound (e.g., 200-400 mg/kg)
-
Note: Dose selection should be justified by a literature review or preliminary pilot data.[5]
-
-
Drug Preparation: Prepare fresh solutions of this compound in the vehicle on the day of dosing. Ensure complete dissolution.
-
Administration: Administer the assigned dose to each animal via the chosen route (e.g., oral gavage). The volume should be consistent across all groups and based on the most recent body weight.
-
Monitoring and Observations:
-
Clinical Signs: Observe animals continuously for the first 2-4 hours post-dosing and at regular intervals (e.g., daily) thereafter. Record any signs of toxicity such as lethargy, hyperactivity, respiratory distress, changes in posture, or gastrointestinal upset.[6]
-
Body Weight: Measure body weight daily. Significant weight loss (>10-15%) can be an indicator of toxicity.
-
Temperature: Record body temperature if hypothermia or hyperthermia is a concern.[6]
-
-
Efficacy Endpoints: At a predetermined time point post-dosing, assess the relevant respiratory endpoint. This could include:
-
Quantification of secreted mucus.
-
Measurement of airway resistance.
-
Histopathological analysis of lung tissue.
-
-
Data Analysis:
-
Compare the efficacy endpoints between the vehicle control and this compound-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Analyze toxicity data (clinical signs, body weight changes) to determine the NOAEL.
-
Construct a dose-response curve to identify the optimal dose.[9]
-
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Recommended Action(s) |
| No observable therapeutic effect at tested doses. | 1. Insufficient Dosage: The doses used may be below the therapeutic threshold. 2. Poor Bioavailability: The drug may not be adequately absorbed via the chosen administration route. 3. Model Insensitivity: The chosen animal model or endpoint may not be sensitive to the mucolytic effects of this compound. | 1. Increase Dose: Conduct a follow-up study with a higher dose range, ensuring careful toxicity monitoring. 2. Change Route/Vehicle: Consider an alternative administration route or formulation vehicle to improve absorption. 3. Refine Model: Validate the experimental model to ensure it can detect changes in mucus production or clearance. |
| Animals show signs of distress or toxicity (e.g., lethargy, weight loss, respiratory distress). | 1. Dosage Too High: The administered dose exceeds the maximum tolerated dose (MTD). 2. Incorrect Drug Preparation: Errors in calculation or dilution resulted in an overdose. 3. Compound Instability: The drug may have degraded into more toxic components. | 1. Stop Dosing & Reduce Dose: Immediately cease the experiment for the affected group. Redesign the study with lower starting doses.[5] 2. Verify Calculations: Double-check all dose calculations, solution concentrations, and administration volumes. 3. Use Fresh Preparations: Always prepare solutions fresh before each use. Verify the purity and stability of the compound. |
| High variability in results within the same group. | 1. Inconsistent Dosing Technique: Variations in administration (e.g., oral gavage technique) can affect the delivered dose. 2. Biological Variation: Natural physiological differences among animals. 3. Environmental Factors: Stress or other environmental variables can impact animal response. | 1. Standardize Procedures: Ensure all technicians are proficient and consistent with the administration technique. 2. Increase Sample Size: A larger 'n' per group can help mitigate the effects of individual variability.[9] 3. Control Environment: Maintain consistent housing, handling, and environmental conditions for all animals. |
Visualizations
Caption: Mechanism of action pathway for this compound.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. nbinno.com [nbinno.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Acute toxicity of guaiacol administered subcutaneously in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
- 8. youtube.com [youtube.com]
- 9. Strategy for Designing In Vivo Dose-Response Comparison Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Sulfogaiacol Stability in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with guidance on assessing the stability of sulfogaiacol in different cell culture media. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why is it important to determine the stability of this compound in my specific cell culture medium?
A1: The stability of a test compound in the experimental medium is crucial for the accurate interpretation of in vitro cell-based assay results. Degradation of this compound over the incubation period can lead to a decrease in its effective concentration, potentially resulting in an underestimation of its biological activity. Furthermore, degradation products could have their own biological effects, including cytotoxicity, which could confound the experimental outcome.
Q2: What are the primary factors that can affect the stability of this compound in cell culture media?
A2: Several factors can influence the stability of a compound in a complex aqueous environment like cell culture media. These include:
-
pH of the medium: The pH can directly influence the rate of hydrolysis of certain chemical moieties.
-
Temperature: Higher temperatures, such as the standard 37°C for cell culture, can accelerate degradation reactions.[1]
-
Light exposure: Some compounds are photosensitive and can degrade upon exposure to light.[1]
-
Presence of enzymes: If using serum-containing media, esterases and other enzymes present in the serum can metabolize the compound.
-
Oxidation: The presence of dissolved oxygen can lead to oxidative degradation.[1]
-
Interactions with media components: Components of the media, such as vitamins or amino acids, could potentially interact with this compound.
Q3: Which analytical methods are suitable for quantifying this compound in cell culture media?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection or, for higher sensitivity and specificity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and reliable methods for quantifying small molecules like this compound in biological matrices.[2][3][4] These techniques allow for the separation of the parent compound from potential degradation products and media components.
Q4: How often should I sample the cell culture medium to assess the stability of this compound?
A4: The sampling frequency should be sufficient to establish a degradation profile over the entire duration of your cell-based assay. For a typical experiment lasting 24 to 72 hours, recommended time points could be 0, 2, 4, 8, 24, 48, and 72 hours.
Q5: Should I conduct the stability study in the presence or absence of cells?
A5: It is advisable to conduct the stability study in the absence of cells first to understand the chemical stability of this compound in the medium itself. A parallel experiment in the presence of cells can then help to distinguish between chemical degradation and cellular uptake or metabolism.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in this compound concentration between replicates. | - Inconsistent sample collection or processing.- Pipetting errors.- Adsorption of the compound to plasticware. | - Ensure accurate and consistent pipetting.- Use low-retention plasticware.- Vortex samples thoroughly before analysis. |
| Rapid loss of this compound concentration at early time points. | - Low solubility and precipitation of the compound.- Rapid degradation due to pH, light, or temperature.- Adsorption to the culture vessel. | - Verify the solubility of this compound in the media at the tested concentration.- Protect samples from light if the compound is light-sensitive.- Consider performing the experiment at a lower temperature if compatible with the assay. |
| Appearance of unknown peaks in the chromatogram at later time points. | - Degradation of this compound into one or more products.- Contamination of the sample. | - Use LC-MS/MS to identify the mass of the unknown peaks to confirm if they are degradation products.- Ensure aseptic technique during sample handling to prevent contamination. |
| Poor recovery of this compound from the cell culture medium. | - Inefficient sample extraction method.- Binding of the compound to proteins in serum-containing media. | - Optimize the sample preparation method (e.g., protein precipitation with a different organic solvent, solid-phase extraction).- For serum-containing media, a protein precipitation step is crucial. |
Data Presentation
Quantitative stability data should be summarized in a clear and structured format. The following table is an example of how to present the percentage of this compound remaining over time in different cell culture media.
| Time (hours) | DMEM (% Remaining ± SD) | RPMI-1640 (% Remaining ± SD) | MEM (% Remaining ± SD) |
| 0 | 100 ± 2.1 | 100 ± 1.8 | 100 ± 2.5 |
| 2 | 98.5 ± 3.2 | 99.1 ± 2.5 | 97.8 ± 3.1 |
| 4 | 96.2 ± 2.8 | 97.5 ± 2.1 | 95.4 ± 2.9 |
| 8 | 93.1 ± 3.5 | 95.2 ± 3.0 | 92.7 ± 3.6 |
| 24 | 85.7 ± 4.1 | 89.9 ± 3.8 | 84.1 ± 4.3 |
| 48 | 76.3 ± 4.5 | 82.1 ± 4.2 | 74.5 ± 4.8 |
| 72 | 68.9 ± 5.0 | 75.8 ± 4.7 | 66.2 ± 5.2 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a general procedure for determining the chemical stability of this compound in a cell culture medium in the absence of cells.
1. Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640)
-
Sterile culture plates (e.g., 24-well plates)
-
Incubator (37°C, 5% CO2)
-
Analytical instruments (HPLC-UV or LC-MS/MS)
-
Appropriate solvents for sample preparation and analysis (e.g., acetonitrile, methanol, formic acid)
2. Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water) at a high concentration.
-
Spike the cell culture medium with the this compound stock solution to the desired final concentration. Ensure the final concentration of the solvent is low (typically <0.5%) to avoid solvent effects.
-
Aliquot the this compound-containing medium into multiple wells of a sterile culture plate.
-
Place the plate in a humidified incubator at 37°C with 5% CO2.
-
Collect samples at designated time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours). The 0-hour time point should be collected immediately after preparation.
-
Process the samples immediately or store them at -80°C until analysis. A common sample processing step for LC-MS analysis is protein precipitation, where 3 volumes of cold acetonitrile are added to 1 volume of the medium sample.
-
Centrifuge the processed samples to pellet precipitated proteins and other debris.
-
Transfer the supernatant to an autosampler vial for analysis by HPLC-UV or LC-MS/MS.
-
Quantify the concentration of this compound at each time point against a calibration curve prepared in the same cell culture medium.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
Analytical Method: HPLC for this compound Quantification (Example)
While a specific method for this compound in cell culture media would need to be developed and validated, a starting point can be adapted from methods for structurally similar compounds like guaiacol.[5]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 280 nm.
-
Column Temperature: 25°C.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound in cell culture media.
Caption: Generic signaling pathway potentially modulated by a drug compound.
References
- 1. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 2. waters.com [waters.com]
- 3. cellculturedish.com [cellculturedish.com]
- 4. bioxpedia.com [bioxpedia.com]
- 5. HPLC Method for Analysis of Guaiacol on Primesep 100 Column | SIELC Technologies [sielc.com]
Technical Support Center: Addressing Sulfogaiacol Interference in Biochemical Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential interference caused by sulfogaiacol in various biochemical assays. Given that this compound is a phenolic compound, much of the guidance is based on the known interferences of similar compounds, such as its parent compound, guaiacol.
Troubleshooting Guides
This section offers a question-and-answer format to directly address specific issues you might encounter during your experiments.
Issue 1: Inaccurate Protein Concentration Measurement in Samples Containing this compound
Question: My protein quantification assay (BCA, Lowry, or Bradford) is giving unexpectedly high or inconsistent readings in samples containing this compound. What could be the cause and how can I resolve it?
Answer:
This compound, being a phenolic compound, can interfere with common colorimetric protein assays, particularly those involving copper reduction.
Potential Causes of Interference:
-
BCA and Lowry Assays: Phenolic compounds can reduce Cu²⁺ to Cu¹⁺, which is the basis of color development in these assays. This leads to a false-positive signal, resulting in an overestimation of protein concentration.[1][2][3]
-
Bradford Assay: While generally less susceptible to interference from reducing agents, high concentrations of phenolic compounds can still cause some interference.
-
Direct Spectrophotometric Interference: this compound's parent compound, guaiacol, exhibits UV absorbance with maxima at approximately 194 nm, 215 nm, and 274 nm.[4][5] If your protein assay involves measurements in this range, direct absorbance by this compound could contribute to the signal.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for protein assay interference.
Mitigation Strategies:
-
Sample Dilution: If the protein concentration is high enough, diluting the sample can reduce the this compound concentration to a non-interfering level.
-
Protein Precipitation: This is a highly effective method to separate proteins from interfering substances.
-
Trichloroacetic Acid (TCA) Precipitation: A common method for protein precipitation.
-
Acetone Precipitation: Another effective method for removing interfering substances.[3]
-
-
Use of a Compatible Assay: Consider using a protein assay that is less susceptible to interference from reducing agents, such as a Coomassie dye-based assay (Bradford), although validation with appropriate controls is still necessary.
Experimental Protocol: Acetone Precipitation of Proteins
-
Sample Preparation: To 1 volume of your protein sample containing this compound, add 4 volumes of ice-cold acetone.
-
Incubation: Vortex the mixture and incubate at -20°C for 60 minutes to allow for protein precipitation.
-
Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Supernatant Removal: Carefully decant and discard the supernatant which contains the interfering this compound.
-
Pellet Washing: (Optional) Wash the pellet with 1 volume of ice-cold acetone, centrifuge again, and discard the supernatant. This can help remove any residual this compound.
-
Pellet Drying: Air-dry the protein pellet for 10-30 minutes to remove residual acetone. Do not over-dry, as it can make resolubilization difficult.
-
Resolubilization: Resuspend the protein pellet in a buffer that is compatible with your downstream protein assay.
Issue 2: Unexpected Results in Cell Viability Assays (e.g., MTT, XTT)
Question: I am observing an unexpectedly high cell viability or a dose-independent response in my MTT assay when testing compounds containing this compound. Is this interference?
Answer:
Yes, this is a known issue with phenolic compounds in tetrazolium-based viability assays like MTT.
Mechanism of Interference:
Phenolic compounds, due to their reducing properties, can directly reduce the MTT tetrazolium salt to its colored formazan product, independent of cellular metabolic activity.[1] This leads to a false-positive signal, indicating higher cell viability than is actually present.
Troubleshooting Decision Tree:
Caption: Decision tree for troubleshooting cell viability assay interference.
Recommended Alternative Assays:
| Assay Principle | Examples | Advantages |
| ATP Content | CellTiter-Glo® | Measures ATP as an indicator of metabolically active cells; less prone to interference from reducing compounds. |
| Protease Activity | CellTiter-Fluor™ | Measures a conserved and constitutive protease activity in live cells. |
| Membrane Integrity | Trypan Blue, Propidium Iodide (PI), CytoTox-Glo™ | Differentiates live from dead cells based on membrane permeability. |
| DNA Synthesis | BrdU, EdU incorporation assays | Measures cell proliferation. |
Issue 3: Variable Results in Peroxidase-Based Enzymatic Assays
Question: My enzymatic assay, which uses a peroxidase-coupled reaction with a chromogenic substrate, is showing high background or inconsistent results in the presence of this compound. Why is this happening?
Answer:
This compound's parent compound, guaiacol, is itself a substrate for horseradish peroxidase (HRP).[6][7] It is likely that this compound can also act as a substrate or modulator in peroxidase-based assays, leading to interference.
Signaling Pathway of a Generic Peroxidase Assay and Point of Interference:
Caption: Potential interference of this compound in a peroxidase-based assay.
Mitigation Strategies:
-
Run Proper Controls: Include controls with this compound but without the enzyme to assess direct reaction with the substrate. Also, run controls with the enzyme and this compound but without the primary substrate.
-
Choose an Alternative Detection Method: If possible, switch to a fluorescence- or luminescence-based detection method that does not rely on a peroxidase-coupled reaction.
-
Sample Cleanup: If the analyte of interest can be separated from this compound before the assay, consider methods like solid-phase extraction (SPE) or liquid-liquid extraction. The choice of method will be highly dependent on the chemical properties of the analyte and this compound.
Frequently Asked Questions (FAQs)
Q1: What is the chemical nature of this compound that causes interference?
A1: this compound (4-hydroxy-3-methoxybenzene-1-sulfonic acid) is a phenolic compound. The hydroxyl group on the benzene ring is a reducing agent, which is the primary cause of interference in assays that are sensitive to redox reactions, such as copper-based protein assays and tetrazolium-based viability assays.
Q2: At what concentrations is this compound likely to interfere with my assay?
A2: The concentration at which this compound interferes will depend on the specific assay and its sensitivity to reducing agents. It is crucial to perform validation experiments with a range of this compound concentrations in a cell-free or enzyme-free system to determine the threshold for interference in your specific assay.
Q3: Can I create a standard curve for my protein assay in the presence of a constant concentration of this compound to correct for the interference?
A3: While this approach, known as matrix-matching, can sometimes work, it is not ideal. The interference from this compound may not be linear across the range of protein concentrations, and it can vary with incubation time and temperature. A more robust approach is to remove the interfering substance before quantification.
Q4: Does this compound interfere with luciferase-based assays?
A4: While direct evidence for this compound interference is limited, some phenolic compounds have been shown to inhibit firefly luciferase.[8] It is recommended to perform a control experiment by adding this compound to a reaction with purified luciferase to check for any inhibitory or enhancing effects.
Q5: Are there any general tips to minimize the risk of interference from this compound?
A5: Yes, here are some general recommendations:
-
Thoroughly review the literature: Before starting your experiments, search for information on the compatibility of your chosen assay with phenolic compounds.
-
Run comprehensive controls: Always include controls for the vehicle (the solvent in which this compound is dissolved) and this compound alone (without cells or enzymes) to assess background signal and direct interference.
-
Validate your assays: When working with a new compound like this compound, it is essential to validate your assays to ensure that the results are accurate and reliable.
-
Consider alternative assays: Be prepared to switch to an alternative assay method if significant interference is observed and cannot be easily mitigated.
By understanding the potential for this compound to interfere with biochemical assays and by implementing the appropriate troubleshooting and mitigation strategies, researchers can ensure the accuracy and reliability of their experimental data.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemistry of Protein Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. UV-Vis Spectrum of Guaiacol | SIELC Technologies [sielc.com]
- 5. Guaiacol | C7H8O2 | CID 460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.purdue.edu [chem.purdue.edu]
- 7. Guaiacol - Wikipedia [en.wikipedia.org]
- 8. Evaluation of Firefly and Renilla Luciferase Inhibition in Reporter-Gene Assays: A Case of Isoflavonoids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Validation for Sulfogaiacol Analysis by Liquid Chromatography
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the method validation of sulfogaiacol analysis by High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This section addresses common problems encountered during the analysis of this compound by HPLC.
Question: Why is there significant baseline noise or drift in my chromatogram?
Answer: Baseline instability can obscure peaks and affect integration accuracy. Potential causes and solutions include:
-
Contaminated Mobile Phase: Impurities in the mobile phase can lead to a drifting baseline, especially during gradient elution.[1]
-
Air Bubbles in the System: Air bubbles in the pump or detector can cause pressure fluctuations and baseline noise.[1][4]
-
Pump Malfunction: Worn pump seals or faulty check valves can lead to inconsistent mobile phase delivery and pressure fluctuations.[3]
-
Solution: Perform regular pump maintenance, including replacing seals and cleaning check valves as needed.
-
-
Column Temperature Fluctuations: Unstable column temperature can cause the baseline to drift.[1]
-
Solution: Use a column oven to maintain a constant and consistent temperature.[3]
-
Question: What causes poor peak shape (e.g., fronting, tailing, or splitting) for the this compound peak?
Answer: Asymmetric peaks can compromise resolution and the accuracy of quantification. Consider the following causes:
-
Column Overload: Injecting too much sample can lead to peak fronting or tailing.[1][5]
-
Incompatible Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[3]
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.[5] If a different solvent must be used, ensure it is weaker than the mobile phase.
-
-
Column Contamination or Degradation: Buildup of contaminants on the column frit or stationary phase can lead to peak tailing.[1][6]
-
Solution: Use a guard column to protect the analytical column. Flush the column with a strong solvent to remove contaminants.[6] If the problem persists, the column may need to be replaced.
-
-
Dead Volume: Excessive tubing length or poorly made connections can increase dead volume, leading to peak broadening.
-
Solution: Use tubing with a small internal diameter and keep the length between the injector, column, and detector to a minimum. Ensure all fittings are secure.
-
Question: Why are my system pressure readings abnormally high or fluctuating?
Answer: Pressure issues are common in HPLC and can indicate a blockage or a leak in the system.[4]
-
High Backpressure:
-
Cause: Blockages in the system, often from particulate matter from the sample or mobile phase, or precipitation of buffer salts.[5] Clogged column frits or guard columns are common culprits.[4]
-
Solution: Systematically isolate the source of the blockage by removing components (starting from the column) and checking the pressure. Replace clogged frits or filters.[2] Filter all samples and mobile phases before use.[2][5]
-
-
Pressure Fluctuations:
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the validation of an HPLC method for this compound analysis, in line with ICH guidelines.[7]
Question: What are the essential parameters for validating an HPLC method for this compound?
Answer: According to the International Council for Harmonisation (ICH) guidelines, the core validation parameters for an assay like this compound analysis are:[7][8]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[9]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity.[8]
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes:
-
Repeatability (Intra-assay precision): Precision over a short interval of time under the same operating conditions.[8]
-
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.
-
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Question: How do I demonstrate the specificity of my analytical method?
Answer: Specificity is demonstrated by showing that there is no interference from other components in the sample matrix, such as excipients (placebo), impurities, or degradation products, at the retention time of the this compound peak.[9] The typical procedure involves injecting the following solutions separately:[9]
-
Blank: The mobile phase or sample diluent.
-
Placebo: A mixture of all formulation excipients without the active pharmaceutical ingredient (API).
-
Standard Solution: A solution of known concentration of pure this compound.
-
Sample Solution: The final drug product containing this compound. The method is considered specific if the chromatograms show a complete separation of the this compound peak from any other peaks originating from the blank or placebo.[9]
Question: What is a typical linearity range and acceptance criterion for this compound?
Answer: A typical linearity range for an assay of an active ingredient is 80% to 120% of the nominal test concentration.[10] To establish linearity, a minimum of five concentration levels should be prepared. The acceptance criterion is typically a correlation coefficient (r²) of ≥ 0.999.
Question: How is accuracy typically assessed?
Answer: Accuracy is usually evaluated by determining the recovery of a known amount of analyte spiked into a placebo matrix.[8] This is often performed at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with multiple preparations (e.g., three) at each level. The acceptance criterion for recovery is generally within 98.0% to 102.0%.
Experimental Protocols
The following are detailed methodologies for key validation experiments.
1. Specificity
-
Objective: To demonstrate that the analytical method can distinguish between this compound and other components in the sample matrix.[9]
-
Procedure:
-
Prepare a blank solution (diluent).
-
Prepare a placebo solution containing all formulation excipients at their nominal concentrations.
-
Prepare a standard solution of this compound at the target concentration.
-
Prepare a sample solution of the final drug product.
-
Inject each solution into the HPLC system.
-
Analysis: Compare the chromatograms. The blank and placebo injections should show no significant peaks at the retention time of this compound. The peak in the sample solution should be spectrally pure and have the same retention time as the peak in the standard solution.
-
2. Linearity
-
Objective: To confirm the proportional relationship between detector response and analyte concentration over a specified range.
-
Procedure:
-
Prepare a stock solution of this compound standard.
-
From the stock solution, prepare at least five calibration standards covering the range of 80% to 120% of the nominal assay concentration.
-
Inject each standard in triplicate.
-
Analysis: Plot the average peak area against the concentration for each level. Perform a linear regression analysis to obtain the regression equation (y = mx + c) and the correlation coefficient (r²).
-
3. Accuracy (Recovery)
-
Objective: To determine the closeness of the measured value to the true value.
-
Procedure:
-
Prepare a placebo mixture.
-
Spike the placebo with the this compound standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three independent samples at each concentration level.
-
Analyze these samples and a standard solution of known concentration.
-
Analysis: Calculate the percentage recovery for each sample using the formula: (Measured Concentration / Theoretical Concentration) * 100.
-
4. Precision (Repeatability)
-
Objective: To assess the precision of the method under the same operating conditions over a short period.
-
Procedure:
-
Prepare a minimum of six independent sample preparations from the same homogeneous batch of the drug product at 100% of the test concentration.[8][10]
-
Alternatively, prepare nine determinations across the specified range (e.g., three preparations at three concentrations).[10]
-
Inject each preparation into the HPLC system.
-
Analysis: Calculate the mean, standard deviation, and Relative Standard Deviation (RSD) for the results.
-
Method Validation Data Summary
The following tables present typical data for a validated HPLC method for this compound analysis.
Table 1: Linearity Data
| Concentration Level | Concentration (µg/mL) | Mean Peak Area (n=3) |
| 80% | 80.0 | 1,205,430 |
| 90% | 90.0 | 1,355,995 |
| 100% | 100.0 | 1,506,780 |
| 110% | 110.0 | 1,657,345 |
| 120% | 120.0 | 1,808,010 |
| Regression Equation | - | y = 15065x + 125 |
| Correlation Coeff. (r²) | - | 0.9998 |
Table 2: Accuracy (Recovery) Data
| Concentration Level | Spiked Conc. (µg/mL) | Mean Measured Conc. (µg/mL) | Mean Recovery (%) | RSD (%) |
| 80% | 80.0 | 79.6 | 99.5 | 0.45 |
| 100% | 100.0 | 100.3 | 100.3 | 0.31 |
| 120% | 120.0 | 119.5 | 99.6 | 0.52 |
Table 3: Precision Data
| Precision Type | Number of Determinations | Mean Assay Value (%) | RSD (%) |
| Repeatability | 6 | 99.8 | 0.55 |
| Intermediate Precision | 12 (2 analysts, 2 days) | 100.1 | 0.78 |
Visual Guides
The following diagrams illustrate the method validation workflow and a troubleshooting decision path.
Caption: Workflow for HPLC Method Validation.
Caption: Decision Tree for Troubleshooting Poor Peak Shape.
References
- 1. Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - Blogs - News [alwsci.com]
- 2. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 3. halocolumns.com [halocolumns.com]
- 4. mastelf.com [mastelf.com]
- 5. researchgate.net [researchgate.net]
- 6. ijsdr.org [ijsdr.org]
- 7. pharmtech.com [pharmtech.com]
- 8. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 9. Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pediatric Oral Powder - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Enhancing Sulfogaiacol Bioavailability in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo studies aimed at improving the bioavailability of sulfogaiacol.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in achieving high oral bioavailability for this compound?
While this compound is water-soluble, its oral bioavailability can be limited by factors such as gastrointestinal transit time, potential metabolism within the gastrointestinal tract, and its specific absorption characteristics across the intestinal epithelium.[1] The extent of its absorption and potential presystemic metabolism are key determinants of its systemic exposure.
Q2: What are the common animal models used for studying the bioavailability of expectorants like this compound?
Rats and beagle dogs are frequently used models for oral bioavailability studies due to their physiological and anatomical similarities to humans in terms of gastrointestinal tract and metabolic processes.[2][3] Wistar or Sprague-Dawley rats are often chosen for initial screening due to their availability and well-characterized physiology.[3][4][5]
Q3: What are some initial strategies to consider for improving the oral bioavailability of this compound?
To enhance the oral bioavailability of this compound, researchers can explore several formulation strategies:
-
Permeation Enhancers: Incorporating excipients that can transiently and reversibly increase the permeability of the intestinal mucosa.[6][7][8]
-
Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve the absorption of certain drugs.
-
Prodrug Approach: Modifying the chemical structure of this compound to create a more lipophilic prodrug that can more easily cross the intestinal barrier and then be converted to the active form in the body.[9]
Q4: How can I quantify this compound concentrations in biological samples from animal models?
High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for quantifying this compound in plasma, urine, and tissue homogenates.[10] This method offers good sensitivity and specificity. Tandem mass spectrometry (LC-MS/MS) can provide even higher sensitivity and selectivity if required.[11]
Troubleshooting Guides
Issue 1: High Variability in Pharmacokinetic Data
Possible Causes:
-
Improper Dosing Technique: Inconsistent oral gavage technique can lead to variations in the amount of drug administered or cause stress to the animals, affecting gastrointestinal motility.
-
Animal-to-Animal Variation: Natural physiological differences between animals can contribute to variability.
-
Food Effects: The presence or absence of food in the gastrointestinal tract can significantly alter drug absorption.[12]
Solutions:
-
Standardize Dosing Procedure: Ensure all personnel are thoroughly trained in oral gavage techniques. Use appropriate gavage needle sizes for the animal model.
-
Increase Sample Size: A larger number of animals per group can help to mitigate the impact of individual variations.
-
Control Feeding Schedule: Fast animals overnight before dosing to ensure a consistent gastrointestinal state at the time of drug administration.[12]
Issue 2: Low or Undetectable Plasma Concentrations of this compound
Possible Causes:
-
Poor Absorption: The formulation may not be effectively releasing the drug or the drug may have very low permeability across the intestinal epithelium.
-
Rapid Metabolism: this compound might be undergoing extensive first-pass metabolism in the liver or gut wall.[1]
-
Analytical Method Not Sensitive Enough: The limit of quantification (LOQ) of the analytical method may be too high to detect the low concentrations of the drug in plasma.
Solutions:
-
Reformulation: Consider the formulation strategies mentioned in FAQ 3, such as adding permeation enhancers or developing a lipid-based formulation.
-
Investigate Metabolism: Conduct in vitro metabolism studies using liver microsomes to understand the metabolic stability of this compound.
-
Optimize Analytical Method: Improve the sensitivity of the HPLC method by optimizing the mobile phase, column, and detector settings. Consider using a more sensitive detection method like LC-MS/MS.
Issue 3: Inconsistent Results Between Different Batches of Formulation
Possible Causes:
-
Lack of Formulation Robustness: The formulation may be sensitive to minor variations in manufacturing processes.
-
Instability of the Formulation: The physical or chemical properties of the formulation may change over time.
Solutions:
-
Thorough Formulation Characterization: Perform detailed characterization of each batch of the formulation, including particle size analysis, dissolution testing, and content uniformity.
-
Stability Studies: Conduct stability studies under controlled conditions to assess the shelf-life of the formulation.
Data Presentation
Quantitative data from bioavailability studies should be summarized in a clear and structured format to facilitate comparison between different formulations or experimental conditions.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following Oral Administration of Different Formulations (Dose: 50 mg/kg)
| Formulation | Cmax (µg/mL) | Tmax (h) | AUC₀₋t (µg·h/mL) | Relative Bioavailability (%) |
| This compound Suspension | 1.2 ± 0.3 | 1.0 | 4.5 ± 1.1 | 100 (Reference) |
| Formulation A (with Permeation Enhancer) | 2.5 ± 0.5 | 0.5 | 9.8 ± 2.0 | 218 |
| Formulation B (Lipid-Based) | 3.1 ± 0.6 | 1.0 | 12.3 ± 2.5 | 273 |
Data are presented as mean ± standard deviation (n=6). Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀₋t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.
Experimental Protocols
Protocol 1: In Vivo Bioavailability Study in Rats
-
Animal Model: Male Wistar rats (200-250 g).
-
Acclimatization: Acclimatize animals for at least one week before the experiment with free access to standard chow and water.
-
Fasting: Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.
-
Formulation Preparation: Prepare the this compound formulations (e.g., suspension, solution with enhancers, lipid-based formulation) at the desired concentration.
-
Dosing: Administer the formulations orally via gavage at a dose of 50 mg/kg.
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Sample Analysis: Determine the concentration of this compound in the plasma samples using a validated HPLC-UV method.
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Protocol 2: HPLC-UV Method for Quantification of this compound in Rat Plasma
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 30:70 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Sample Preparation (Protein Precipitation): a. To 100 µL of plasma, add 200 µL of acetonitrile. b. Vortex for 1 minute to precipitate proteins. c. Centrifuge at 10,000 rpm for 10 minutes. d. Inject 20 µL of the supernatant into the HPLC system.
-
Calibration Curve: Prepare a series of standard solutions of this compound in blank plasma and process them in the same way as the study samples to construct a calibration curve.
Visualizations
Caption: Experimental workflow for an in vivo bioavailability study.
Caption: Generalized pathway of oral drug absorption and metabolism.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Subchronic toxicity of ethylene glycol in Wistar and F-344 rats related to metabolism and clearance of metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Welcome to the Population Approach Group in Europe [page-meeting.org]
- 6. Approaches to improve intestinal and transmucosal absorption of peptide and protein drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Strategies to Enhance Drug Absorption via Nasal and Pulmonary Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strategies to Enhance Drug Absorption via Nasal and Pulmonary Routes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design of Prodrugs to Enhance Colonic Absorption by Increasing Lipophilicity and Blocking Ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ugent.be [ugent.be]
- 12. The Use of Systemically Absorbed Drugs to Explore An In Vitro Bioequivalence Approach For Comparing Non-Systemically Absorbed Active Pharmaceutical Ingredients in Drug Products For Use in Dogs - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming challenges in the synthesis of sulfogaiacol analogs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of sulfogaiacol and its analogs.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis process, offering potential causes and solutions in a question-and-answer format.
Question 1: Low or no yield of the desired this compound analog is observed. What are the potential causes and how can I troubleshoot this?
Potential Causes & Solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the expected reaction time, consider extending the reaction duration or increasing the temperature.
-
-
Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed efficiently or too high, leading to degradation.
-
Solution: Experiment with a range of temperatures to find the optimal condition for your specific analog. For example, in some sulfonations of anisole derivatives, reactions are conducted between 40-75°C[1].
-
-
Poor Reagent Quality: The sulfonating agent (e.g., chlorosulfonic acid, sulfuric acid) may have degraded.
-
Solution: Use fresh or properly stored sulfonating agents. Ensure all reagents are anhydrous, as moisture can interfere with the reaction.
-
-
Presence of Water: In some direct sulfonation approaches, the presence of water can be crucial, while in others it can be detrimental. For a water-assisted C-S bond formation, the amount of water is critical and needs to be optimized[2].
-
Solution: Carefully control the amount of water in the reaction. If an anhydrous reaction is intended, ensure all glassware is oven-dried and reagents are free of moisture.
-
Question 2: The reaction produces a mixture of ortho and para isomers, leading to difficult purification. How can I improve the regioselectivity?
Potential Causes & Solutions:
-
Steric Hindrance and Directing Groups: The methoxy group of guaiacol is an ortho-, para-directing group. The ratio of isomers is influenced by steric hindrance and reaction conditions.
-
Solution (Protecting Groups): One strategy is to introduce a bulky protecting group on the hydroxyl group of guaiacol. This will sterically hinder the ortho position and favor sulfonation at the para position. The protecting group can be removed in a subsequent step. An older method involves the sulfonation of acyl-protected guaiacols followed by hydrolysis[3].
-
Solution (Reaction Conditions): Varying the reaction temperature and the choice of sulfonating agent can influence the ortho/para ratio. Lower temperatures often favor the para isomer.
-
Question 3: Significant amounts of dark, tar-like byproducts are forming during the reaction. What is causing this and how can it be prevented?
Potential Causes & Solutions:
-
Over-sulfonation or Oxidation: Guaiacol and its derivatives are sensitive to strong oxidizing and sulfonating agents, which can lead to polymerization and the formation of colored impurities.
-
Solution (Controlled Reagent Addition): Add the sulfonating agent slowly and at a low temperature to control the reaction exotherm.
-
Solution (Milder Reagents): Consider using a milder sulfonating agent or a sulfonating agent complex (e.g., sulfur trioxide-dioxane complex).
-
Solution (Inert Atmosphere): Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation.
-
Question 4: I am having difficulty isolating and purifying the final this compound analog. What are some effective purification strategies?
Potential Causes & Solutions:
-
High Polarity and Water Solubility: Sulfonic acids are often highly polar and water-soluble, making extraction and purification challenging.
-
Solution (Salting Out): After quenching the reaction, you can sometimes precipitate the sulfonic acid salt by adding a saturated solution of a suitable salt (e.g., sodium chloride).
-
Solution (Conversion to a Salt): Convert the sulfonic acid to a salt (e.g., potassium or calcium salt) to facilitate crystallization. Excess sulfuric acid can be precipitated with calcium or barium carbonate[3].
-
Solution (Chromatography): While challenging due to high polarity, reverse-phase chromatography can sometimes be used for purification.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical solvent system for the sulfonation of guaiacol derivatives?
A1: In many procedures, the reaction can be performed neat (without a solvent) by carefully controlling the addition of the sulfonating agent. In other cases, chlorinated solvents or even the starting material itself (e.g., excess anisole) can be used[1]. The choice of solvent can impact the reaction rate and selectivity.
Q2: How can I effectively remove residual sulfonating agent from my product?
A2: After the reaction is complete, the mixture is typically quenched by carefully adding it to ice water. Excess sulfuric acid can be neutralized and removed by the addition of a base like calcium carbonate or barium carbonate, which forms an insoluble sulfate salt that can be filtered off[3].
Q3: My final product shows impurities even after purification. What are the likely sources of these impurities?
A3: Impurities can arise from several sources, including unreacted starting materials, intermediates from incomplete reactions, side-products from competing reactions (like the formation of isomers), or degradation products formed during the reaction or workup[4]. It is crucial to monitor each step of the synthesis to identify where the impurity is being introduced.
Quantitative Data Summary
| Parameter | Value | Conditions / Remarks | Source |
| Crude Product Yield (Guaiacol Intermediate) | Up to 98.7% | Sulfonation of anisole. | [1] |
| Ortho:Para Selectivity (Guaiacol Intermediate) | 31:69 | Sulfonation of anisole. | [1] |
| Yield of Sulfonated Product (8b) | 40% - 55% | Water-assisted C-S bond formation. | [2] |
Experimental Protocols
Protocol 1: Synthesis of Guaiacol Intermediate via Sulfonation of Anisole (Based on Patent CN105503663A)
-
Reagent Preparation: In a reaction vessel, add anisole. The molar ratio of anisole to the sulfonating reagent (e.g., chlorosulfonic acid) should be between 5:1 and 7:1[1].
-
Sulfonation: At room temperature, slowly add the sulfonating reagent to the anisole with stirring.
-
Reaction: After the addition is complete, heat the reaction mixture to 40-75°C and maintain this temperature for 2-8 hours[1].
-
Monitoring: Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, carefully quench the reaction by pouring the mixture over ice.
-
Workup: Recover the excess anisole by steam distillation or rotary evaporation. Wash the remaining organic phase, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it to obtain the crude guaiacol intermediate.
Protocol 2: General Procedure for Sulfonation of an Acyl-Protected Guaiacol (Based on Patent GB190912745A)
-
Acylation: Protect the hydroxyl group of guaiacol with an acyl group (e.g., acetyl or benzoyl) using standard acylation methods.
-
Sulfonation: Treat the acyl-guaiacol with a sulfonating agent (e.g., sulfuric acid). This can be done with or without the presence of acetic anhydride[3].
-
Hydrolysis: After the sulfonation is complete, dilute the reaction mixture with water and heat to hydrolyze the acyl protecting group, yielding the guaiacol sulfonic acid[3].
-
Purification: Remove the excess sulfuric acid by adding calcium carbonate or barium carbonate. The insoluble sulfate salt is then filtered off[3].
-
Isolation: The guaiacol sulfonic acid or its salt can then be isolated from the filtrate, for example, by crystallization.
Visualizations
Caption: A general experimental workflow for the synthesis of this compound analogs.
Caption: A troubleshooting decision tree for addressing low reaction yields.
References
- 1. CN105503663A - Guaiacol intermediate and preparation method thereof - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. GB190912745A - Process for the Manufacture of Guaiacol-sulphonic Acid and its Salts. - Google Patents [patents.google.com]
- 4. scispace.com [scispace.com]
Technical Support Center: Cryopreservation of Cells with Sulfogaiacol
Disclaimer: The use of sulfogaiacol for the cryopreservation of cells is a novel application and is not a standard, validated laboratory protocol. This guide is intended for research purposes only and is based on established principles of cryobiology. Researchers should conduct thorough validation experiments to determine the suitability and optimal concentration of this compound for their specific cell types.
Frequently Asked Questions (FAQs)
Q1: What is the hypothetical basis for using this compound as a cryoprotectant?
While traditionally used as an expectorant, this compound's chemical properties suggest potential, yet unproven, cryoprotective capabilities.[1][2][3] Its proposed mechanism in cryopreservation is speculative but may involve:
-
Hydration Shell Formation: this compound's ability to attract water molecules could help in forming a hydration shell around cells, potentially reducing the formation of damaging ice crystals.[1]
-
Membrane Interaction: As a derivative of guaiacol, it might interact with the cell membrane, altering its fluidity and permeability to lessen freezing-induced damage.
-
Osmotic Buffering: By increasing the solute concentration, this compound could help reduce the severe osmotic shifts that occur during freezing and thawing.[4]
Q2: What are the potential risks of using this compound for cryopreservation?
The primary risks are associated with its unknown efficacy and potential cytotoxicity at concentrations required for cryoprotection. Potential issues include:
-
Cellular Toxicity: Like many cryoprotective agents, this compound may be toxic to cells, especially at high concentrations or with prolonged exposure.
-
Suboptimal Protection: It may not provide adequate protection against ice crystal formation, leading to poor cell viability and recovery.
-
Altered Cell Function: Exposure to this compound could potentially alter the phenotype or function of the cryopreserved cells.
Q3: How does this compound compare to standard cryoprotectants like DMSO?
Dimethyl sulfoxide (DMSO) is a well-established cryoprotectant that readily penetrates the cell membrane to prevent intracellular ice formation.[5] this compound is not known to be a penetrating cryoprotectant. Therefore, its mechanism and effectiveness are likely to differ significantly. Any use of this compound would require extensive comparison with standard DMSO-based protocols to evaluate its relative performance.
Troubleshooting Guide
Issue 1: Low Cell Viability Post-Thaw
| Possible Cause | Suggested Solution |
| Suboptimal this compound Concentration: The concentration may be too low to offer adequate protection or too high, causing toxicity. | Perform a dose-response experiment to determine the optimal concentration of this compound for your cell type. Test a range from 1% to 15% (w/v) and compare against a standard 10% DMSO control. |
| Inadequate Freezing Rate: A non-optimal cooling rate can lead to intracellular ice formation or excessive dehydration.[6] | Ensure a controlled, slow cooling rate of approximately -1°C per minute. Utilize a controlled-rate freezer or a validated isopropanol-based freezing container. |
| Toxicity from Prolonged Exposure: Cells may have been exposed to the this compound-containing freezing medium for too long at room temperature. | Minimize the time between adding the freezing medium and initiating the cooling process. Keep cells on ice once the cryoprotectant has been added. |
| Rapid Thawing Issues: Slow thawing can promote ice recrystallization, which is lethal to cells. | Thaw vials rapidly in a 37°C water bath until only a small ice crystal remains.[7] |
Issue 2: Cell Clumping After Thawing
| Possible Cause | Suggested Solution |
| High Cell Density: Freezing cells at too high a concentration can lead to aggregation.[8] | Optimize the cell concentration for freezing. A typical range is 1x10^6 to 5x10^6 cells/mL, but this should be determined empirically for your cell line. |
| Cell Lysis and DNA Release: Damaged cells can release DNA, which is sticky and causes clumping. | Handle the cell suspension gently after thawing. Consider adding a small amount of DNase I (e.g., 10-20 µg/mL) to the post-thaw cell suspension to break down extracellular DNA. |
| Incomplete Removal of Cryoprotectant: Residual this compound solution may contribute to clumping. | After thawing, dilute the cell suspension slowly in pre-warmed culture medium and centrifuge to pellet the cells and remove the cryoprotectant-containing supernatant. |
Issue 3: Altered Cell Morphology or Adherence
| Possible Cause | Suggested Solution |
| Sub-lethal Cellular Stress: The cryopreservation process, including exposure to this compound, may have caused stress that alters cell behavior without causing immediate death. | Allow cells a longer recovery period post-thaw (e.g., 48-72 hours) before assessing morphology and adherence. Ensure optimal culture conditions. |
| Interaction of this compound with Cell Surface Proteins: this compound may have interfered with proteins responsible for cell adhesion. | Wash the cells thoroughly after thawing to remove any residual this compound. |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration
-
Cell Preparation: Culture cells to approximately 80-90% confluency in their recommended growth medium. Harvest and count the cells, ensuring viability is above 90%.
-
Preparation of Freezing Media: Prepare a series of freezing media containing your cell culture medium, 20% Fetal Bovine Serum (FBS), and varying concentrations of this compound (e.g., 1%, 2.5%, 5%, 7.5%, 10%, 15% w/v). As a control, prepare a standard freezing medium with 10% DMSO.
-
Cryopreservation:
-
Centrifuge the cell suspension and resuspend the pellet in the prepared freezing media to a concentration of 2x10^6 cells/mL.
-
Aliquot 1 mL of the cell suspension into cryovials.
-
Place the vials in a controlled-rate freezer or a freezing container at -80°C overnight. This should achieve a cooling rate of approximately -1°C/minute.
-
Transfer the vials to liquid nitrogen for long-term storage.
-
-
Thawing and Viability Assessment:
-
After at least 24 hours, thaw one vial from each concentration by rapidly warming it in a 37°C water bath.
-
Slowly dilute the thawed cells with 9 mL of pre-warmed complete growth medium.
-
Centrifuge the cells, remove the supernatant, and resuspend in fresh medium.
-
Determine cell viability using a trypan blue exclusion assay or a fluorescence-based viability stain.
-
-
Data Analysis: Plot cell viability against this compound concentration to identify the optimal concentration that provides the highest viability.
Data Presentation
Table 1: Hypothetical Post-Thaw Viability of HeLa Cells with Varying Concentrations of this compound
| Cryoprotectant | Concentration (% w/v) | Post-Thaw Viability (%) | Standard Deviation |
| This compound | 1.0 | 45.2 | ± 4.1 |
| This compound | 2.5 | 62.8 | ± 3.5 |
| This compound | 5.0 | 78.5 | ± 2.9 |
| This compound | 7.5 | 85.3 | ± 2.1 |
| This compound | 10.0 | 72.1 | ± 3.8 |
| This compound | 15.0 | 55.6 | ± 4.5 |
| DMSO (Control) | 10.0 | 92.4 | ± 1.8 |
This is hypothetical data for illustrative purposes only.
Visualizations
Caption: Workflow for evaluating a novel cryoprotectant.
Caption: Potential cellular stress pathways during cryopreservation.
Caption: Logical guide for troubleshooting low cell viability.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. nbinno.com [nbinno.com]
- 4. Principles of cryopreservation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cryonicsarchive.org [cryonicsarchive.org]
- 6. fao.org [fao.org]
- 7. Cell Culture Fundamentals: Cryopreservation and Storage of Cell Lines [sigmaaldrich.com]
- 8. stemcell.com [stemcell.com]
Validation & Comparative
Efficacy of sulfogaiacol compared to ambroxol in reducing sputum viscoelasticity
For Immediate Release
A detailed comparison of the mucolytic agents sulfogaiacol and ambroxol reveals distinct mechanisms of action in reducing sputum viscoelasticity. While direct comparative quantitative data is limited, this guide synthesizes available evidence on their efficacy, experimental protocols for assessment, and underlying signaling pathways to inform researchers and drug development professionals.
This report provides a comprehensive analysis of two prominent mucolytic agents, this compound and ambroxol, focusing on their roles in modulating the viscoelastic properties of respiratory mucus. The objective is to offer a clear, data-supported comparison for researchers, scientists, and professionals in drug development.
Introduction
Excessive and viscous mucus is a hallmark of numerous respiratory diseases, leading to impaired mucociliary clearance and an increased risk of infection. Mucoactive drugs like this compound and ambroxol are widely used to alleviate these symptoms by altering the rheological properties of sputum, making it easier to expectorate. This guide delves into the mechanisms, experimental validation, and cellular pathways associated with these two compounds.
Mechanisms of Action
This compound and ambroxol employ different strategies to reduce sputum viscoelasticity.
This compound , a guaiacol derivative, primarily acts as a secretagogue and hydrating agent. Its mechanism involves:
-
Stimulation of Mucous Membranes: this compound is thought to irritate the gastric mucosa, triggering a vagal reflex that leads to increased secretion of a more fluid mucus from the submucosal glands in the respiratory tract[1].
-
Mucus Hydration: It is believed to increase the water content of mucus through an osmotic effect, thereby reducing its viscosity[1].
Ambroxol , a metabolite of bromhexine, has a multi-faceted mechanism of action:
-
Surfactant Production: Ambroxol stimulates type II pneumocytes and Clara cells to produce and release pulmonary surfactant[2][3]. Surfactant reduces the adhesion of mucus to the bronchial walls, facilitating its clearance.
-
Secretolytic and Mucokinetic Effects: It breaks down the mucopolysaccharide fibers in mucus and increases the frequency of ciliary beats, enhancing mucociliary transport[4][5].
-
Anti-inflammatory and Antioxidant Properties: Ambroxol can inhibit pro-inflammatory signaling pathways, such as the NF-κB and Erk pathways, reducing inflammation-induced mucus hypersecretion[6][7][8].
Quantitative Data on Sputum Viscoelasticity
A study on the related guaiacol derivative, guaifenesin , demonstrated a significant reduction in the viscoelasticity of mucus from human airway epithelial cell cultures.
| Treatment (24h) | Elastic Modulus (G') (% of IL-13 control) | Viscous Modulus (G'') (% of IL-13 control) |
| Guaifenesin (30 µM) | 10% | Not specified |
| N-Acetylcysteine (30 µM) | Reduced | Not specified |
| Ambroxol (30 µM) | Smaller reduction than Guaifenesin | Not specified |
| Data synthesized from a study comparing guaifenesin, N-acetylcysteine, and ambroxol in an in-vitro model of mucus hypersecretion[9]. |
Clinical trials on ambroxol have shown a significant reduction in sputum viscosity and difficulty in expectoration. One study reported a greater decrease in a composite "sputum property score" and a reduction in expectoration volume compared to placebo, although specific rheological values were not provided[10]. Another study in children noted an improvement in "sticky sputum symptoms"[4][11].
Experimental Protocols
The standard method for quantifying sputum viscoelasticity is sputum rheology , typically performed using a rheometer.
Experimental Workflow: Sputum Rheology
Caption: Workflow for sputum viscoelasticity measurement.
Key Steps in Sputum Rheology:
-
Sample Collection: Sputum is collected from patients, either through spontaneous expectoration or induced by inhalation of hypertonic saline.
-
Sample Preparation: To ensure homogeneity, the sputum sample is gently mixed (e.g., by vortexing). A small, defined volume of the sample is then loaded onto the plate of the rheometer.
-
Measurement: An oscillatory shear test is performed. The instrument applies a small, oscillating strain to the sample and measures the resulting stress. This is done over a range of frequencies or strains.
-
Data Analysis: The rheometer software calculates the elastic modulus (G'), which represents the solid-like properties (elasticity) of the sputum, and the viscous modulus (G''), which represents the liquid-like properties (viscosity). The phase angle (tan δ = G''/G') provides information on the overall viscoelastic nature of the sample.
Signaling Pathways
This compound - Vagal Reflex Pathway
Caption: Postulated vagal reflex pathway for this compound.
Ambroxol - Anti-inflammatory Signaling Pathway
Caption: Ambroxol's inhibitory effect on inflammatory pathways.
Conclusion
This compound and ambroxol reduce sputum viscoelasticity through distinct mechanisms. This compound appears to act primarily by increasing the volume and hydration of airway secretions via a vagal reflex. In contrast, ambroxol has a more direct effect on the composition and properties of mucus by stimulating surfactant production and exerting anti-inflammatory effects.
While clinical experience supports the efficacy of both agents, there is a clear need for head-to-head clinical trials employing standardized sputum rheology to provide quantitative, comparative data on their effects on sputum viscoelasticity. Such studies would enable a more precise understanding of their relative efficacies and guide the selection of the most appropriate mucolytic therapy for different patient populations and respiratory conditions. Further research into the specific signaling pathways, particularly for this compound, would also be beneficial for the development of novel mucoactive drugs.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Inhalation of ambroxol inhibits cigarette smoke-induced acute lung injury in a mouse model by inhibiting the Erk pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Efficacy and safety of inhaled ambroxol solution in improving sputum of lower respiratory tract infection in children: a multicenter, randomized, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ambroxol inhalation ameliorates LPS-induced airway inflammation and mucus secretion through the extracellular signal-regulated kinase 1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. portlandpress.com [portlandpress.com]
- 9. publications.ersnet.org [publications.ersnet.org]
- 10. Frontiers | Evaluation of safety and efficacy of inhaled ambroxol in hospitalized adult patients with mucopurulent sputum and expectoration difficulty [frontiersin.org]
- 11. Efficacy and safety of inhaled ambroxol solution in improving sputum of lower respiratory tract infection in children: a multicenter, randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Mucokinetic Effects of Sulfogaiacol: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of sulfogaiacol's mucokinetic effects against other secretolytic and mucolytic agents, with a focus on ex vivo lung tissue models. It is intended for researchers, scientists, and drug development professionals engaged in the study of respiratory therapeutics. This document summarizes available quantitative data, outlines detailed experimental protocols, and visualizes relevant biological pathways to offer a comprehensive resource for validating mucokinetic activity.
Executive Summary
This compound, a guaiacol derivative, is employed as an expectorant, primarily functioning by stimulating the mucous membranes of the respiratory tract to enhance the secretion of more fluid mucus.[1] By reducing mucus viscosity and increasing hydration, it facilitates easier ciliary transport and clearance of airways.[1] This guide evaluates these claims within the context of established ex vivo lung models, such as precision-cut lung slices (PCLS), and compares its potential efficacy with other widely recognized mucokinetic agents like N-acetylcysteine and ambroxol. While direct comparative quantitative data for this compound in these specific ex vivo models is limited in the available literature, this guide provides the foundational protocols and existing data on related compounds to enable robust future investigations.
Comparative Analysis of Mucokinetic Agents
The efficacy of mucokinetic agents can be quantified by measuring their impact on mucus viscosity and ciliary beat frequency (CBF). The following table summarizes available data for prominent mucokinetic agents. It is important to note the absence of specific ex vivo data for this compound in the reviewed literature, highlighting a key area for future research.
Table 1: Quantitative Comparison of Mucokinetic Agent Performance
| Agent | Mechanism of Action | Effect on Mucus Viscosity | Effect on Ciliary Beat Frequency (CBF) | Supporting Experimental Data (Model) |
| This compound | Stimulates mucous membranes, increases mucus fluidity and hydration.[1] | Expected to decrease | Expected to increase | Direct comparative ex vivo data not available in reviewed literature. |
| N-acetylcysteine (NAC) | Breaks disulfide bonds in mucin polymers.[2][3] | Significant decrease.[4] | No significant direct effect reported.[3] | Intravenous NAC was non-inferior to ambroxol in reducing sputum viscosity in patients with respiratory disease.[4] In vitro studies show NAC reduces MUC5AC and MUC5B gene and protein expression.[2][3] |
| Ambroxol | Stimulates surfactant and mucus secretion, normalizes mucus viscosity.[5] | Decreases viscosity of viscid secretions.[5] | Increases CBF and ciliary bend distance by ~30%.[6][7][8][9] | Ex vivo studies on mouse airway ciliated cells show ambroxol enhances CBF via voltage-gated Ca2+ channels.[6][7][8] |
| Erdosteine | Antioxidant and mucolytic properties, reduces bacterial adhesiveness.[5] | Reduces viscosity. | Not specified. | Clinical trials in COPD patients show a reduction in exacerbations and improvement in quality of life.[5] |
| Hypertonic Saline | Increases secretion volume and hydration through osmosis.[5] | Decreases viscosity. | Can increase CBF. | Inhaled hypertonic saline improves mucociliary clearance in patients with bronchiectasis and cystic fibrosis.[5][10][11][12][13] |
Experimental Protocols for Ex Vivo Validation
To facilitate further research into the mucokinetic properties of this compound, this section details established protocols for key ex vivo experiments using precision-cut lung slices (PCLS). PCLS are a valuable ex vivo model as they maintain the complex cellular architecture and interactions of the lung tissue.[13][14][15][16][17][18]
Protocol 1: Measurement of Mucus Viscosity using Rheometry
This protocol is adapted from methodologies for assessing sputum and mucus model macrorheology.[14][15][19]
Objective: To quantify the change in mucus viscoelastic properties upon treatment with a mucokinetic agent.
Materials:
-
Freshly prepared PCLS from human or animal lung tissue.
-
Culture medium appropriate for PCLS.
-
This compound and other comparator mucokinetic agents (e.g., N-acetylcysteine, ambroxol).
-
Benchtop or parallel-plate rheometer.
-
Solvent trap for measurements at physiological temperatures.
Procedure:
-
Prepare PCLS with a thickness of 250-500 µm using a vibratome.[17]
-
Culture PCLS in an air-liquid interface to promote mucus secretion.
-
Carefully collect the secreted mucus from the surface of the PCLS.
-
Treat the collected mucus samples with predetermined concentrations of this compound or other mucokinetic agents for a specified incubation period. A vehicle control should be included.
-
Load the mucus sample onto the rheometer. For macrorheology, a cone-plate geometry is often used.[15][19]
-
Perform oscillatory shear measurements, including amplitude and frequency sweeps, at 37°C.[15][19] The use of a solvent trap is crucial to prevent sample dehydration.[15][19]
-
Record the storage modulus (G') and loss modulus (G''), which represent the elastic and viscous properties of the mucus, respectively.
-
Analyze the data to determine the change in viscoelasticity induced by the treatment.
Protocol 2: Measurement of Ciliary Beat Frequency (CBF)
This protocol is based on established methods for analyzing ciliary activity in ex vivo lung tissue.[1][11][12]
Objective: To determine the effect of a mucokinetic agent on the frequency of ciliary beating in the airways of PCLS.
Materials:
-
PCLS containing small airways.
-
Culture medium.
-
This compound and other comparator mucokinetic agents.
-
High-speed video microscopy setup with an inverted microscope and a high-speed camera.
-
Image analysis software (e.g., Sisson-Ammons Video Analysis - SAVA, ciliaFA, or custom MATLAB scripts).[11][12]
Procedure:
-
Prepare and culture PCLS as described in Protocol 1.
-
Mount a PCLS in a perfusion chamber on the microscope stage, maintained at 37°C.
-
Perfuse the PCLS with culture medium (baseline) and then with medium containing the test compound (this compound or comparator agent).
-
Identify a region of interest within an airway that shows active ciliary beating.
-
Record high-speed videos of the ciliary motion at a frame rate of at least 150 frames per second to ensure accuracy.[12]
-
Analyze the recorded videos using appropriate software to calculate the CBF in Hertz (Hz).
-
Compare the CBF before and after the application of the test compound and against a vehicle control.
Signaling Pathways in Mucokinesis
The regulation of mucus secretion and ciliary activity involves complex signaling cascades within the airway epithelial cells. An increase in intracellular calcium ([Ca²⁺]i) is a key event that triggers both mucin exocytosis and an increase in CBF.[19]
Proposed Experimental Workflow for Investigating this compound's Mechanism
The following diagram illustrates a proposed workflow to investigate the cellular and molecular mechanisms of this compound in an ex vivo lung model.
Caption: Proposed workflow for validating this compound's mucokinetic effects.
Signaling Pathway for Ambroxol-Induced Ciliary Beating
While the specific signaling pathway for this compound is not well-defined in the literature, the pathway for ambroxol has been elucidated and serves as a valuable comparative model. Ambroxol enhances ciliary beating by increasing intracellular calcium via voltage-gated Ca²⁺ channels.[6][7][8][9]
Caption: Ambroxol signaling pathway for enhanced ciliary beating.
Conclusion and Future Directions
This compound is a mucokinetic agent with a proposed mechanism of action that involves increasing the fluidity and hydration of airway mucus.[1] While direct, quantitative comparisons with other mucokinetic agents in standardized ex vivo lung models are currently lacking in the scientific literature, the experimental frameworks presented in this guide provide a clear path for future validation studies. By employing techniques such as rheometry and high-speed video microscopy on precision-cut lung slices, researchers can generate the necessary data to definitively characterize the mucokinetic profile of this compound. Furthermore, investigating its impact on intracellular calcium signaling will be crucial for elucidating its molecular mechanism of action and for the rational design of novel respiratory therapies.
References
- 1. Synthetic Guaiacol Derivatives as Promising Myeloperoxidase Inhibitors Targeting Atherosclerotic Cardiovascular Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. The Effect of Electronic Cigarette Solvents on Airway Epithelial Cells [escholarship.org]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Effect of hypertonic saline on mucociliary clearance and clinical outcomes in chronic bronchitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of hypertonic saline on mucociliary clearance and clinical outcomes in chronic bronchitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 11. Effect of Cilia Beat Frequency on Muco-ciliary Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Guaiacol | C7H8O2 | CID 460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Effect of Cilia Beat Frequency on Muco-ciliary Clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Compound K ameliorates airway inflammation and mucus secretion through the regulation of PKC signaling in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The effect of intracellular calcium oscillations on fluid secretion in airway epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Calcium signaling in airway epithelial cells: current understanding and implications for inflammatory airway disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. [Substituted methoxyphenol with antioxidative activity: correlation between physicochemical and biological results] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Cross-Species Comparison of Sulfogaiacol Metabolism: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the metabolic pathways of sulfogaiacol and its parent compound, guaiacol, across different species. Due to a lack of specific quantitative data for this compound, this guide leverages available information on guaiacol metabolism as a proxy to infer potential species-specific differences.
Executive Summary
This compound, an expectorant derived from guaiacol, undergoes metabolism primarily in the liver before its metabolites are excreted via the kidneys.[1] While direct comparative metabolic data for this compound across species is limited, studies on its parent compound, guaiacol, reveal species-dependent variations in metabolic pathways, particularly in conjugation reactions. Understanding these differences is crucial for the extrapolation of preclinical safety and efficacy data to humans. This guide summarizes the known metabolic pathways of guaiacol, presents available data in a comparative format, details relevant experimental protocols, and provides visual representations of the metabolic processes.
Comparative Metabolism of Guaiacol
Guaiacol is metabolized through Phase I (oxidation) and Phase II (conjugation) reactions. The primary routes of metabolism involve conjugation of the phenolic hydroxyl group with glucuronic acid and sulfate.[2]
Data Presentation
Table 1: Urinary Metabolites of Guaiacol in Different Species
| Metabolite | Human | Rat | Rabbit | Dog |
| Guaiacol Glucuronide | Major | Major | Major (72% of dose)[2] | Data Not Available |
| Guaiacol Sulfate | Minor | Minor | Major (15% of dose)[2] | Data Not Available |
| Catechol | Trace | Identified[3] | Data Not Available | Data Not Available |
| o-Methoxyphenyl Sulfate | Data Not Available | Data Not Available | Identified[3] | Data Not Available |
| 3-Methoxycatechol | Data Not Available | Data Not Available | Identified[3] | Data Not Available |
Note: This table is compiled from various sources and represents the current understanding of guaiacol metabolism. The percentages for rabbit represent the proportion of the administered dose excreted as that metabolite. "Data Not Available" indicates that no specific information was found for that species.
In Vitro Metabolism
In vitro studies using liver microsomes and hepatocytes are essential for elucidating the specific enzymes involved in metabolism and for comparing metabolic rates between species. While specific data for this compound is scarce, general principles of xenobiotic metabolism suggest the involvement of Cytochrome P450 (CYP) enzymes in Phase I and UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) in Phase II.
Table 2: In Vitro Metabolism of Guaiacol Derivatives - General Observations
| Parameter | Human | Rat | Dog |
| Primary Conjugation Pathway | Sulfation may be more prominent for some phenols. | Glucuronidation is often a major pathway. | Glucuronidation is a significant pathway. |
| CYP-mediated Oxidation | CYP enzymes are involved in the metabolism of many phenolic compounds. | CYP enzymes play a role in the metabolism of xenobiotics. | CYP enzymes are active in drug metabolism. |
Metabolic Pathways
The metabolism of guaiacol, and likely this compound, involves two main phases. Phase I introduces or exposes functional groups, and Phase II involves conjugation to increase water solubility and facilitate excretion.
Phase I Metabolism
Phase I metabolism of guaiacol is likely a minor pathway and may involve O-demethylation to form catechol. This reaction is typically catalyzed by CYP enzymes.
Phase II Metabolism
Phase II conjugation is the primary metabolic route for guaiacol. The phenolic hydroxyl group is conjugated with either glucuronic acid (glucuronidation) or sulfate (sulfation).
Caption: Proposed metabolic pathways of guaiacol.
Experimental Protocols
Detailed experimental protocols are crucial for reproducible research. Below are general methodologies for key experiments in studying this compound metabolism.
In Vitro Metabolism using Liver Microsomes
This protocol provides a general framework for assessing the metabolic stability of a compound in liver microsomes.
Objective: To determine the rate of metabolism of this compound in human, rat, and dog liver microsomes.
Materials:
-
Pooled liver microsomes (human, rat, dog)
-
This compound
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
Internal standard
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
In a microcentrifuge tube, pre-incubate liver microsomes (final protein concentration typically 0.5-1 mg/mL) in phosphate buffer at 37°C for 5 minutes.
-
Initiate the reaction by adding this compound (final concentration, e.g., 1 µM) and the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of this compound.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Caption: Workflow for in vitro metabolism assay.
Urinary Metabolite Analysis
This protocol outlines a general procedure for the analysis of this compound and its metabolites in urine.
Objective: To identify and quantify this compound and its major metabolites in urine samples from different species.
Materials:
-
Urine samples (from human, rat, dog)
-
β-glucuronidase and sulfatase enzymes
-
Solid-phase extraction (SPE) cartridges
-
Acetonitrile, Methanol, Formic Acid (LC-MS grade)
-
Internal standard
-
LC-MS/MS system
Procedure:
-
Enzymatic Hydrolysis (for conjugated metabolites):
-
Treat an aliquot of urine with β-glucuronidase and sulfatase to hydrolyze glucuronide and sulfate conjugates.
-
Incubate at 37°C for a specified time (e.g., 2-4 hours).
-
-
Sample Preparation:
-
Acidify the urine samples (both hydrolyzed and non-hydrolyzed) with formic acid.
-
Add an internal standard.
-
Perform solid-phase extraction (SPE) to clean up the sample and concentrate the analytes.
-
Elute the analytes from the SPE cartridge and evaporate to dryness.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples onto an LC-MS/MS system.
-
Use a suitable chromatographic method to separate this compound and its potential metabolites.
-
Use mass spectrometry to detect and quantify the compounds of interest.
-
-
Data Analysis:
-
Compare the metabolite profiles between hydrolyzed and non-hydrolyzed samples to identify conjugated metabolites.
-
Quantify the concentration of this compound and its metabolites in the urine of each species.
-
Discussion and Future Directions
The available data, primarily from studies on guaiacol, suggest that there are likely to be significant species differences in the metabolism of this compound. Glucuronidation and sulfation are the expected major metabolic pathways, and the relative importance of each pathway may vary between humans, rats, and dogs.
To provide a more definitive cross-species comparison of this compound metabolism, further research is needed. Specifically, studies that directly quantify this compound and its metabolites in plasma and urine from humans, rats, and dogs following administration are required. In vitro studies using liver microsomes and hepatocytes from these species would also be invaluable for elucidating the specific enzymes involved and for direct comparison of metabolic rates. Such studies would provide the necessary data to build more accurate pharmacokinetic models and to better predict the human response to this compound based on preclinical data.
References
A Head-to-Head Examination of Sulfogaiacol and Bromhexine on Ciliary Function: A Comparative Guide
A definitive head-to-head clinical study directly comparing the effects of sulfogaiacol and bromhexine on ciliary function is not currently available in published literature. This guide, therefore, provides a comparative analysis based on the established mechanisms of action and available clinical data for each compound, intended for researchers, scientists, and drug development professionals.
While both this compound and bromhexine are utilized for their mucoactive properties to improve airway clearance, their purported mechanisms differ. This guide synthesizes the existing, albeit limited, evidence to offer a qualitative comparison.
I. Comparative Analysis of Mucoactive Properties
Due to the absence of direct comparative studies, a quantitative summary of experimental data is not feasible. The following table provides a qualitative comparison based on the described mechanisms of action.
| Feature | This compound | Bromhexine |
| Primary Mechanism | Expectorant: Believed to stimulate bronchial glands to secrete a more fluid mucus. | Mucolytic & Secretolytic: Depolymerizes mucopolysaccharide fibers in mucus, making it less viscous. Also increases the volume of serous bronchial secretion.[1][2] |
| Effect on Ciliary Activity | Indirectly facilitates ciliary action by providing a less viscous mucus to transport. No direct studies quantifying an increase in ciliary beat frequency (CBF) were identified. | Reported to enhance ciliary activity, which, combined with its mucolytic effect, improves mucociliary clearance.[1] However, specific quantitative data on the direct impact on CBF from human studies is limited. |
| Effect on Mucus Viscosity | Aims to reduce viscosity by increasing the hydration of mucus. | Directly reduces mucus viscosity by breaking down its fiber structure.[1] |
| Clinical Evidence on Mucociliary Clearance | No specific clinical studies with quantitative data on mucociliary clearance were identified. | Clinical studies, some dating back several decades, have suggested that bromhexine can enhance tracheobronchial clearance in patients with chronic bronchitis, although the overall clinical evidence is considered modest but positive.[1][3] |
II. Mechanisms of Action
The proposed signaling pathways and mechanisms of action for this compound and bromhexine are distinct.
This compound: Proposed Mechanism of Action
This compound is thought to act as an expectorant by irritating the gastric mucosa, which in turn reflexively stimulates respiratory tract secretions via the vagus nerve. This leads to an increased volume of lower viscosity mucus.
Caption: Proposed reflex mechanism of this compound.
Bromhexine: Mechanism of Action
Bromhexine's mechanism is more direct on the mucus and cilia. It acts as a mucolytic by depolymerizing mucopolysaccharides. It is also a secretolytic, increasing the production of serous fluid. Furthermore, it is reported to directly enhance ciliary activity.
Caption: Multifaceted mechanism of bromhexine.
III. Experimental Protocols
While direct comparative data is lacking, the following are standard methodologies used to assess ciliary function and mucociliary clearance, which would be applicable in a head-to-head study.
Measurement of Ciliary Beat Frequency (CBF)
This in vitro method directly measures the frequency of ciliary beating.
Protocol:
-
Sample Collection: Human nasal or bronchial epithelial cells are collected via brushing or biopsy.
-
Cell Culture: The cells are cultured in appropriate media until a confluent ciliated epithelium is formed.
-
Microscopy Setup: The culture plate is placed on the stage of an inverted microscope equipped with phase-contrast optics and a high-speed digital camera. The temperature is maintained at 37°C.
-
Image Acquisition: High-speed videos (typically >100 frames per second) of the beating cilia are recorded from multiple areas of the cell culture.
-
Data Analysis: The recorded videos are analyzed using specialized software that calculates the CBF by measuring the changes in light intensity over time in a defined region of interest containing the beating cilia. The frequency is typically expressed in Hertz (Hz).
Caption: Workflow for Ciliary Beat Frequency measurement.
Measurement of Mucociliary Clearance (MCC) - Saccharin Test
This in vivo method provides an overall assessment of the efficiency of mucociliary transport.
Protocol:
-
Subject Preparation: The subject rests for at least 15 minutes in a sitting position to allow the nasal mucosa to stabilize.
-
Saccharin Placement: A small particle of saccharin (approximately 0.5 mm in diameter) is placed on the anterior part of the inferior turbinate of the nasal cavity, about 1 cm from the nostril opening.
-
Timing: The time from the placement of the saccharin particle is recorded.
-
Endpoint: The subject is instructed to report when they first perceive a sweet taste in their throat. The time taken for this to occur is the mucociliary clearance time.
-
Precautions: The subject should breathe normally and avoid sniffing, coughing, or sneezing during the test.
Caption: Workflow for the in vivo Saccharin Test.
IV. Conclusion and Future Directions
To provide a conclusive comparison, future research should focus on:
-
Direct Head-to-Head Clinical Trials: Utilizing standardized methodologies such as the saccharin test and radioaerosol clearance studies to compare the in vivo effects of this compound and bromhexine on mucociliary clearance in relevant patient populations.
-
In Vitro Studies on Ciliary Beat Frequency: Employing high-speed video microscopy to directly measure and compare the effects of both compounds on the ciliary beat frequency of human respiratory epithelial cells.
Such studies would provide the necessary quantitative data to objectively evaluate the relative performance of these two commonly used mucoactive agents.
References
A Comparative Guide to In Vitro Models for Assessing Expectorant Drug Efficacy
For Researchers, Scientists, and Drug Development Professionals
The evaluation of expectorant and mucoactive drug efficacy relies on robust in vitro models that can accurately replicate the complex physiology of the human airway. These models are crucial for screening candidate compounds, elucidating mechanisms of action, and generating reliable data to support preclinical development. This guide provides a comparative overview of common in vitro models, focusing on quantitative data from studies assessing well-known mucoactive agents.
Comparative Analysis of In Vitro Models and Drug Effects
The selection of an appropriate in vitro model is contingent on the specific endpoint being investigated. Key parameters for assessing expectorant efficacy include changes in mucus viscoelasticity, mucin production, ciliary beat frequency (CBF), and mucociliary transport (MCT). The following table summarizes quantitative data from studies utilizing a highly relevant model: differentiated human airway epithelial cells cultured at an air-liquid interface (ALI), which mimics the physiological conditions of the respiratory tract.
| Drug (Concentration) | Model System | Key Parameter Measured | Quantitative Result |
| Guaifenesin (30 µM) | Human Airway Epithelial Cells (ALI culture) + IL-13 | Mucociliary Transport (MCT) Rate | >6-fold increase in MCT at 24 hours compared to IL-13 control |
| Mucus Elastic Modulus (G') | Reduced to 10% of IL-13 control value at 24 hours | ||
| MUC5AC Mucin Secretion | Significant suppression | ||
| N-Acetylcysteine (30 µM) | Human Airway Epithelial Cells (ALI culture) + IL-13 | Mucociliary Transport (MCT) Rate | ~2-fold increase in MCT at 24 hours |
| Mucus Elastic Modulus (G') | Significant reduction compared to IL-13 control | ||
| N-Acetylcysteine (100 µM) | Human Airway Epithelial Cells (ALI culture) + IL-13 | Mucociliary Transport (MCT) Rate | Decreased MCT to below baseline levels |
| Ambroxol (10 µM) | Isolated Mouse Airway Ciliated Cells | Ciliary Beat Frequency (CBF) | ~30% increase |
| Ciliary Bend Distance (CBD) | ~30% increase | ||
| Ambroxol | Human Airway Epithelial Cells (ALI culture) + IL-13 | Mucociliary Transport (MCT) Rate | Smaller increase in MCT compared to Guaifenesin and NAC |
Experimental Protocols
Detailed and reproducible methodologies are fundamental to the validation of in vitro findings. Below are protocols for key experimental techniques cited in this guide.
Air-Liquid Interface (ALI) Culture of Human Bronchial Epithelial Cells (HBECs)
The ALI culture system is considered a gold standard for modeling the airway epithelium in vitro, as it promotes the differentiation of primary HBECs into a pseudostratified, mucociliary epithelium that closely resembles the native human airway.
Protocol:
-
Cell Seeding: Primary HBECs are seeded onto the permeable membrane of a cell culture insert (e.g., Transwell®). Initially, culture medium (e.g., PneumaCult™-ALI Medium) is added to both the apical and basal chambers, and cells are grown in submerged culture until they reach confluence.
-
Air-Lift: Once a confluent monolayer is formed, the medium in the apical chamber is removed to establish the air-liquid interface. The cells are now fed only from the basal chamber, exposing the apical surface to air. This process, known as "air-lift," mimics the physiological environment of the airway and is the critical step for inducing differentiation.
-
Differentiation: The cultures are maintained for 4-6 weeks to allow for full differentiation into a pseudostratified epithelium containing ciliated cells, mucus-producing goblet cells, and basal cells.
-
Drug Treatment: For efficacy testing, the differentiated cultures are treated with test compounds (e.g., Guaifenesin, Ambroxol) added to the basal medium. An inflammatory stimulus like Interleukin-13 (IL-13) can be used to induce mucus hypersecretion, creating a disease-relevant model.
-
Endpoint Analysis: Following treatment, apical mucus secretions are collected for analysis, and the cells are assessed for various endpoints.
Mucus Rheology Measurement
Mucus rheology, specifically its viscoelastic properties, is a critical determinant of mucociliary clearance. Rheometers are used to measure the elastic (G') and viscous (G'') moduli of mucus samples.
Protocol:
-
Sample Collection: Apical secretions from ALI cultures are carefully collected using a micropipette. For analysis, sample volumes of 30-500 µL may be required, depending on the rheometer type.
-
Loading: The mucus sample is loaded onto the rheometer. Benchtop rheometers often use a parallel plate geometry.
-
Measurement: The measurement is typically performed using dynamic oscillation with a shear-strain sweep at a fixed frequency (e.g., 1 Hz). This test determines the elastic modulus (G'), representing the solid-like (stiff) properties of the mucus, and the viscous modulus (G''), representing its liquid-like properties.
-
Data Analysis: A decrease in both G' and G'' indicates a reduction in mucus viscoelasticity, which is a desired characteristic for an effective expectorant. The damping factor (tan δ), which is the ratio of G''/G', provides insight into the liquid-like versus solid-like nature of the mucus.
Ciliary Beat Frequency (CBF) Measurement
CBF is a key functional parameter of the mucociliary escalator. High-speed video microscopy is used to measure the beat frequency of cilia on epithelial cells.
Protocol:
-
Sample Preparation: Ciliated cells can be obtained from nasal or bronchial brushings or observed directly on differentiated ALI cultures. The sample is placed on a microscope slide, often in a "hanging-drop" preparation, and maintained at a physiological temperature (37°C).
-
Image Acquisition: A phase-contrast microscope equipped with a high-speed camera is used to visualize and record the beating cilia at high magnification (e.g., 450x).
-
Frequency Analysis: The video recordings are analyzed using specialized software. The software tracks the fluctuations in light intensity caused by the movement of cilia and applies a Fast Fourier Transform (FFT) to the pixel intensity data over time to calculate the beat frequency, typically reported in Hertz (Hz). Normal CBF at body temperature is approximately 10-17 Hz.
Visualizing Mechanisms and Workflows
Signaling Pathways in Mucin Regulation
The production of mucin, the primary protein component of mucus, is tightly regulated by complex signaling pathways. Many inflammatory stimuli, such as bacterial products or cytokines, can activate these pathways, leading to mucin gene overexpression (e.g., MUC5AC) and mucus hypersecretion. The diagram below illustrates a simplified, common pathway involving the Epidermal Growth Factor Receptor (EGFR) and Mitogen-Activated Protein Kinase (MAPK) cascade, which ultimately activates transcription factors like NF-κB to drive mucin gene expression.
Benchmarking Sulfogaiacol's Antioxidant Capacity: A Comparative Guide for Researchers
A detailed comparison of sulfogaiacol's anticipated antioxidant properties against other phenolic compounds, supported by experimental data and standardized protocols.
For Immediate Release
This compound (potassium guaiacolsulfonate), a well-established expectorant, is also recognized for its potential antioxidant properties, largely attributed to its phenolic structure derived from guaiacol. While direct quantitative data on the antioxidant capacity of this compound is not extensively available in current literature, its chemical similarity to guaiacol and other phenolic compounds allows for a scientifically grounded comparative analysis. This guide provides an objective benchmark of its expected performance against other notable phenolic compounds, offering valuable insights for researchers, scientists, and drug development professionals.
Qualitative Comparison: The Antioxidant Potential of this compound
This compound, a derivative of guaiacol, is anticipated to exhibit significant antioxidant activity. The phenolic hydroxyl group in its structure is a key determinant of its ability to scavenge free radicals and mitigate oxidative stress. Guaiacol and its derivatives have been shown to possess antioxidant capabilities, with some studies indicating that guaiacol's DPPH radical scavenging activity is higher than that of vanillic acid. The introduction of a sulfonate group to the guaiacol structure may influence its antioxidant capacity, potentially by altering its solubility and interaction with different radical species. Further experimental studies are warranted to quantify the specific antioxidant capacity of this compound across various assays.
Quantitative Analysis of Phenolic Antioxidants
To provide a comprehensive benchmark, the following tables summarize the antioxidant capacities of guaiacol and other common phenolic compounds, as determined by four standard assays: DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), FRAP (Ferric Reducing Antioxidant Power), and ORAC (Oxygen Radical Absorbance Capacity). The data is presented in widely accepted units, such as IC50 (the concentration of the antioxidant required to scavenge 50% of the initial radicals) and Trolox Equivalents (TE), which express the antioxidant capacity relative to the standard antioxidant, Trolox.
Table 1: DPPH Radical Scavenging Activity of Selected Phenolic Compounds
| Compound | IC50 (µg/mL) | Trolox Equivalent (mM TE/g) |
| Guaiacol | Data Not Available | Data Not Available |
| Gallic Acid | 8.9 | 3.98 |
| Caffeic Acid | 10.2 | 3.54 |
| Ferulic Acid | 25.1 | 2.11 |
| Vanillic Acid | 30.5 | 1.75 |
| Ascorbic Acid | 5.2 | 5.12 |
Table 2: ABTS Radical Scavenging Activity of Selected Phenolic Compounds
| Compound | Trolox Equivalent (mM TE/g) |
| Guaiacol | Data Not Available |
| Gallic Acid | 2.15 |
| Caffeic Acid | 1.48 |
| Ferulic Acid | 1.21 |
| Vanillic Acid | 1.05 |
| Ascorbic Acid | 1.04 |
Table 3: Ferric Reducing Antioxidant Power (FRAP) of Selected Phenolic Compounds
| Compound | FRAP Value (µmol Fe(II)/g) |
| Guaiacol | Data Not Available |
| Gallic Acid | 87.3 |
| Caffeic Acid | 59.2 |
| Ferulic Acid | 35.1 |
| Vanillic Acid | 22.4 |
| Ascorbic Acid | 115.6 |
Table 4: Oxygen Radical Absorbance Capacity (ORAC) of Selected Phenolic Compounds
| Compound | ORAC Value (µmol TE/g) |
| Guaiacol | Data Not Available |
| Gallic Acid | 3250 |
| Caffeic Acid | 2800 |
| Ferulic Acid | 2100 |
| Vanillic Acid | 1200 |
| Epicatechin | 4500 |
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below to ensure reproducibility and standardization of future research on this compound.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.
-
Reagent Preparation : Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction Mixture : Add a known concentration of the test compound to the DPPH solution.
-
Incubation : Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measurement : Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
Calculation : The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Acontrol - Asample) / Acontrol] x 100 where Acontrol is the absorbance of the DPPH solution without the sample, and Asample is the absorbance of the DPPH solution with the sample. The IC50 value is then determined from a dose-response curve.
ABTS Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
-
ABTS•+ Generation : React a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate and keep the mixture in the dark at room temperature for 12-16 hours to generate the ABTS radical cation.
-
Working Solution : Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction : Add the antioxidant sample to the ABTS•+ working solution.
-
Measurement : Record the decrease in absorbance at 734 nm after a set incubation time (e.g., 6 minutes).
-
Calculation : The antioxidant activity is typically expressed as Trolox Equivalents (TE), determined from a standard curve of Trolox.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
FRAP Reagent Preparation : Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a 10 mM solution of 2,4,6-tripyridyl-s-triazine (TPTZ) in 40 mM HCl, and a 20 mM aqueous solution of FeCl₃·6H₂O in a 10:1:1 ratio.
-
Reaction : Add the sample to the FRAP reagent and incubate at 37°C.
-
Measurement : Measure the absorbance of the resulting blue-colored complex at 593 nm.
-
Calculation : The antioxidant capacity is determined from a standard curve prepared with a known concentration of FeSO₄·7H₂O and is expressed as µmol of Fe(II) equivalents per gram of sample.
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.
-
Reagent Preparation : Prepare a solution of the fluorescent probe (e.g., fluorescein) and a peroxyl radical generator (e.g., 2,2'-azobis(2-amidinopropane) dihydrochloride, AAPH).
-
Reaction Mixture : In a microplate, mix the sample with the fluorescein solution and incubate.
-
Initiation : Add the AAPH solution to initiate the radical reaction.
-
Measurement : Monitor the decay of fluorescence over time using a fluorescence microplate reader.
-
Calculation : The antioxidant capacity is calculated from the area under the fluorescence decay curve (AUC) and is expressed as Trolox Equivalents (TE).
Visualizing Methodologies and Pathways
To further clarify the experimental processes and the underlying biological mechanisms, the following diagrams are provided.
Correlating In Vitro Sulfogaiacol Data with In Vivo Preclinical Outcomes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of sulfogaiacol, a prominent expectorant, with other mucolytic agents. By correlating available in vitro data on mucus properties with in vivo preclinical outcomes, this document aims to offer a clear perspective on its performance and mechanism of action. The information is intended to assist researchers and drug development professionals in designing and evaluating studies on mucoactive drugs.
Executive Summary
This compound exerts its expectorant effect by stimulating the mucous membranes of the respiratory tract, leading to an increased secretion of a more fluid mucus. This action reduces mucus viscosity and facilitates its removal through ciliary action and coughing.[1] While the precise cellular signaling pathway is not fully elucidated, its mechanism is distinct from mucolytics like N-acetylcysteine, which directly cleaves disulfide bonds in mucin polymers. This guide presents available data for this compound and compares it with N-acetylcysteine and guaifenesin, another widely used expectorant.
Data Presentation: In Vitro and In Vivo Performance
The following tables summarize the available quantitative and qualitative data for this compound and its comparators. It is important to note that direct comparative preclinical studies are limited, and thus the data is compiled from separate investigations.
Table 1: Comparative In Vitro Efficacy of Mucoactive Agents
| Parameter | This compound | N-Acetylcysteine (NAC) | Guaifenesin |
| Mechanism of Action | Stimulates secretion of fluid mucus[1] | Breaks disulfide bonds in mucin glycoproteins[2] | May increase bronchial secretion volume and decrease mucus viscosity[3] |
| Effect on Mucus Viscosity | Reduces viscosity by increasing fluid secretion[1] | Dose-dependent reduction in viscosity. Can reduce viscosity by over 70% in vitro.[4] | Dose-dependent decreases in mucus viscosity and elasticity in vitro.[5] |
| Effect on Mucin Production | Data not available | No significant effect on MUC5AC production in some in vitro models.[6] | Suppressed mucin (MUC5AC) production in a dose-dependent manner in cultured human tracheobronchial epithelial cells.[3] |
Table 2: Comparative In Vivo Preclinical and Clinical Efficacy
| Parameter | This compound | N-Acetylcysteine (NAC) | Guaifenesin |
| Animal Model | Rabbit model of SO2-induced bronchitis is suitable for evaluation.[7] | Animal models of chronic bronchitis. | Guinea pig cough models; human studies.[8] |
| Effect on Mucociliary Clearance (MCC) | Expected to improve MCC due to reduced mucus viscosity.[1] | No significant alteration of MCC reported in some studies. | Enhanced MCC in patients with chronic bronchitis.[9] No significant effect on nasal MCC in healthy volunteers in another study.[10] |
| Antitussive/Expectorant Effect | Acts as an expectorant.[1] | Primarily mucolytic, which can aid expectoration. | Expectorant that may make coughs more productive.[3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. Below are representative protocols for key experiments cited in the evaluation of mucoactive agents.
In Vitro Mucus Viscosity Measurement (Sputum Rheology)
This protocol is adapted from methods used to assess the effect of mucolytic agents on sputum viscosity.
-
Sample Collection and Preparation: Collect spontaneous or induced sputum from subjects (human or animal models). To ensure homogeneity, samples can be gently vortexed. For in vitro testing, divide the sputum into aliquots.[11][12]
-
Drug Incubation: To test samples, add the mucoactive agent (e.g., N-acetylcysteine solution) at the desired concentration. For control samples, add a corresponding volume of saline or the vehicle used for the drug. Incubate all samples at 37°C for a specified period (e.g., 30-60 minutes).[11][13]
-
Rheological Measurement:
-
Place the sample in the rheometer, ensuring the correct gap between the cone and plate.[12]
-
Perform oscillatory shear measurements to determine the elastic (G') and viscous (G'') moduli. A frequency sweep at a constant strain within the linear viscoelastic region is typically performed.[16]
-
Measure viscosity at varying shear rates to characterize the non-Newtonian properties of the mucus.[17]
-
Data Analysis: Compare the viscosity and viscoelastic moduli of the drug-treated samples to the control samples. A significant reduction in these parameters indicates mucolytic activity.[14]
In Vivo Mucociliary Clearance (MCC) Assessment in Animal Models
This protocol describes a common method for evaluating MCC in preclinical models, such as rabbits or mice, using radioactive tracers.
-
Animal Model: Utilize an appropriate animal model of a respiratory disease with mucus hypersecretion, such as the SO2-induced bronchitis model in rabbits.[7]
-
Tracer Administration: Administer radioactive tracer particles (e.g., Technetium-99m labeled albumin) as an aerosol to the lungs of the anesthetized animal.[9]
-
Drug Administration: Administer the test compound (e.g., this compound) or placebo/vehicle through the relevant route (e.g., oral, intratracheal).
-
Imaging: At sequential time points (e.g., every 15-30 minutes for several hours), perform gamma scintigraphy to measure the amount of radioactivity remaining in the lungs.[9][18]
-
Data Analysis: Calculate the percentage of the initial radioactive tracer cleared from the lungs over time. An increased clearance rate in the drug-treated group compared to the control group indicates enhanced mucociliary clearance.[9]
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, visualize the proposed mechanism of action for this compound, a general workflow for its evaluation, and the logical relationship between in vitro and in vivo studies.
Caption: Proposed signaling pathway for this compound's expectorant action.
Caption: Workflow for in vitro and in vivo evaluation of this compound.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. vitabase.com [vitabase.com]
- 3. Role of guaifenesin in the management of chronic bronchitis and upper respiratory tract infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Amelioration of Cigarette Smoke-Induced Mucus Hypersecretion and Viscosity by Dendrobium officinale Polysaccharides In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Signature current of SO2-induced bronchitis in rabbit - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Coughing models - PORSOLT [porsolt.com]
- 9. A preliminary study of the effect of guaiphenesin on mucociliary clearance from the human lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of guaifenesin on nasal mucociliary clearance and ciliary beat frequency in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Sputum handling for rheology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The effect of N-acetyl-L-cysteine on the viscosity of ileal neobladder mucus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Rheological assessment of mucolytic agents on sputum of chronic bronchitics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. An optimized protocol for assessment of sputum macrorheology in health and muco-obstructive lung disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Physicochemical properties of mucus and their impact on transmucosal drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vivo detection of pulmonary mucociliary clearance: present challenges and future directions - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Sulfogaiacol: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of sulfogaiacol, a common expectorant used in pharmaceutical research and development. Adherence to these procedures is critical to ensure personnel safety and environmental protection.
Summary of Hazards and Disposal Recommendations
This compound presents moderate health hazards and requires careful handling during disposal. The primary risks associated with this compound are skin and eye irritation, and it is harmful if swallowed.[1][2] Environmental hazards necessitate preventing its release into drains and waterways.[2][3] The following table summarizes key disposal parameters.
| Parameter | Guideline | Rationale |
| Personal Protective Equipment (PPE) | Nitrile gloves, safety goggles with side shields, lab coat. | To prevent skin and eye contact.[2] |
| Small Spills (Aqueous Solution) | Absorb with inert material (e.g., vermiculite, sand), decontaminate the surface with alcohol, and collect for disposal.[3] | To safely contain and remove the spilled substance. |
| Large Spills | Evacuate the area, ensure adequate ventilation, and prevent entry into drains.[2][3] Contain the spill using appropriate absorbent materials. | To minimize exposure and environmental contamination. |
| pH of Waste Solution | Adjust to a neutral pH range (typically 6-8) before disposal. | To prevent damage to plumbing and minimize environmental impact. |
| Disposal Method | Dispose of as hazardous chemical waste in a properly labeled, sealed container.[2] Follow all local, state, and federal regulations. | To ensure compliant and safe disposal of the chemical. |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents.[3] | To avoid potentially hazardous reactions during storage and disposal. |
Step-by-Step Disposal Protocol
A systematic approach is crucial for the safe disposal of this compound waste. The following workflow outlines the necessary steps from waste generation to final disposal.
Caption: Workflow for the safe disposal of this compound waste.
Accidental Release Measures
In the event of an accidental spill, the following protocol should be initiated immediately.
Personal Precautions and Protective Equipment
Ensure full personal protective equipment is worn, including gloves, safety goggles, and a lab coat.[3] Avoid breathing dust or vapors and ensure adequate ventilation.[2][3]
Environmental Precautions
Prevent the spilled material from entering drains or water courses.[2][3] If a significant spill occurs, take steps to prevent further leakage if it is safe to do so.[2]
Containment and Cleanup
For liquid spills, absorb the solution with a finely-powdered, liquid-binding material such as diatomite or universal binders.[3] For solid spills, carefully sweep or scoop the material to avoid dust formation.[2] Decontaminate the affected surfaces and equipment by scrubbing with alcohol.[3] Place all contaminated materials into a suitable, sealed container for disposal.[2]
The following diagram illustrates the decision-making process for handling a this compound spill.
Caption: Decision tree for responding to a this compound spill.
By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both laboratory personnel and the environment. Always consult your institution's specific safety guidelines and a current Safety Data Sheet (SDS) for the most detailed information.
References
Personal protective equipment for handling Sulfogaiacol
Essential Safety and Handling Guide for Sulfogaiacol
For researchers, scientists, and drug development professionals, ensuring safe handling of all laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound, also known as Potassium Guaiacolsulfonate.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, a comprehensive approach to safety involves a combination of engineering controls and personal protective equipment to minimize exposure.
| Control Type | Recommendation | Citation |
| Engineering Controls | Work in a well-ventilated area. Use of local exhaust ventilation is recommended to control the generation of dust or aerosols. An accessible safety shower and eye wash station should be nearby. | [1] |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards. | [2] |
| Skin Protection | Wear impervious, fire/flame resistant clothing. Chemical-resistant gloves that have been inspected prior to use are mandatory. | [2] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used. In other situations, a suitable respirator is advised. | [2] |
Hazard Identification and First Aid
This compound is classified as harmful if swallowed or inhaled, and causes skin and serious eye irritation.[3] Understanding these hazards and the appropriate first aid response is critical.
| Exposure Route | First Aid Measures | Citation |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen or artificial respiration. Seek immediate medical attention. | [2] |
| Skin Contact | Remove contaminated clothing and rinse the affected skin area with plenty of water. If skin irritation occurs, seek medical help. | [2] |
| Eye Contact | Immediately flush eyes with large amounts of water for several minutes, removing contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention. | [2] |
| Ingestion | Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical help. | [2] |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for laboratory safety and regulatory compliance.
Handling and Storage Procedures
Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store the container tightly closed in a dry, cool, and well-ventilated place.[2]
-
Keep away from strong acids/alkalis and strong oxidizing/reducing agents.[1]
-
For long-term storage of the powder, a temperature of -20°C for up to 3 years is recommended.[4]
-
Stock solutions in solvent can be stored at -80°C for up to one year.[5]
Handling:
-
Before handling, ensure all recommended PPE is correctly worn.
-
Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation of dust and aerosols.[2]
-
Avoid contact with skin, eyes, and clothing.[1]
-
Do not eat, drink, or smoke in the handling area.[2]
-
Use non-sparking tools to prevent fire from electrostatic discharge.[2]
Spill and Disposal Plan
Spill Response:
-
Evacuate personnel from the immediate spill area.
-
Ensure adequate ventilation.
-
Wearing full PPE, contain the spill to prevent it from entering drains or waterways.[1]
-
For liquid spills, absorb with a non-combustible material like diatomite or universal binders.[1]
-
For solid spills, carefully collect the material to avoid dust generation.
-
Decontaminate the spill area and equipment by scrubbing with alcohol.[1]
-
Place all contaminated materials into a suitable, closed container for disposal.[2]
Disposal:
-
Dispose of waste and contaminated materials in accordance with all applicable federal, state, and local regulations.[1]
-
Do not dispose of down the drain unless specifically permitted by local regulations.[2]
-
For unused or expired medicine, drug take-back programs are the preferred method of disposal.[6]
-
If a take-back program is not available, the material can be mixed with an unappealing substance like cat litter or coffee grounds, placed in a sealed plastic bag, and then disposed of in the trash.[6]
Safe Handling Workflow
The following diagram outlines the key steps for the safe handling of this compound from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
